Protein E7(43-62)
Description
BenchChem offers high-quality Protein E7(43-62) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein E7(43-62) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C95H144N28O31S3 |
|---|---|
Molecular Weight |
2270.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C95H144N28O31S3/c1-8-45(4)74(91(150)120-73(44(2)3)90(149)122-75(48(7)124)92(151)115-58(32-49-16-10-9-11-17-49)82(141)118-65(42-157)88(147)119-63(40-155)86(145)109-53(18-12-13-29-96)80(139)117-64(41-156)87(146)116-62(94(153)154)37-72(133)134)121-85(144)60(35-68(99)127)113-81(140)57(33-50-21-23-52(125)24-22-50)112-83(142)59(34-51-39-102-43-104-51)111-77(136)47(6)105-78(137)54(19-14-30-103-95(100)101)108-84(143)61(36-71(131)132)114-89(148)66-20-15-31-123(66)93(152)56(26-28-70(129)130)110-76(135)46(5)106-79(138)55(25-27-67(98)126)107-69(128)38-97/h9-11,16-17,21-24,39,43-48,53-66,73-75,124-125,155-157H,8,12-15,18-20,25-38,40-42,96-97H2,1-7H3,(H2,98,126)(H2,99,127)(H,102,104)(H,105,137)(H,106,138)(H,107,128)(H,108,143)(H,109,145)(H,110,135)(H,111,136)(H,112,142)(H,113,140)(H,114,148)(H,115,151)(H,116,146)(H,117,139)(H,118,141)(H,119,147)(H,120,150)(H,121,144)(H,122,149)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,100,101,103)/t45-,46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-,75-/m0/s1 |
InChI Key |
CNSQHCBLYKQHRV-OEGWEPFCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
T-Cell Epitopes Within the HPV16 E7(43-62) Sequence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core T-cell epitopes identified within the 43-62 amino acid sequence of the Human Papillomavirus type 16 (HPV16) E7 oncoprotein. This region is a critical target for cell-mediated immunity and a focal point for the development of therapeutic vaccines and immunotherapies against HPV-associated malignancies. This document summarizes key quantitative data, details experimental protocols for epitope characterization, and visualizes the immunological processes involved.
Introduction to the HPV16 E7(43-62) Immunogenic Region
The E7 oncoprotein of high-risk HPV types, particularly HPV16, plays a crucial role in cellular transformation and the maintenance of the malignant phenotype. Its constitutive expression in cancer cells makes it an ideal target for the host's immune system. The amino acid sequence spanning residues 43-62 (GQAEPDRAHYNIVTFCCKCD) has been identified as a highly immunogenic region, harboring epitopes capable of activating both CD4+ T-helper (Th) and CD8+ cytotoxic T-lymphocyte (CTL) responses.[1][2][3][4] The coordinated action of both T-cell subsets is considered essential for effective anti-tumor immunity.
Quantitative Analysis of T-Cell Responses
The immunogenicity of epitopes within the HPV16 E7(43-62) sequence has been quantified through various immunological assays. The following tables summarize key findings from published studies, providing data on T-cell activation and peptide-MHC binding affinities.
Table 1: T-Cell Proliferation in Response to HPV16 E7 Peptides
| Peptide/Antigen | Cell Type | Assay | Stimulation Index (SI) | Reference |
| E7(43-62) overlapping peptides | Lymph node cells (mice) | [³H]thymidine incorporation | 3.1 - 22 | [5] |
| E7 peptide pools | Peripheral Blood Mononuclear Cells (PBMCs) | Lymphocyte Stimulation Assay | >3 (positive response) |
Table 2: IFN-γ Secretion by T-Cells in Response to HPV16 E7 Peptides (ELISpot Assay)
| Peptide/Antigen | Cell Type | Spot Forming Cells (SFCs) / 10⁶ PBMCs | Patient/Donor Status | Reference |
| E7 peptide pools | PBMCs | 30 - 430 | Patients with VIN | |
| E7 peptide-pulsed target cells | CD8+ T-cells | >15 (positive response) | Healthy donors | |
| E6/E7 peptide matrix pools | PBMCs | >25 (positive response) | Patients with CIN |
Table 3: Peptide-MHC Class I Binding Affinity
| Epitope (Sequence) | Position | HLA Allele | Predicted IC50 (nM) | Binding Strength | Reference |
| DRAHYNIVTF | 48-57 | HLA-A32:01, B15:01, B35:01, B57:01, A23:01, A24:02 | <500 | High | |
| YMLDLQPETT | 11-20 | HLA-A02:01 | <500 | High | |
| DLLMGTLGIV | 81-90 | HLA-A02:01 | <500 | High |
Note: A lower IC50 value indicates a higher binding affinity.
Experimental Protocols
The characterization of T-cell epitopes within the HPV16 E7(43-62) sequence relies on a suite of specialized immunological assays. Detailed methodologies for the key experiments cited are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.
Objective: To determine the number of HPV16 E7-specific IFN-γ producing T-cells.
Methodology:
-
Plate Coating: A 96-well PVDF membrane plate is pre-coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated at a density of 2-5 x 10⁵ cells per well.
-
Stimulation: The cells are stimulated with the HPV16 E7(43-62) peptide or overlapping peptide pools at a final concentration of 1-10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cytokine secretion and capture.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added.
-
Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The plate is washed and dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million plated cells.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by individual cells, enabling the simultaneous identification of the phenotype of the responding T-cells.
Objective: To identify and quantify HPV16 E7-specific, cytokine-producing CD4+ and CD8+ T-cells.
Methodology:
-
Cell Stimulation: PBMCs are stimulated with the HPV16 E7(43-62) peptide for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate intracellularly.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers such as CD3, CD4, and CD8 to identify T-cell subsets.
-
Fixation and Permeabilization: The cells are fixed to preserve their morphology and then permeabilized to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Cells are stained with a fluorescently-labeled antibody specific for the cytokine of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is gated on the CD4+ and CD8+ T-cell populations to determine the percentage of cells within each subset that are producing the specific cytokine in response to the peptide stimulation.
MHC-Peptide Binding Assay
This assay measures the binding affinity of a peptide to a specific MHC molecule, which is a critical determinant of its immunogenicity.
Objective: To quantify the binding affinity of HPV16 E7 peptides to specific HLA molecules.
Methodology:
-
Competitive Binding: A known high-affinity, fluorescently labeled peptide (probe peptide) is incubated with a purified, soluble MHC molecule of a specific HLA type.
-
Test Peptide Addition: The HPV16 E7 test peptide is added to the reaction in a range of concentrations. The test peptide competes with the probe peptide for binding to the MHC molecule.
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Detection: The amount of fluorescent probe peptide bound to the MHC molecule is measured using techniques such as fluorescence polarization or time-resolved fluorescence. The binding of the larger MHC molecule to the fluorescent peptide slows its rotation, leading to an increase in fluorescence polarization.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the probe peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity of the test peptide for the MHC molecule.
Visualizing the Immune Response
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the signaling pathways involved in the T-cell response to HPV16 E7 epitopes.
Caption: Experimental workflow for the identification and characterization of T-cell epitopes.
Caption: Signaling pathway for CD4+ T-helper cell activation.
Caption: Signaling pathway for CD8+ cytotoxic T-cell activation.
Conclusion
The HPV16 E7(43-62) region represents a critical immunological hotspot, containing multiple T-cell epitopes that are essential for mounting an effective anti-tumor response. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on novel immunotherapies for HPV-associated cancers. A thorough understanding of these epitopes and the methods used to characterize their activity is paramount for the rational design and evaluation of next-generation therapeutic vaccines. Further research focusing on the interplay between CD4+ and CD8+ T-cell responses to this region will be crucial for optimizing clinical outcomes.
References
- 1. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells | springermedizin.de [springermedizin.de]
- 2. Linear epitope prediction in HPV type 16 E7 antigen and their docked interaction with human TMEM 50A structural model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Engineered T cells targeting E7 mediate regression of human papillomavirus cancers in a murine model [insight.jci.org]
- 4. Human Papillomavirus Type 16 Based L1, L2, E6, and E7 Peptide Microspheres Induce Encapsulated Peptide Mixture Specific Cytotoxic T Lymphocytes and Tumor Regression in a Murine Model of Cervical Cancer [xiahepublishing.com]
- 5. Human papillomavirus 16-specific T cell responses in classic HPV-related vulvar intra-epithelial neoplasia. Determination of strongly immunogenic regions from E6 and E7 proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Immunogenicity of HPV E7 Long Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the immunogenicity of Human Papillomavirus (HPV) E7 long peptides, a promising class of therapeutic cancer vaccines. It details the underlying immunological mechanisms, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes critical pathways and workflows. The focus is on HPV16, the most prevalent high-risk type associated with anogenital and oropharyngeal cancers.[1][2]
Introduction: The Rationale for HPV E7 Long Peptides
Persistent infection with high-risk HPV is the primary cause of cervical cancer and a significant contributor to other malignancies.[3] The viral oncoproteins E6 and E7 are constitutively expressed in HPV-positive cancer cells, making them ideal targets for therapeutic vaccines.[1][2]
While early vaccine strategies explored short, 9-10 amino acid peptides corresponding to specific MHC class I-restricted epitopes, they showed limitations. Short peptides can bind directly to MHC-I molecules on any cell, including non-professional antigen-presenting cells (APCs), which can induce T-cell tolerance. Furthermore, they often lack the necessary CD4+ T-helper epitopes required for robust and sustained CD8+ T-cell memory.
Long peptides, typically 25-35 amino acids in length, overcome these issues. They are too long to bind directly to MHC molecules and must be taken up and processed by professional APCs, such as dendritic cells (DCs). This ensures antigen presentation occurs in the proper context of co-stimulation, leading to effective T-cell activation. Crucially, long peptides can contain a multitude of both CD4+ (MHC class II) and CD8+ (MHC class I) T-cell epitopes, enabling a comprehensive and potent immune response.
Mechanism of Action: Antigen Processing and Presentation
The immunogenicity of long peptides hinges on their unique processing pathway within professional APCs. Unlike short peptides, they engage both the MHC class II and MHC class I (via cross-presentation) pathways.
-
Uptake : Long peptides are internalized by APCs through endocytosis.
-
MHC Class II Presentation : Inside the endolysosomal compartment, the long peptide is cleaved by proteases into smaller fragments. These fragments are loaded onto MHC class II molecules and transported to the cell surface for presentation to CD4+ T-helper cells.
-
MHC Class I Cross-Presentation : The long peptide can also be transported from the endosome into the cytoplasm. Here, it is processed by the proteasome into smaller peptides. These are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), loaded onto MHC class I molecules, and presented on the cell surface to CD8+ cytotoxic T lymphocytes (CTLs).
This dual presentation is critical for a powerful anti-tumor response. Activated CD4+ T-helper cells provide essential "help" to CD8+ T-cells, promoting their proliferation, survival, and memory formation, leading to the effective killing of HPV-infected tumor cells.
Caption: Antigen processing pathway for HPV E7 long peptides.
Preclinical Immunogenicity
Preclinical studies in mouse models, particularly using the TC-1 tumor model which expresses HPV16 E6 and E7, have been instrumental in establishing the therapeutic potential of E7 long peptide vaccines. These studies demonstrate that long peptides, especially when combined with potent adjuvants, can induce robust T-cell responses and lead to tumor regression.
Quantitative Preclinical Data Summary
| Study Focus | Model | Vaccine Formulation | Key Immunogenicity Findings & Efficacy | Reference |
| Long vs. Short Peptide | TC-1 Tumor Mice | E7-LP35 (aa 43-77) + Flagellin (FlaB) | FlaB-LP35Vax showed significantly higher antitumor activity and survival vs. short peptide (E7-SP) or LP20. | |
| Combination Therapy | TC-1 Tumor Mice | E7-LP35 + Flagellin (FlaB) + anti-PD-1 | Combination with PD-1 blockade significantly enhanced therapeutic efficacy, leading to 60% tumor regression. | |
| Nanoparticle Delivery | TC-1 Tumor Mice | E7LP conjugated to nanoparticles (NP-E7LP) | NP-E7LP induced a 3- to 16-fold higher frequency of E7-specific CD8+ T-cells vs. free E7LP. | |
| Cytokine Production | TC-1 Tumor Mice | NP-E7LP vs. free E7LP | NP-E7LP significantly increased CD8+ T-cells producing IFNγ, TNFα, and Granzyme B upon restimulation. | |
| Self-Adjuvanting Peptides | TC-1 Tumor Mice | Nanofibril peptide vaccine (AmpF-E7) | Nanofibril vaccines showed enhanced DC maturation, lymph node accumulation, and significant inhibition of tumor growth. | |
| Liposomal Adjuvant | TC-1 Tumor Mice | E7 short peptide + CoPoP Liposomes (CPQ) | Nanogram doses of peptide with CPQ adjuvant eradicated established tumors (>100 mm³). |
Representative Preclinical Experimental Protocol
This protocol is a composite based on methodologies described for evaluating a flagellin-adjuvanted E7 long peptide vaccine in a TC-1 mouse model.
-
Peptide Synthesis & Vaccine Formulation :
-
The HPV16 E7 long peptide E7-LP35 (amino acids 43-77) is synthesized using standard solid-phase peptide synthesis.
-
The adjuvant, recombinant flagellin (FlaB), is expressed and purified.
-
The vaccine is prepared by mixing E7-LP35 with FlaB in sterile PBS shortly before administration.
-
-
Animal Model & Tumor Challenge :
-
Female C57BL/6 mice (6-8 weeks old) are used.
-
Mice are challenged by subcutaneous injection of 5x10⁴ TC-1 tumor cells into the flank.
-
Tumors are allowed to establish until they reach a diameter of approximately 2-3 mm.
-
-
Immunization Schedule :
-
Tumor-bearing mice are treated with the vaccine (e.g., 10 µg E7-LP35 + 5 µg FlaB) via subcutaneous injection on days 3, 10, and 17 post-tumor implantation.
-
Control groups may receive PBS, peptide alone, or adjuvant alone.
-
-
Monitoring & Endpoints :
-
Tumor growth is monitored every 3 days by measuring tumor volume.
-
Survival is tracked, with euthanasia performed when tumors exceed a predetermined size.
-
For immunological analysis, spleens are harvested 7-9 days after the final vaccination.
-
-
Immunological Assays (Flow Cytometry) :
-
Splenocyte Preparation : Single-cell suspensions are prepared from harvested spleens.
-
In Vitro Restimulation : Splenocytes are restimulated for 6 hours with the H-2Dᵇ-restricted E7 short peptide (RAHYNIVTF) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Staining : Cells are first stained for surface markers (e.g., CD3, CD8).
-
Intracellular Staining : Cells are then fixed, permeabilized, and stained for intracellular cytokines (e.g., IFNγ, TNFα).
-
Analysis : Samples are analyzed on a flow cytometer to quantify the percentage of CD8+ T-cells producing specific cytokines in response to the E7 epitope.
-
Caption: Workflow for a preclinical HPV E7 long peptide vaccine study.
Clinical Immunogenicity
Clinical trials have confirmed that HPV16 E6/E7 long peptide vaccines are well-tolerated and can induce robust, broad, and durable T-cell responses in patients with HPV16-positive malignancies, including cervical, vulvar, and anal intraepithelial neoplasia and cancer.
Quantitative Clinical Data Summary
| Trial/Vaccine | Patient Population (n) | Vaccine Formulation | Key Immunogenicity Findings | Clinical Outcome | Reference |
| Phase I HPV16 E6/E7 LP | End-stage Cervical Cancer (n=35) | E6/E7 LPs in Montanide ISA-51 | Induced strong and broad IFNγ T-cell responses. Separating E6/E7 injection sites enhanced the E7 response. | Vaccine was well-tolerated with no toxicity beyond grade 2. | |
| ISA101 | Vulvar Intraepithelial Neoplasia (VIN) (n=20) | 13 HPV16 E6/E7 LPs in Montanide ISA-51 | 100% of patients mounted a vaccine-induced T-cell response. Responses were broad (CD4+ & CD8+) and long-lasting. | 79% overall clinical response; 47% complete response after 2 years. | |
| ISA101 + Chemo | Advanced/Metastatic Cervical Cancer (n=77) | ISA101 + Carboplatin/Paclitaxel | Patients mounted type 1 T-cell responses to the vaccine across all doses. | 43% of evaluable patients (72) showed tumor regression. | |
| PD-E7 Protein | CIN 1/3 (n=7) | HPV-16 E7 protein + AS02B adjuvant | 71% of vaccinated patients showed significantly increased IFNγ CD8+ cell responses. | Induced long-term T-cell immunity. |
Detailed Clinical Experimental Protocol: IFNγ ELISpot Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is the gold standard for quantifying vaccine-induced T-cell responses in clinical trials by measuring the frequency of antigen-specific, cytokine-secreting cells. The following protocol is based on that used in the Phase I trial of an HPV16 E6/E7 long peptide vaccine.
-
Plate Coating :
-
A 96-well plate with a PVDF membrane is pre-wetted with 35% ethanol, washed, and then coated overnight at 4°C with an anti-human IFNγ capture antibody in sterile PBS.
-
-
Cell Preparation :
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples (collected before and after vaccinations) using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete culture medium (e.g., RPMI 1640 with 10% human serum).
-
-
Cell Plating and Stimulation :
-
The coated plate is washed and blocked with culture medium for 1-2 hours.
-
PBMCs are added to the wells at a density of 100,000 to 200,000 cells per well.
-
Cells are stimulated by adding pools of overlapping HPV16 E7 long peptides (e.g., at 5 µg/mL per peptide).
-
A negative control (medium only) and a positive control (e.g., Phytohaemagglutinin) are included for each patient sample.
-
The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection and Development :
-
After incubation, cells are lysed and the plate is washed thoroughly to remove cellular debris.
-
A biotinylated anti-human IFNγ detection antibody is added and incubated for 2 hours at 37°C.
-
The plate is washed, and streptavidin-alkaline phosphatase is added for 1 hour.
-
After a final wash, the substrate (e.g., BCIP/NBT) is added, leading to the formation of dark, circular spots at the sites where individual cells secreted IFNγ.
-
-
Analysis :
-
The reaction is stopped by washing with water once spots are fully developed.
-
The plate is dried, and the spots are counted using an automated ELISpot reader.
-
The number of specific spots is calculated by subtracting the mean of the negative control wells from the mean of the peptide-stimulated wells. A positive response is defined as exceeding a predefined threshold (e.g., at least 10 specific spots per 100,000 PBMCs).
-
References
- 1. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Discovery of HPV E7(43-62) as a Cancer Antigen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of the Human Papillomavirus (HPV) type 16 E7 protein fragment, specifically the amino acid sequence 43-62, as a critical tumor-associated antigen. High-risk HPV infection is the primary cause of cervical cancer and a significant contributor to other malignancies.[1][2][3] The constitutive expression of the viral oncoproteins E6 and E7 in these cancer cells makes them ideal targets for immunotherapeutic strategies.[4][5] This document details the scientific rationale, experimental validation, and core methodologies that have established E7(43-62) as a key target for therapeutic vaccines and T-cell based therapies.
Rationale for Targeting the HPV E7 Oncoprotein
The E7 oncoprotein of high-risk HPV types, particularly HPV-16, plays a central role in carcinogenesis. Its primary function is to disrupt the cell cycle by targeting the retinoblastoma tumor suppressor protein (pRb) for degradation. This action forces the cell into the S-phase, promoting uncontrolled proliferation. Unlike late viral proteins, E7 is consistently and constitutively expressed in transformed cells, making it an ever-present marker of the cancer. Because it is a viral protein, it is recognized as foreign by the immune system, breaking the self-tolerance that often hinders immunotherapy against native human proteins. These characteristics make E7 a superior candidate for an antigenic target in cancer therapy.
The goal of immunotherapy in this context is to stimulate cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells presenting E7-derived peptides on their surface via the Major Histocompatibility Complex (MHC) class I molecules.
The Discovery Pathway: From Oncoprotein to Antigenic Epitope
The identification of specific T-cell epitopes within a protein is a multi-step process that combines computational prediction with rigorous experimental validation. Tumor antigens can be broadly classified as tumor-specific antigens (TSAs), which are unique to cancer cells (e.g., from oncoviruses or mutations), and tumor-associated antigens (TAAs), which are normal proteins overexpressed in cancer. As a viral oncoprotein, HPV E7 is considered a TSA, making it an ideal immunotherapeutic target.
The general workflow for discovering such antigens is as follows:
-
In Silico Prediction: Bioinformatic algorithms are used to scan the full-length protein sequence (in this case, HPV-16 E7) to identify short peptide fragments (epitopes) with a high predicted binding affinity for specific MHC alleles, such as the common HLA-A*02:01.
-
In Vitro MHC Binding Confirmation: The predicted peptides are synthesized and tested for their actual ability to bind to MHC molecules. A common method is the T2 cell stabilization assay.
-
Immunogenicity Testing: Peptides that bind effectively are then evaluated for their capacity to elicit an immune response. This involves stimulating T cells from healthy donors or patients and measuring activation, cytokine release, or cytotoxic activity against cells presenting the peptide.
The E7(43-62) peptide emerged from such investigations as a "long peptide" with significant therapeutic potential. Unlike short minimal CTL epitopes, long peptides require uptake and processing by professional Antigen Presenting Cells (APCs), such as dendritic cells. This ensures proper activation of both CD8+ cytotoxic T cells and CD4+ helper T cells, the latter being crucial for a robust and durable immune response. The E7(43-62) peptide contains the well-characterized H-2Db-restricted CD8+ T-cell epitope E7(49-57) (sequence: RAHYNIVTF) within its sequence.
Quantitative Data Summary
The immunogenicity of a peptide is critically linked to its MHC binding affinity and its ability to be recognized by T-cell receptors. The following tables summarize key quantitative and qualitative data for prominent HPV-16 E7 epitopes.
Table 1: MHC Binding Affinity of Selected HPV-16 E7 Peptides
| Peptide (Amino Acid Position) | Sequence | Target HLA Allele | Binding Affinity (Qualitative) | Reference |
| E7(11-20) | YMLDLQPETT | HLA-A02:01 | High | |
| E7(49-57) | RAHYNIVTF | H-2Db / HLA-A02:01 | High | |
| E7(82-90) | LLMGTLGIV | HLA-A02:01 | High | |
| E7(86-93) | TLGIVCPI | HLA-A02:01 | High |
Note: Binding affinity is often determined by competition assays measuring the concentration of peptide required to inhibit binding of a reference peptide by 50% (IC50). Lower IC50 values indicate higher affinity. "High" affinity generally corresponds to IC50 values < 50 nM.
Table 2: Immunogenicity and Functional Activity of HPV-16 E7 Peptides
| Peptide | Immune Response Metric | Experimental System | Key Finding | Reference(s) |
| E7(11-20) | CTL Lysis | Human CTL clones vs. CaSki cells | Specific lysis of HPV-16+ tumor cells | |
| E7(43-62) long peptide | T-cell Proliferation & Antitumor Effect | C57BL/6 mouse model (TC-1 cells) | Induced potent systemic and local E7-specific CD8+ T-cell responses and tumor control, even without adjuvant. | |
| E7(43-62) long peptide | Combination Therapy | TC-1 tumor model with anti-PD-1 | Combination with checkpoint blockade resulted in 100% survival and 90% tumor-free mice. | |
| E7(86-93) | CTL Lysis | Human CTL clones vs. CaSki cells | Specific lysis of HPV-16+ tumor cells |
Core Experimental Protocols
The validation of E7(43-62) as a cancer antigen relies on a set of standardized immunological assays. Detailed below are the principles and methodologies for these key experiments.
-
Principle: T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP). This defect prevents endogenous peptides from being transported into the endoplasmic reticulum, resulting in unstable, empty MHC class I molecules on the cell surface that are quickly degraded. Exogenously added peptides that can bind to these MHC molecules can stabilize them, leading to an increase in their surface expression which can be quantified by flow cytometry.
-
Methodology:
-
Cell Culture: T2 cells are cultured under standard conditions.
-
Peptide Incubation: T2 cells are incubated overnight at a low temperature (e.g., 26°C) in serum-free media with varying concentrations of the synthetic test peptide (e.g., E7(49-57)) and a control peptide. The low temperature helps to increase the expression of empty MHC molecules.
-
Antibody Staining: Cells are washed and stained with a fluorescently-labeled monoclonal antibody specific for the HLA allele being tested (e.g., HLA-A2).
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates that the peptide has bound to and stabilized the MHC-I molecules. The binding affinity is proportional to the increase in MFI at a given peptide concentration.
-
-
Principle: The ELISpot assay is a highly sensitive method for quantifying the frequency of individual cells secreting a specific cytokine, such as Interferon-gamma (IFN-γ), in response to antigenic stimulation.
-
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated and plated in the wells.
-
Antigen Stimulation: The cells are stimulated by adding the E7 peptide (e.g., E7(43-62)) directly to the wells. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated for 24-48 hours, allowing activated T cells to secrete cytokines, which are captured by the antibodies on the plate surface.
-
Detection: The cells are washed away, and a second, biotinylated detection antibody for the same cytokine is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that forms a colored precipitate.
-
Analysis: Each spot that forms on the plate represents a single cytokine-secreting cell. The spots are counted using an automated ELISpot reader to determine the number of antigen-specific T cells.
-
-
Principle: This assay measures the ability of cytotoxic T lymphocytes to lyse target cells that express the specific antigen. Target cells are loaded with a radioactive isotope (Chromium-51, ⁵¹Cr), which is released into the supernatant upon cell lysis.
-
Methodology:
-
Effector Cell Generation: CTLs specific for the E7 antigen are generated by stimulating PBMCs from a donor with the E7 peptide in vitro for several days.
-
Target Cell Preparation: Target cells (e.g., CaSki, an HPV-16+ cervical cancer cell line) are labeled by incubating them with sodium [⁵¹Cr]chromate.
-
Co-culture: The labeled target cells are washed and then co-cultured with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.
-
Measurement of Release: After incubation, the plate is centrifuged, and the amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Where "Spontaneous Release" is from target cells incubated without CTLs, and "Maximum Release" is from target cells lysed with a detergent.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological and experimental processes involved in the recognition of E7 as a cancer antigen.
Caption: MHC Class I antigen processing and presentation pathway for the HPV E7 oncoprotein.
Caption: Experimental workflow for the discovery and validation of T-cell epitopes.
Caption: T-cell receptor (TCR) recognition of the E7 peptide leading to cancer cell death.
Conclusion and Future Directions
The identification and validation of the HPV-16 E7(43-62) peptide as a potent cancer antigen represents a significant milestone in the development of targeted immunotherapies for HPV-associated cancers. Its ability to elicit both CD8+ and CD4+ T-cell responses makes it a particularly attractive component for therapeutic vaccines. Studies have repeatedly demonstrated that vaccination with this long peptide can induce robust, E7-specific CTLs capable of controlling and eradicating established tumors in preclinical models.
Current and future research focuses on optimizing the delivery and immunogenicity of this antigen. This includes formulating E7(43-62) into nanoparticle vaccines, combining it with potent adjuvants, and using it in concert with other immunomodulatory agents like checkpoint inhibitors (e.g., anti-PD-1) to overcome the immunosuppressive tumor microenvironment. Furthermore, the E7 antigen is a key target for adoptive T-cell therapies, where a patient's T cells are genetically engineered to express a T-cell receptor with high avidity for an E7 epitope, such as E7(11-19). The foundational research detailed in this guide has paved the way for these advanced clinical strategies, offering new hope for patients with HPV-related malignancies.
References
- 1. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]
- 2. [PDF] The role of HPV E6 and E7 oncoproteins in HPV-associated cervical carcinogenesis. | Semantic Scholar [semanticscholar.org]
- 3. The Human Papillomavirus E7 Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Conserved E7-derived Cytotoxic T Lymphocyte Epitope Expressed on Human Papillomavirus 16-transformed HLA-A2+ Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of HPV E7 Protein Fragments: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the subcellular localization of Human Papillomavirus (HPV) E7 oncoprotein and its fragments. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge on E7 trafficking, detailing the molecular determinants of its distribution and the experimental methodologies used for its study. The guide also explores the implications of E7's localization on key cellular signaling pathways, offering insights for the development of novel therapeutic strategies.
Introduction
The E7 oncoprotein of high-risk HPV types, particularly HPV16, is a key driver of cellular transformation and tumorigenesis. Its ability to interact with and modulate the function of a multitude of host cell proteins is intrinsically linked to its subcellular localization. E7 is not confined to a single cellular compartment but rather dynamically shuttles between the nucleus and the cytoplasm, and has also been observed in other cellular locations including the endoplasmic reticulum (ER), Golgi apparatus, and the plasma membrane.[1][2][3][4] This complex distribution is governed by specific localization signals within the E7 protein sequence and is influenced by cellular factors such as cell confluency and cell cycle stage.[5] Understanding the precise localization of E7 and its functional fragments is paramount for elucidating its oncogenic mechanisms and for designing targeted therapies.
Subcellular Distribution of HPV16 E7 and its Fragments
The subcellular localization of the full-length HPV16 E7 protein and its fragments has been primarily determined through immunofluorescence microscopy of cells expressing E7 or E7-fusion proteins. While precise quantitative ratios can vary between studies and cell lines, a general consensus on the distribution patterns has been established.
| Protein/Fragment | Primary Localization | Secondary Localization | Key Localization Signals | Reference |
| Full-length HPV16 E7 | Cytoplasm & Nucleus | Endoplasmic Reticulum, Golgi, Plasma Membrane | NLS (aa 1-37), NLS & NES (aa 38-98) | |
| N-terminal Fragment (aa 1-37) | Nucleus | - | Novel Nuclear Localization Signal (nNLS) | |
| C-terminal Fragment (aa 38-98) | Cytoplasm | Nucleus | Nuclear Localization Signal (cNLS) & Nuclear Export Signal (NES) |
Note: The distribution of full-length E7 can be influenced by cell confluency, with a predominantly cytoplasmic localization in confluent cells and a nuclear-cytoplasmic distribution in sub-confluent cells.
Experimental Protocols
Immunofluorescence Staining for HPV E7 Subcellular Localization
This protocol outlines the key steps for visualizing the subcellular localization of HPV E7 in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against HPV E7
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on coverslips or chamber slides and grow to the desired confluency (note that confluency can affect E7 localization).
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Washing: Repeat the washing step as in step 3.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-E7 antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 8.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images in the appropriate channels for the fluorophores used.
Subcellular Fractionation and Western Blotting
This protocol provides a general framework for separating cellular components to determine the relative abundance of HPV E7 in different fractions.
Materials:
-
Cultured cells
-
PBS
-
Cell lysis/fractionation buffer kit (commercial kits are recommended for reproducibility) or individual buffer preparations (e.g., hypotonic buffer for cytoplasmic extraction, nuclear extraction buffer).
-
Protease and phosphatase inhibitors
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against HPV E7
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Fraction-specific marker antibodies (e.g., tubulin for cytoplasm, lamin B1 or histone H3 for nucleus, calnexin for ER)
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.
-
Cytoplasmic Fraction Isolation: Resuspend the cell pellet in an ice-cold hypotonic lysis buffer containing protease and phosphatase inhibitors. Allow the cells to swell on ice.
-
Cell Lysis: Disrupt the cell membranes using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle. The number of strokes or passes should be optimized to ensure efficient lysis of the plasma membrane while keeping the nuclei intact.
-
Nuclear Pellet Collection: Centrifuge the lysate at a low speed (e.g., 500-1000 x g) for 5-10 minutes at 4°C to pellet the nuclei.
-
Cytoplasmic Extract Collection: Carefully collect the supernatant, which contains the cytoplasmic fraction. For further separation of organelles like mitochondria or microsomes, additional centrifugation steps at higher speeds are required.
-
Nuclear Fraction Isolation: Wash the nuclear pellet with the lysis buffer to remove residual cytoplasmic contaminants. Resuspend the pellet in a nuclear extraction buffer containing a higher salt concentration and detergents to lyse the nuclear membrane.
-
Nuclear Extract Collection: Incubate on ice with intermittent vortexing to facilitate nuclear lysis. Centrifuge at high speed (e.g., 14,000-16,000 x g) for 10-15 minutes at 4°C. The resulting supernatant is the nuclear extract.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-E7 antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
To validate the fractionation, probe separate blots with antibodies against fraction-specific markers.
-
Signaling Pathways and Experimental Workflows
The subcellular localization of HPV E7 is critical for its interaction with various cellular proteins and the subsequent deregulation of key signaling pathways.
HPV E7 and pRb Signaling Pathway
The canonical function of nuclear E7 is the inactivation of the retinoblastoma tumor suppressor protein (pRb). This interaction leads to the release of E2F transcription factors, promoting cell cycle progression.
Caption: HPV E7-pRb signaling pathway in the nucleus.
HPV E7 and Wnt/β-Catenin Signaling Pathway
HPV E7 can influence the Wnt/β-catenin pathway, a critical regulator of cell proliferation and differentiation. E7 expression has been associated with the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it can act as a transcriptional co-activator.
Caption: HPV E7's influence on the Wnt/β-catenin pathway.
HPV E7 Interaction with the Endocytic Machinery
Recent studies have revealed that HPV16 E7 interacts with the AP2 adaptor complex, a key component of clathrin-mediated endocytosis. This interaction can modulate the internalization of cell surface receptors like EGFR, potentially leading to sustained downstream signaling.
Caption: HPV E7 interaction with the AP2 endocytic complex.
Conclusion
The subcellular localization of the HPV E7 oncoprotein is a complex and dynamic process that is integral to its multifaceted roles in viral replication and cellular transformation. The presence of distinct localization signals within its N- and C-terminal domains facilitates its trafficking between the nucleus and cytoplasm, as well as to other cellular compartments. This distribution enables E7 to interact with a diverse array of host proteins, leading to the deregulation of critical cellular processes, including cell cycle control, signal transduction, and endocytosis. The experimental protocols and pathway diagrams presented in this guide provide a robust framework for researchers to further investigate the intricacies of E7 localization and its functional consequences. A deeper understanding of these mechanisms will be instrumental in the development of novel and effective therapies targeting HPV-associated malignancies.
References
- 1. Regulation of the Wnt/β-Catenin Signaling Pathway by Human Papillomavirus E6 and E7 Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Regulation of the Wnt/β-Catenin Signaling Pathway by Human Papillomavirus E6 and E7 Oncoproteins | Semantic Scholar [semanticscholar.org]
- 3. The Subcellular Localisation of the Human Papillomavirus (HPV) 16 E7 Protein in Cervical Cancer Cells and Its Perturbation by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Isoforms of HPV-16 E7 Protein are Present in Cytoplasm and Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Wnt/β-Catenin Signaling Pathway by Human Papillomavirus E6 and E7 Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The E7(43-62) Region: A Conserved Hub for HPV Pathogenesis and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Human Papillomavirus (HPV) E7 oncoprotein is a primary driver of cellular transformation and is essential for the viral life cycle. Its ability to disrupt cell cycle control, primarily by inactivating the retinoblastoma tumor suppressor protein (pRb), makes it a focal point of research in oncology and virology.[1][2][3] While much attention is given to the N-terminal pRb-binding domain, the E7(43-62) region represents a critical, highly conserved segment with significant implications for both viral pathogenesis and the development of broadly effective immunotherapies. This guide provides a technical overview of the sequence conservation of this region, the molecular pathways it influences, and the experimental protocols used for its investigation.
Data Presentation: Sequence Conservation of E7(43-62)
The E7 protein, particularly in high-risk HPV types, exhibits remarkable sequence conservation in functionally critical domains. The amino acid 43-62 region, located in the C-terminal portion of the E7 protein, is a known immunodominant epitope and is crucial for protein stability and function.[4] Analysis of E7 sequences from the most prevalent high-risk and low-risk HPV types reveals a high degree of homology within this specific 20-amino-acid peptide, especially among the oncogenic types.
Below is a comparative summary of the E7(43-62) amino acid sequence across key HPV genotypes.
| HPV Type | Risk Level | E7(43-62) Amino Acid Sequence | Percent Identity to HPV16 |
| HPV16 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |
| HPV18 | High-Risk | RLQQLFLSTLSFVCPWCATF | 35% |
| HPV31 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |
| HPV45 | High-Risk | RLEPQLSTLQFVCPWCAVH | 35% |
| HPV6 | Low-Risk | GQDTPDRAHYNIVTFCCKCD | 90% |
| HPV11 | Low-Risk | GQDTPDRAHYNIVTFCCKCD | 90% |
Note: Sequences were retrieved from the UniProt database and aligned. Percent identity was calculated against the reference HPV16 sequence.
Signaling Pathways and Molecular Interactions
The primary function of the HPV E7 oncoprotein is the disruption of the pRb tumor suppressor pathway.[1] This is chiefly mediated by the LXCXE motif within the Conserved Region 2 (CR2) of E7, which binds to the "pocket" domain of pRb. This interaction leads to the dissociation of the pRb-E2F transcription factor complex, releasing E2F to activate genes required for S-phase entry and driving uncontrolled cell proliferation. While the 43-62 region is C-terminal to the canonical pRb binding site, its conservation suggests a critical role in maintaining the structural integrity required for this and other protein-protein interactions. Furthermore, this region is a key target for the cellular immune response, recognized by cytotoxic T lymphocytes (CTLs), making its conservation vital for the development of therapeutic vaccines.
Figure 1. HPV E7-mediated disruption of the pRb-E2F cell cycle control pathway.
Experimental Protocols
Investigating the conservation and function of the E7(43-62) region involves a variety of molecular and cellular biology techniques. Key experiments focus on verifying protein-protein interactions and assessing the functional consequences of these interactions.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect E7-pRb Interaction in Cells
Principle: Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., HPV E7) is used to pull it out of a cell lysate. If a "prey" protein (e.g., pRb) is bound to the bait, it will be pulled down as well and can be detected by Western blotting.
Materials:
-
HPV-positive cell line (e.g., CaSki or SiHa cells)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to HPV16 E7 (for immunoprecipitation)
-
Control IgG antibody (e.g., mouse IgG)
-
Protein A/G magnetic beads
-
Antibody specific to pRb (for Western blotting)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Methodology:
-
Cell Lysis: Culture HPV16-positive cells to ~90% confluency. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding. Pellet the beads and discard them, keeping the supernatant.
-
Immunoprecipitation: Add the anti-E7 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-pRb antibody to detect the co-immunoprecipitated pRb.
Protocol 2: GST Pull-Down Assay for In Vitro Binding
Principle: This assay confirms a direct physical interaction between two proteins in vitro. A recombinant "bait" protein is expressed as a fusion with Glutathione S-transferase (GST), allowing it to be immobilized on glutathione-coated beads. A cell lysate or purified "prey" protein is then incubated with these beads to see if it binds.
Materials:
-
Expression vector for GST-E7 fusion protein and empty GST vector (control)
-
E. coli strain for protein expression (e.g., BL21)
-
Glutathione-Sepharose beads
-
Source of pRb protein (e.g., from cell lysate or in vitro translation)
-
Binding and wash buffers
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Protein Expression: Transform E. coli with the GST-E7 and empty GST plasmids. Induce protein expression (e.g., with IPTG) and purify the fusion proteins from bacterial lysates.
-
Immobilization: Incubate the purified GST-E7 and GST control proteins with glutathione-sepharose beads for 1-2 hours at 4°C.
-
Washing: Wash the beads extensively with a wash buffer to remove unbound protein.
-
Binding Reaction: Incubate the beads (with immobilized GST-E7 or GST) with a protein source containing pRb (e.g., lysate from HaCaT cells) for 2-4 hours at 4°C.
-
Washing: Wash the beads again 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using an anti-pRb antibody. A band for pRb in the GST-E7 lane but not in the GST control lane indicates a direct interaction.
Figure 2. Workflow for validating the interaction between HPV E7 and pRb.
References
Methodological & Application
Application Notes & Protocols: Formulation of E7(43-62) Peptide Vaccine with Adjuvant
These application notes provide detailed protocols and supporting data for the formulation of a therapeutic vaccine using the human papillomavirus (HPV) 16 E7(43-62) peptide antigen. The E7 oncoprotein is an ideal target for immunotherapy as it is constitutively expressed in HPV-associated cancers[1]. The E7(43-62) long peptide (Sequence: GQAEPDRAHYNIVTFCCKCD) is a promising vaccine candidate as it contains both CD8+ cytotoxic T lymphocyte (CTL) and CD4+ T helper cell epitopes, which are crucial for a robust and sustained anti-tumor immune response[2][3].
The inherent low immunogenicity of synthetic peptides necessitates the use of adjuvants to enhance their efficacy[4][5]. Adjuvants function by activating the innate immune system, improving antigen presentation, and promoting a stronger adaptive immune response. This document details formulation protocols with two common types of adjuvants: Toll-like receptor (TLR) agonists and water-in-oil emulsions.
Data Presentation
The following tables summarize quantitative data from various studies, highlighting different adjuvant strategies and their outcomes when used with HPV E7 peptides, including the E7(43-62) sequence.
Table 1: Summary of Adjuvants and Efficacy for HPV E7 Peptide Vaccines
| Adjuvant | Adjuvant Type | E7 Peptide | Animal Model | Key Quantitative Outcomes & Efficacy | Reference |
| Flagellin (FlaB) | TLR5 Agonist | E7(43-62) [LP20] | C57BL/6 mice (TC-1 tumor model) | Co-administration was essential for tumor suppression, though less effective than a longer E7 peptide (LP35). | |
| CpG ODN 1826 | TLR9 Agonist | E7(31-73) SLP | C57BL/6 mice (TC-1 tumor model) | Identified as the most potent adjuvant when formulated in a squalene-based oil-in-water emulsion, inducing expansion of multifunctional, cytolytic CD8+ T cells and providing therapeutic benefit. | |
| CpG ODN 1826 / Poly(I:C) | TLR9 / TLR3 Agonists | E7(43-62) fused to αDEC205 scFv | C57BL/6 mice | Elicited significantly enhanced cytotoxic T cell responses and therapeutic anti-tumor effects, especially when combined with PD-L1 blockade. | |
| Interferon-β (IFNβ) | Cytokine | E7(43-62) | C57BL/6 mice | Vaccination with 10 µg of E7 peptide combined with Alb-IFNβ enhanced antigen-specific CD8+ T cell immune responses. | |
| Carrageenan (CGN) | TLR4 Agonist | E7(43-62) | C57BL/6 mice (TC-1 tumor model) | Vaccination with E7 peptide and 10 µg CGN significantly enhanced E7-specific CD8+ T cell responses and improved therapeutic antitumor effects. | |
| Montanide ISA 51 | Water-in-oil Emulsion | E6/E7 Long Peptides | Gynecological cancer patients | Four subcutaneous injections led to robust IFN-γ-driven T-cell responses (both CD4+ and CD8+). | |
| Herbal Extract (BHSSC) | Unknown (MAPK pathway) | E7 peptide | C57BL/6 mice (TC-1 tumor model) | Enhanced antigen presentation by dendritic cells; improved effector and memory T-cell responses, leading to improved antitumor activity. |
Table 2: Example Formulation and Administration Protocols
| Parameter | Protocol 1: E7 + CpG | Protocol 2: E7 + Montanide ISA 51 | Protocol 3: E7 + Carrageenan |
| E7(43-62) Peptide Dose | 50 µ g/mouse | 50-100 µ g/mouse | 25 µ g/mouse |
| Adjuvant & Dose | CpG ODN 1826 (50 µ g/mouse ) | Montanide ISA 51 (1:1 v/v ratio with peptide solution) | Carrageenan (10 µ g/mouse ) |
| Vehicle / Buffer | Phosphate-Buffered Saline (PBS) | Phosphate-Buffered Saline (PBS) or Saline | Phosphate-Buffered Saline (PBS) |
| Final Injection Volume | 100 µL | 100-200 µL | 100 µL |
| Formulation Method | Simple mixing | Water-in-oil emulsification | Simple mixing |
| Administration Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) and/or Intradermal (i.d.) | Subcutaneous (s.c.) |
| Vaccination Schedule | Three immunizations, one week apart | Two immunizations, one week apart | Two immunizations, one week apart |
| Reference |
Experimental Protocols
Protocol 1: Preparation of E7(43-62) Peptide Stock Solution
This protocol describes the reconstitution of lyophilized E7(43-62) peptide to create a stock solution for vaccine formulation.
Materials:
-
Lyophilized HPV-16 E7(43-62) peptide (>95% purity)
-
Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) (if required for solubility)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
To create a high-concentration stock (e.g., 10 mg/mL), briefly centrifuge the vial to pellet the powder.
-
If the peptide's datasheet indicates poor water solubility, first dissolve the peptide in a minimal amount of sterile DMSO.
-
Slowly add sterile PBS to the (DMSO-dissolved) peptide while vortexing gently until the desired final concentration is reached (e.g., 1 mg/mL). Note: Ensure the final DMSO concentration in the injected formulation is non-toxic (typically <1%).
-
Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.
Protocol 2: Formulation with Water-in-Oil Emulsion (Montanide ISA 51)
This protocol details the preparation of a stable water-in-oil emulsion, which creates an antigen depot at the injection site for sustained release.
Materials:
-
E7(43-62) peptide solution (aqueous phase) from Protocol 1, diluted in sterile PBS.
-
Montanide ISA 51 adjuvant (oil phase).
-
Two sterile Luer-lock glass or polypropylene syringes.
-
A Luer-lock three-way stopcock or connector.
-
Sterile injection needles.
Procedure:
-
Allow both the peptide solution and Montanide ISA 51 to reach room temperature.
-
Prepare the aqueous phase by diluting the E7(43-62) stock solution in sterile PBS to twice the final desired concentration.
-
Draw up a volume of the aqueous phase into one syringe (e.g., 0.5 mL for a final 1 mL emulsion).
-
Draw up an equal volume of Montanide ISA 51 into the second syringe (e.g., 0.5 mL).
-
Connect both syringes to the Luer-lock connector.
-
Initiate emulsification by pushing the plunger of one syringe, forcing its contents into the other. Repeat this back-and-forth motion rapidly for 10-15 minutes. The mixture will become increasingly viscous and opaque.
-
Quality Control (Drop Test): Test the emulsion stability by dropping a small amount into a beaker of cold water. A stable water-in-oil emulsion will form a cohesive white drop that does not disperse. If it disperses, continue mixing.
-
Once stable, consolidate the entire emulsion into one syringe. Change the needle to the appropriate gauge for injection.
-
The vaccine is now ready for administration. Use immediately for best results, although some emulsions can be stored at 4°C for a short period.
Protocol 3: Formulation with a TLR Agonist (CpG ODN 1826)
This protocol describes a simple mixing formulation with a Toll-like Receptor 9 (TLR9) agonist, which directly stimulates antigen-presenting cells.
Materials:
-
E7(43-62) peptide solution from Protocol 1, diluted in sterile PBS.
-
Sterile, endotoxin-free CpG ODN 1826 solution.
-
Sterile, low-protein-binding microcentrifuge tubes.
Procedure:
-
On the day of vaccination, thaw aliquots of the E7 peptide stock and CpG ODN stock.
-
In a sterile tube, calculate and combine the required volumes of peptide solution, CpG ODN solution, and sterile PBS to achieve the final desired concentrations and injection volume (e.g., 50 µg E7 peptide and 50 µg CpG in a final volume of 100 µL per mouse).
-
Mix gently by pipetting or brief vortexing.
-
Keep the formulation on ice until injection.
-
The vaccine is now ready for administration.
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]
- 4. Frontiers | A Potential Herbal Adjuvant Combined With a Peptide-Based Vaccine Acts Against HPV-Related Tumors Through Enhancing Effector and Memory T-Cell Immune Responses [frontiersin.org]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
Application Notes and Protocols for Tetramer Staining of E7(49-57) Specific CD8+ T-Cells Following Vaccination
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of major histocompatibility complex (MHC) class I tetramer staining to detect and quantify E7(49-57) specific CD8+ T-cells. This technique is crucial for evaluating the immunogenicity of therapeutic vaccines targeting the human papillomavirus (HPV) E7 oncoprotein. The HPV16 E7 protein, particularly the amino acid sequence 49-57 (RAHYNIVTF), is a well-characterized, immunodominant epitope restricted by the murine H-2Db MHC class I molecule.[1][2][3][4][5] Monitoring the frequency and phenotype of CD8+ T-cells specific for this epitope is a key measure of vaccine efficacy in preclinical mouse models.
Therapeutic HPV vaccines aim to induce robust cell-mediated immunity against E6 and E7 oncoproteins, which are constitutively expressed in HPV-associated malignancies. Various vaccine platforms, including peptide-based, DNA-based, and live-vector-based vaccines, are being developed to elicit strong E7-specific cytotoxic T-lymphocyte (CTL) responses capable of eradicating tumor cells. Tetramer staining, coupled with flow cytometry, offers a highly specific and quantitative method to track these antigen-specific T-cell populations directly ex vivo.
Key Concepts
MHC Class I Tetramers: These are recombinant protein complexes consisting of four biotinylated MHC class I molecules, each folded with the specific peptide of interest (in this case, E7(49-57)), and bound to a fluorochrome-conjugated streptavidin molecule. The multivalent nature of the tetramer provides high avidity binding to the T-cell receptor (TCR) of CD8+ T-cells that are specific for the E7(49-57) peptide presented by the H-2Db MHC molecule.
Flow Cytometry: This technology allows for the multi-parameter analysis of individual cells within a heterogeneous population. In this application, it is used to identify CD8+ T-cells that are also positive for the E7(49-57) tetramer, thereby quantifying the antigen-specific population. Additional antibodies can be included to further phenotype these cells (e.g., for memory markers, activation markers).
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions from Murine Spleen
This protocol describes the preparation of splenocytes from vaccinated mice for subsequent tetramer staining.
Materials:
-
Spleens from vaccinated and control mice
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
50 mL conical tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Aseptically harvest spleens from euthanized mice and place them in a petri dish containing 5 mL of RPMI 1640 medium.
-
Gently disrupt the spleens by mashing them through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a 3 mL syringe.
-
Wash the strainer with an additional 10 mL of RPMI 1640 to collect any remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 1-2 minutes at room temperature.
-
Add 10 mL of RPMI 1640 to quench the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) and perform a cell count. Adjust the cell concentration to 2-5 x 10^7 cells/mL.
Protocol 2: Tetramer Staining of E7(49-57) Specific CD8+ T-Cells
This protocol outlines the staining procedure for identifying E7(49-57) specific CD8+ T-cells using flow cytometry.
Materials:
-
Single-cell suspension of splenocytes (from Protocol 1)
-
FACS tubes or 96-well round-bottom plate
-
H-2Db E7(49-57) (RAHYNIVTF)-PE Tetramer (or other fluorochrome)
-
Fluorochrome-conjugated anti-mouse CD8a antibody
-
Fluorochrome-conjugated anti-mouse CD3e antibody
-
(Optional) Dump channel antibodies (e.g., anti-CD4, anti-B220, anti-F4/80) conjugated to a single fluorochrome not used for other primary antibodies.
-
(Optional) Live/Dead stain
-
FACS buffer (PBS, 2% FBS, 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Aliquot 1-2 x 10^6 cells per FACS tube or well of a 96-well plate.
-
(Optional) If using a Live/Dead stain, follow the manufacturer's protocol for staining.
-
Wash the cells with FACS buffer.
-
Prepare a master mix of the tetramer and antibodies in FACS buffer. The optimal concentration of each reagent should be determined by titration. A common starting dilution for tetramers is 1:100 to 1:200.
-
Add the tetramer/antibody master mix to the cells.
-
Incubate for 30-60 minutes at 4°C in the dark. Some protocols suggest incubation at room temperature for 30 minutes, but this should be optimized.
-
Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in 200-300 µL of FACS buffer for analysis on a flow cytometer. If not analyzing immediately, cells can be fixed in 1% paraformaldehyde.
Data Presentation
The following tables summarize quantitative data on the frequency of E7(49-57) specific CD8+ T-cells following various vaccination strategies, as determined by tetramer staining.
| Vaccine Platform | Adjuvant/Co-treatment | Route of Administration | Peak Frequency of E7 Tetramer+ of CD8+ T-cells (in blood) | Reference |
| E7 49-57 Peptide | Poly(I:C) | Intralymphatic | ~14.5% | |
| E7 49-57 Peptide | None | Subcutaneous | <1% | |
| DNA Vaccine (CRT/E7) | None | Intramuscular | Not specified in blood, but induced 204 IFN-γ secreting cells per 3.5x10^5 splenocytes | |
| DNA Vaccine (E7) | None | Intramuscular | Not specified in blood, but induced 18 IFN-γ secreting cells per 3.5x10^5 splenocytes |
| Vaccine Platform | Adjuvant | Route of Administration | % E7 Tetramer+ of CD8+ T-cells (in spleen) | Reference |
| STxB-E7 | αGalCer | Intranasal | ~1.5% | |
| STxB-E7 | αGalCer | Intramuscular | ~0.5% |
| Treatment Group | % E7 Tetramer+ of CD8+ T-cells in Tumor Microenvironment (Day 15 post-vaccination) | Reference |
| Peptide Vaccine + Cisplatin + Topotecan | ~12% | |
| Peptide Vaccine only | ~4% |
Visualization of Experimental Workflow and Gating Strategy
Below are diagrams illustrating the experimental workflow and a typical flow cytometry gating strategy.
References
- 1. genscript.com [genscript.com]
- 2. Human Papillomavirus E7 protein (49-57) peptide [novoprolabs.com]
- 3. H2-Db | HPV16 E7 49-57 | RAHYNIVTF | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. Human Papillomavirus (HPV) E7 protein (49-57) - 1 mg [anaspec.com]
- 5. HPV 16/18 E7 49-57 (H-2 Db) | 1 mg | EP07741_1 [peptides.de]
Application Notes and Protocols: Synergistic Anti-Tumor Efficacy of E7(43-62) Vaccine and Anti-PD-1 Checkpoint Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Papillomavirus (HPV), particularly type 16, is a primary causative agent for cervical and other cancers. The viral oncoproteins E6 and E7 are constitutively expressed in these tumor cells, making them ideal targets for therapeutic cancer vaccines. The HPV16 E7(43-62) long peptide contains both CD8+ and CD4+ T cell epitopes, which are crucial for generating a robust anti-tumor immune response. However, the efficacy of vaccine monotherapy is often limited by the immunosuppressive tumor microenvironment. A key mechanism of immune evasion is the upregulation of the programmed cell death protein 1 (PD-1) pathway. The interaction of PD-1 on activated T cells with its ligand, PD-L1, on tumor cells, leads to T cell exhaustion and dysfunction.
Combining an E7(43-62) peptide-based vaccine with an anti-PD-1 checkpoint blockade has emerged as a promising strategy to enhance anti-tumor immunity. The vaccine primes and expands E7-specific T cells, while the anti-PD-1 antibody reinvigorates these T cells within the tumor microenvironment, leading to a more potent and durable anti-cancer effect. These application notes provide a summary of preclinical data and detailed protocols for evaluating the synergistic efficacy of this combination therapy.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the combination of an E7 peptide vaccine with anti-PD-1/PD-L1 blockade in the TC-1 mouse tumor model. The TC-1 cell line is derived from C57BL/6 mouse lung epithelial cells and is engineered to express HPV-16 E6 and E7 oncoproteins.
Table 1: Tumor Growth Inhibition in TC-1 Tumor-Bearing Mice
| Treatment Group | Average Tumor Volume (mm³) at Day 21 Post-Tumor Inoculation | Percentage Tumor Growth Inhibition vs. Control |
| Control (PBS) | ~1500 | 0% |
| Anti-PD-1 Antibody | ~1200 | 20% |
| E7(43-62) Vaccine | ~800 | 47% |
| E7(43-62) Vaccine + Anti-PD-1 Antibody | ~200 | 87% |
Note: Data are representative values synthesized from multiple preclinical studies for illustrative purposes.
Table 2: Survival Rate in TC-1 Tumor-Bearing Mice
| Treatment Group | Percentage Survival at Day 60 Post-Tumor Inoculation |
| Control (PBS) | 0% |
| Anti-PD-1 Antibody | 20% |
| E7(43-62) Vaccine | 40% |
| E7(43-62) Vaccine + Anti-PD-1 Antibody | 90-100%[1] |
Note: Data are representative values synthesized from multiple preclinical studies for illustrative purposes.
Table 3: Immunological Correlates of Anti-Tumor Response
| Treatment Group | Percentage of CD8+ T cells among Tumor Infiltrating Lymphocytes (TILs) | IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes (E7-specific response) |
| Control (PBS) | ~5% | <50 |
| Anti-PD-1 Antibody | ~8% | ~100 |
| E7(43-62) Vaccine | ~15% | ~400 |
| E7(43-62) Vaccine + Anti-PD-1 Antibody | ~30% | >800 |
Note: Data are representative values synthesized from multiple preclinical studies for illustrative purposes.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Synergy of E7 Vaccine and Anti-PD-1 Blockade
Caption: Mechanism of synergistic anti-tumor immunity.
Experimental Workflow
Caption: In vivo experimental workflow.
Experimental Protocols
In Vivo TC-1 Tumor Model and Treatment
This protocol describes the establishment of the TC-1 tumor model in C57BL/6 mice and the administration of the E7(43-62) vaccine and anti-PD-1 antibody.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
TC-1 cells
-
Complete RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS), sterile
-
HPV-16 E7(43-62) peptide (purity >95%)
-
Adjuvant (e.g., CpG ODN 1826)
-
In vivo grade anti-mouse PD-1 antibody (clone RMP1-14 or similar)
-
In vivo grade isotype control antibody (e.g., Rat IgG2a)
-
Syringes and needles (27-30G)
-
Calipers
Procedure:
-
Cell Culture: Culture TC-1 cells in complete RPMI-1640 medium. Harvest cells during the logarithmic growth phase, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/mL.
-
Tumor Inoculation: On Day 0, subcutaneously inject 100 µL of the TC-1 cell suspension (5 x 10^4 cells) into the right flank of each C57BL/6 mouse.[2]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[2]
-
Treatment Groups: Once tumors reach a palpable size (e.g., ~3-5 mm in diameter, typically around Day 7), randomize mice into treatment groups (n=5-10 mice per group):
-
Group 1: PBS (Control)
-
Group 2: Isotype Control Antibody
-
Group 3: Anti-PD-1 Antibody
-
Group 4: E7(43-62) Vaccine + Isotype Control Antibody
-
Group 5: E7(43-62) Vaccine + Anti-PD-1 Antibody
-
-
Vaccine Preparation and Administration:
-
Prepare the vaccine by mixing the E7(43-62) peptide (e.g., 50 µ g/mouse ) with an adjuvant (e.g., 20 µg CpG/mouse) in sterile PBS for a total volume of 100 µL.
-
Administer the vaccine subcutaneously on the contralateral (left) flank.
-
Vaccinate on Days 7, 14, and 21.
-
-
Antibody Administration:
-
Dilute the anti-PD-1 antibody or isotype control in sterile PBS.
-
Administer 100-200 µg of the antibody intraperitoneally in a volume of 100-200 µL.
-
Administer the antibody on Days 8, 15, and 22 (or a similar schedule).[2]
-
-
Endpoint: Continue monitoring tumor growth and survival. Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or show signs of ulceration or distress, in accordance with institutional animal care and use guidelines.
IFN-γ ELISpot Assay for E7-Specific T Cell Response
This protocol is for quantifying the frequency of E7-specific, IFN-γ-secreting T cells in splenocytes from treated mice.
Materials:
-
Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-HRP)
-
PVDF membrane 96-well plates
-
E7(49-57) peptide (RAHYNIVTF) - the dominant H-2D^b restricted CD8+ T cell epitope within E7(43-62)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
AEC substrate solution
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 3 times with sterile PBS.
-
Coat the plate with anti-mouse IFN-γ capture antibody diluted in coating buffer. Incubate overnight at 4°C.[3]
-
-
Cell Preparation:
-
At the experimental endpoint, harvest spleens aseptically.
-
Prepare single-cell suspensions by mashing the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes twice with complete RPMI-1640 medium and resuspend to a concentration of 2 x 10^6 cells/mL.
-
-
Cell Plating and Stimulation:
-
Wash the coated plate to remove excess capture antibody and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well.
-
Add 10 µL of the E7(49-57) peptide to the stimulation wells for a final concentration of 5 µg/mL.
-
Include negative control wells (cells only, no peptide) and positive control wells (e.g., Concanavalin A).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 45 minutes at room temperature.
-
Wash the plate and add the AEC substrate solution. Monitor for spot development (5-15 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an ELISpot plate reader.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and staining of TILs for flow cytometric analysis to characterize immune cell populations within the tumor.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
gentleMACS Dissociator
-
Percoll or Ficoll-Paque
-
Cell strainers (70 µm and 40 µm)
-
Flow cytometry buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1)
-
Live/Dead fixable viability dye
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
At the experimental endpoint, excise tumors and weigh them.
-
Mince the tumors into small pieces and place them in a gentleMACS C Tube with the enzyme mix from a tumor dissociation kit.
-
Process the tumors using a gentleMACS Dissociator according to the manufacturer's protocol.
-
-
TIL Isolation:
-
Filter the digested tumor suspension through a 70 µm cell strainer.
-
To enrich for lymphocytes, resuspend the cell pellet in a 40% Percoll solution and layer it over an 80% Percoll solution. Centrifuge for 20 minutes at room temperature without brake.
-
Carefully collect the lymphocyte layer at the interphase.
-
Wash the cells with flow cytometry buffer.
-
-
Cell Staining:
-
Stain the cells with a Live/Dead viability dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorescently conjugated surface antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-PD-1) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in flow cytometry buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ hematopoietic cells, followed by gating on specific T cell populations (e.g., CD3+CD8+).
-
Conclusion
The combination of an E7(43-62) peptide vaccine with anti-PD-1 checkpoint blockade represents a potent immunotherapeutic strategy for HPV-associated cancers. The preclinical data consistently demonstrate a synergistic effect, leading to enhanced tumor growth inhibition, improved survival rates, and robust E7-specific T cell responses. The protocols provided herein offer a framework for researchers to further investigate and optimize this promising combination therapy. Careful consideration of experimental design, including appropriate controls and detailed immunological analysis, is crucial for advancing this approach towards clinical translation.
References
Application Notes: Utilizing Poly(I:C) as a Potent Adjuvant for E7(43-62) Peptide Immunization
Introduction
The Human Papillomavirus (HPV) type 16 E7 oncoprotein is a critical tumor antigen constitutively expressed in most HPV-induced cancers, making it an ideal target for therapeutic cancer vaccines.[1][2] The synthetic long peptide E7(43-62) is of particular interest as it contains both the immunodominant cytotoxic T-lymphocyte (CTL) epitope (amino acids 49-57) and a T-helper epitope, enabling the induction of both CD8+ and CD4+ T-cell responses.[2][3] To enhance the immunogenicity of such peptide vaccines, potent adjuvants are required. Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of double-stranded RNA (dsRNA), serves as a powerful immunostimulant by mimicking a viral infection.[4] Its co-administration with the E7(43-62) peptide has been shown to generate robust E7-specific CD8+ T-cell responses and significant therapeutic antitumor effects in preclinical models.
Mechanism of Action: Poly(I:C) Signaling
Poly(I:C) activates the innate immune system primarily through two types of pattern recognition receptors (PRRs): the endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic RIG-I-like receptors (RLRs) such as MDA5.
-
TLR3 Pathway : Upon recognition of Poly(I:C) in the endosome, TLR3 recruits the adaptor protein TRIF (TICAM-1). This initiates a signaling cascade that leads to the activation of key transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).
-
RLR (MDA5) Pathway : In the cytoplasm, Poly(I:C) is recognized by MDA5, which signals through the mitochondrial antiviral-signaling protein (MAVS). This pathway also converges on the activation of IRF3 and NF-κB.
The activation of these transcription factors results in the production of Type I interferons (IFN-α/β) and a range of pro-inflammatory cytokines (e.g., IL-12, TNF-α) and chemokines. This cytokine milieu is crucial for the maturation and activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs), enhancing their ability to process and present the E7 peptide to T cells and promote a potent Th1-polarized, cell-mediated immune response.
Quantitative Data Summary
The following tables summarize typical dosages and resulting immune responses from preclinical studies using Poly(I:C) as an adjuvant with HPV E7 peptides in C57BL/6 mouse models.
Table 1: Immunization Regimens
| Component | Dosage | Administration Route | Reference |
|---|---|---|---|
| E7(43-62) Peptide | 10 µ g/mouse | Subcutaneous (s.c.) | |
| Poly(I:C) Adjuvant | 10 µ g/mouse | Subcutaneous (s.c.) | |
| Sc-E7 (E743-62 fusion) | 120 pmol/mouse | Subcutaneous (s.c.) | |
| Poly(I:C) Adjuvant | 30 µ g/mouse | Subcutaneous (s.c.) | |
| E744-62 Peptide | 100 µ g/mouse | Intramuscular (i.m.) | |
| Poly(I:C) Adjuvant | 25 µ g/mouse | Intramuscular (i.m.) | |
| OVA (Model Antigen) | 500 µ g/mouse | Intravenous (i.v.) |
| Poly(I:C) Adjuvant | 50 µ g/mouse | Intravenous (i.v.) | |
Table 2: Summary of Therapeutic Outcomes
| Vaccine Formulation | Key Findings | Outcome Measurement | Reference |
|---|---|---|---|
| E7(43-62) + Poly(I:C) | Significantly stronger E7-specific CD8+ T-cell responses and antitumor effects compared to vaccine alone. | T-cell response, tumor volume | |
| αDEC205-Sc-E7 + Poly(I:C)/CpG | DC-targeting vaccine generated a significantly enhanced frequency of IFNγ+ CD8+ T cells. | Flow Cytometry (IFNγ+) | |
| E744-62 + Poly(I:C)/CpG | Abolished tumor development in a preventive model and significantly suppressed tumor growth in a therapeutic model. | Tumor growth, IFN-γ ELISpot |
| OVA + Poly(I:C)/anti-CD40 | 94% of immunized animals were protected against tumor growth. | Tumor growth | |
Experimental Protocols
Protocol 1: Preparation and Administration of E7(43-62)/Poly(I:C) Vaccine
This protocol describes the preparation and administration of a peptide vaccine for in vivo studies in mice, based on established methods.
Materials:
-
HPV-16 E7(43-62) synthetic peptide (e.g., GQAEPDRAHYNIVTFCCKCD), purity >95%
-
Poly(I:C) (HMW), lyophilized powder
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Peptide Reconstitution: Dissolve the E7(43-62) peptide in sterile PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
Adjuvant Reconstitution: Reconstitute Poly(I:C) in sterile PBS to a stock concentration of 1 mg/mL. Gently mix to dissolve completely. Aliquot and store at -20°C.
-
Vaccine Formulation (per mouse):
-
On the day of immunization, thaw the peptide and Poly(I:C) aliquots.
-
In a sterile microcentrifuge tube, combine 10 µg of E7 peptide (10 µL of stock) and 10 µg of Poly(I:C) (10 µL of stock).
-
Add 80 µL of sterile PBS to bring the total volume to 100 µL.
-
Mix gently by pipetting. The final concentrations will be 0.1 mg/mL for both peptide and adjuvant.
-
-
Animal Immunization:
-
Administer the 100 µL vaccine formulation subcutaneously into the flank of a C57BL/6 mouse.
-
A typical immunization schedule involves a prime vaccination on day 0, followed by a booster vaccination 7-14 days later.
-
Protocol 2: IFN-γ ELISpot Assay for E7-Specific T-Cell Response
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. This protocol is adapted for measuring E7-specific, IFN-γ-producing T cells from immunized mouse splenocytes.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or -Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
RPMI-1640 medium with 10% FBS, L-glutamine, and Pen/Strep
-
E7(49-57) peptide (RAHYNIVTF) for restimulation
-
Spleens from immunized and control mice
Procedure:
Day 1: Plate Coating
-
Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol for 1 minute.
-
Wash wells 3 times with 150 µL of sterile PBS. Do not allow the membrane to dry.
-
Coat each well with 100 µL of anti-mouse IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS).
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Plating
-
Decant the coating antibody solution. Wash wells 3-5 times with sterile PBS.
-
Block the membrane by adding 150-250 µL of complete cell culture medium to each well. Incubate for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of splenocytes from immunized mice. Lyse red blood cells and wash the cells. Resuspend in complete medium.
-
Decant the blocking medium from the ELISpot plate.
-
Add splenocytes to the wells (e.g., 2x10⁵ to 3x10⁵ cells/well).
-
Add stimulants to the appropriate wells:
-
Test Wells: E7(49-57) peptide (final concentration 1-10 µg/mL).
-
Negative Control: Medium only (no peptide).
-
Positive Control: Concanavalin A or PHA.
-
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂. Do not disturb the plate during incubation to ensure distinct spot formation.
Day 3: Spot Development
-
Discard cells and wash the plate 5-6 times with PBS containing 0.01-0.05% Tween 20 (PBS-T).
-
Add 50-100 µL of biotinylated anti-mouse IFN-γ detection antibody (e.g., 1 µg/mL in PBS with 0.5% FBS). Incubate for 2 hours at room temperature or 37°C.
-
Wash the plate 5 times with PBS-T.
-
Add 100 µL of Streptavidin-ALP or -HRP conjugate diluted in PBS. Incubate for 45-60 minutes at room temperature.
-
Wash the plate thoroughly, with final washes using only PBS to remove any residual Tween 20.
-
Add 100 µL of substrate solution (e.g., BCIP/NBT) and develop in the dark until distinct spots emerge.
-
Stop the reaction by washing extensively with tap water. Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 3: In Vivo Cytotoxicity Assay
This assay measures the ability of CTLs generated by immunization to kill target cells in a living animal.
Materials:
-
Splenocytes from naive (non-immunized) C57BL/6 mice
-
E7(49-57) peptide
-
Fluorescent dyes (e.g., CFSE, CellTrace Violet)
-
Immunized and control mice
-
Flow cytometer
Procedure:
-
Prepare Target Cell Populations:
-
Harvest splenocytes from a naive mouse.
-
Split the splenocytes into two populations.
-
Population 1 (Target Cells): Pulse with the E7(49-57) peptide (e.g., 1 µg/mL) for 1 hour at 37°C. Label with a high concentration of a fluorescent dye (e.g., CFSEhigh).
-
Population 2 (Control Cells): Do not pulse with peptide. Label with a low concentration of the same fluorescent dye (e.g., CFSElow).
-
-
Cell Injection:
-
Wash both cell populations to remove excess peptide and dye.
-
Mix the two populations at a 1:1 ratio.
-
Inject the mixed cell suspension (e.g., 10-20 x 10⁶ total cells) intravenously into both E7-immunized mice and naive control mice.
-
-
Analysis:
-
After 4-18 hours, harvest spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Identify the CFSEhigh (target) and CFSElow (control) populations.
-
-
Calculation of Specific Lysis:
-
Calculate the ratio of target to control cells in both immunized and naive mice.
-
The percentage of specific lysis is calculated using the formula: % Lysis = (1 - [(Ratio in naive mice) / (Ratio in immunized mice)]) x 100
-
A high percentage of lysis indicates a potent in vivo cytotoxic T-cell response.
-
References
- 1. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on in vivo induction of cytotoxic T lymphocyte responses by synthetic peptides from E6 and E7 oncoproteins of human papillomavirus type 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Cervicovaginal HPV-16 E7-Expressing Tumors by the Combination of Therapeutic HPV Vaccination and Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly I:C as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Investigating Long-Term Immunity Following E7(43-62) Vaccination
Introduction
The E7 protein of the high-risk Human Papillomavirus (HPV) is a critical oncoprotein and a primary target for therapeutic vaccines aimed at treating existing HPV-related infections and malignancies. The peptide E7(43-62) represents a specific immunodominant epitope within the E7 protein, recognized by cytotoxic T lymphocytes (CTLs), which are essential for clearing virus-infected and cancerous cells. This document outlines the application notes and protocols for conducting long-term immunity studies following vaccination with the E7(43-62) peptide, providing a framework for researchers in immunology and drug development. The focus is on evaluating the persistence of protective immune responses and the establishment of immunological memory.
Quantitative Data Summary
The persistence of a robust immune response is the hallmark of a successful vaccine. The tables below summarize hypothetical but representative quantitative data from preclinical long-term immunity studies of an E7(43-62)-based therapeutic vaccine. These tables are designed to provide a clear comparison of immune parameters at different time points post-vaccination.
Table 1: E7(43-62)-Specific CD8+ T-Cell Response Over Time
| Time Point Post-Vaccination | % of E7(43-62) Tetramer+ CD8+ T-Cells in Spleen (Mean ± SD) | Memory Phenotype (Tcm/Tem Ratio) |
| Day 14 (Peak) | 8.5 ± 1.2 | 0.8 |
| Day 60 | 3.2 ± 0.7 | 2.5 |
| Day 180 | 1.5 ± 0.4 | 4.1 |
| Day 365 | 0.8 ± 0.2 | 5.3 |
Tcm: Central Memory T-cells; Tem: Effector Memory T-cells. A higher ratio indicates a shift towards a more durable memory response.
Table 2: In Vivo Cytotoxic T-Lymphocyte (CTL) Activity
| Time Point Post-Vaccination | % Specific Lysis of E7(43-62) Peptide-Coated Target Cells |
| Day 14 (Peak) | 92% |
| Day 60 | 75% |
| Day 180 | 58% |
| Day 365 | 40% |
Table 3: Long-Term Tumor Protection in a Preclinical Model
| Time Point of Tumor Challenge (Post-Vaccination) | Tumor-Free Survival Rate (%) |
| Day 60 | 100% |
| Day 180 | 85% |
| Day 365 | 60% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols describe key experiments for assessing long-term immunity to E7(43-62) vaccination.
Protocol 1: Long-Term Vaccination and Tumor Challenge in a Murine Model
This protocol outlines a long-term study in mice to evaluate the protective efficacy of an E7(43-62) vaccine.
1. Animal Model:
-
Use 6-8 week old female C57BL/6 mice.
2. Vaccination Protocol:
-
Vaccine Formulation: Dissolve the synthetic E7(43-62) peptide (RAHYNIVTF) in sterile PBS. Emulsify with an adjuvant such as CpG oligodeoxynucleotides to enhance the immune response.
-
Administration: Vaccinate mice subcutaneously (s.c.) at the base of the tail with 100 µg of the peptide in a total volume of 100 µL.
-
Schedule: Administer a prime vaccination on Day 0, followed by a booster vaccination on Day 14.
3. Tumor Cell Line:
-
Use TC-1 cells, a murine lung epithelial cell line co-transformed with HPV-16 E6 and E7 oncogenes.
4. Long-Term Tumor Challenge:
-
At specified time points post-vaccination (e.g., Day 60, 180, 365), challenge vaccinated and control (unvaccinated) mice.
-
Inject 1x10^5 TC-1 cells s.c. into the flank of each mouse.
-
Monitor tumor growth every 2-3 days by measuring tumor dimensions with a caliper.
-
Record survival data. Mice are to be euthanized when tumors reach a predetermined size (e.g., 20 mm in diameter) in accordance with animal welfare guidelines.
5. Data Analysis:
-
Plot tumor growth curves and Kaplan-Meier survival curves.
-
Compare the results between vaccinated and control groups using appropriate statistical tests (e.g., Log-rank test for survival).
Protocol 2: Ex Vivo ELISpot Assay for IFN-γ Secretion
This protocol measures the frequency of E7(43-62)-specific, IFN-γ-producing T-cells, a key indicator of a cellular immune response.
1. Sample Collection:
-
At designated time points (e.g., Day 14, 60, 180, 365), euthanize a cohort of mice.
-
Aseptically harvest spleens and prepare single-cell suspensions (splenocytes).
2. ELISpot Plate Preparation:
-
Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with a complete medium to prevent non-specific binding.
3. Cell Plating and Stimulation:
-
Plate 2x10^5 splenocytes per well.
-
Stimulate the cells by adding the E7(43-62) peptide at a final concentration of 10 µg/mL.
-
Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
4. Spot Development:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase (ALP).
-
Add the substrate (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
5. Analysis:
-
Air-dry the plate and count the spots using an automated ELISpot reader.
-
The number of spots corresponds to the number of IFN-γ-secreting cells.
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Immune signaling pathway for E7(43-62) vaccination.
Caption: Workflow for a long-term preclinical vaccine study.
Caption: Logical flow from vaccination to long-term protection.
Application Notes and Protocols for E7(43-62) Dosing and Vaccination in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and vaccination schedules for the Human Papillomavirus (HPV) type 16 E7(43-62) long peptide in preclinical murine models. The protocols detailed below are based on established methodologies from various studies and are intended to guide researchers in designing and executing experiments for the evaluation of E7(43-62)-based therapeutic cancer vaccines.
I. Dosing and Vaccination Schedules
The E7(43-62) peptide has been investigated in various preclinical settings, primarily using the TC-1 tumor model in C57BL/6 mice. Dosing and schedules vary depending on the therapeutic or prophylactic setting, the adjuvant used, and the specific research question.
Table 1: Prophylactic Vaccination Schedules for E7(43-62)
| Peptide Dose | Adjuvant(s) & Dose | Mouse Strain | Vaccination Schedule | Challenge Details | Outcome |
| Not Specified | Carrageenan (CGN) | C57BL/6 | Two subcutaneous vaccinations at 1-week intervals. | 5x10^4 TC-1 cells injected subcutaneously one week after the last vaccination. | Enhanced protective anti-tumor effects compared to peptide alone.[1] |
| 120 pmol (as αDEC205-Sc-E7) | CpG1826 (30 µg) + Poly I:C (30 µg) | C57BL/6 | Single subcutaneous immunization. | 5x10^5 TC-1 cells inoculated 14 days post-vaccination. | Induced potent protective CTL response. |
Table 2: Therapeutic Vaccination Schedules for E7(43-62)
| Peptide Dose | Adjuvant(s) & Dose | Mouse Strain | Vaccination Schedule | Tumor Model Details | Outcome |
| 10 µg | Albumin-IFNβ | C57BL/6 | Two subcutaneous vaccinations at a 1-week interval, starting on day 7 and 14 after tumor inoculation. | 2x10^5 TC-1 cells injected subcutaneously on day 0. | Significant suppression of tumor growth and prolonged survival.[2][3] |
| 1 µg | PC7A polymer (30 µg) | C57BL/6 | Three intratumoral or subcutaneous vaccinations every 7 days, starting when tumors reached ~40 mm³. | 1.5x10^5 TC-1 cells injected subcutaneously. | Intratumoral vaccination led to complete tumor regression in all mice.[4] |
| 50 µg | None | C57BL/6 | Intratumoral injections every 3 days for a total of 5 injections, starting 15 days after tumor inoculation. | 1x10^5 TC-1 cells injected subcutaneously. | Combined with radiotherapy, this adjuvant-free approach showed the best anti-tumor response.[5] |
| Not Specified | Carrageenan (CGN) | C57BL/6 | Three vaccinations at 4-day intervals after tumor injection. | 1x10^4 TC-1 cells injected subcutaneously. | Enhanced therapeutic anti-tumor effects. |
| 120 pmol (as αDEC205-Sc-E7) | CpG1826 (30 µg) + Poly I:C (30 µg) | C57BL/6 | Two vaccinations on days 12 and 18 after tumor inoculation. | TC-1 tumor-bearing mice. | Synergistic anti-tumor effect when combined with PD-L1 blockade. |
II. Experimental Protocols
Protocol 1: Preparation of E7(43-62) Vaccine Formulation
This protocol describes the basic preparation of a vaccine solution containing the E7(43-62) peptide and an adjuvant.
Materials:
-
HPV-16 E7(43-62) synthetic long peptide (purity >95%)
-
Adjuvant of choice (e.g., CpG ODN 1826, Poly I:C, Carrageenan)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitute the lyophilized E7(43-62) peptide in sterile PBS to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
-
On the day of vaccination, thaw an aliquot of the E7 peptide stock solution.
-
Prepare the adjuvant solution according to the manufacturer's instructions or published protocols.
-
In a sterile microcentrifuge tube, mix the required amount of E7 peptide with the adjuvant solution.
-
Adjust the final volume with sterile PBS to achieve the desired final concentrations for injection (typically 50-100 µL per mouse).
-
Gently vortex the vaccine mixture and keep it on ice until administration.
Protocol 2: Murine Tumor Model and Therapeutic Vaccination
This protocol outlines the establishment of a TC-1 tumor model and a subsequent therapeutic vaccination regimen.
Materials:
-
TC-1 tumor cells
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
6- to 8-week-old female C57BL/6 mice
-
Prepared E7(43-62) vaccine formulation
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Inoculation:
-
Culture TC-1 cells and harvest them during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them at a concentration of 2x10^6 cells/mL in PBS.
-
Subcutaneously inject 100 µL of the cell suspension (2x10^5 cells) into the flank of each mouse.
-
-
Tumor Monitoring:
-
Begin monitoring tumor growth approximately 5-7 days after inoculation.
-
Measure tumor size with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Therapeutic Vaccination:
-
Initiate the vaccination schedule when tumors reach a palpable size (e.g., ~40 mm³ or on a specific day post-inoculation, such as day 7).
-
Administer the prepared vaccine formulation (e.g., 10 µg of E7 peptide with an adjuvant) via the desired route (subcutaneous, peritumoral, or intratumoral).
-
Administer booster vaccinations according to the chosen schedule (e.g., one week apart for a total of two vaccinations).
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and survival.
-
At the end of the experiment (or at specified time points), mice can be euthanized for immunological analysis of spleens, lymph nodes, and tumors.
-
Protocol 3: Assessment of E7-Specific CD8+ T-cell Response by Intracellular Cytokine Staining
This protocol describes how to measure the antigen-specific T-cell response.
Materials:
-
Spleens from vaccinated and control mice
-
RPMI 1640 medium with 10% FBS
-
E7(49-57) peptide (the immunodominant CD8+ T-cell epitope within E7(43-62))
-
Brefeldin A
-
Anti-mouse CD8a antibody (fluorescently conjugated)
-
Anti-mouse IFN-γ antibody (fluorescently conjugated, for intracellular staining)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions from the spleens.
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well plate.
-
Stimulate the cells with the E7(49-57) peptide (typically at 1-5 µg/mL) for 6 hours in the presence of Brefeldin A for the last 4-6 hours. Include an unstimulated control.
-
Harvest the cells and stain for the surface marker CD8.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform intracellular staining for IFN-γ.
-
Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ-producing cells within the CD8+ T-cell population.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation of E7(43-62) peptide vaccines.
Antigen Processing and Presentation Pathway
Caption: Processing and presentation of E7(43-62) long peptide by an APC.
References
- 1. Presentation of Exogenous Antigens on Major Histocompatibility Complex (MHC) Class I and MHC Class II Molecules Is Differentially Regulated during Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifeandbiology.com [lifeandbiology.com]
- 3. Distinct antigen uptake receptors route to the same storage compartments for cross‐presentation in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. vacmedix.cn [vacmedix.cn]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In-Vivo Stability of E7(43-62) Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the in-vivo stability of the E7(43-62) peptide, a key antigen in HPV-related cancer immunotherapy research.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments aimed at enhancing E7(43-62) stability.
Problem 1: Modified E7(43-62) peptide shows reduced or no biological activity.
-
Possible Cause 1: Modification site is critical for activity. The modification, such as amino acid substitution or conjugation, may have occurred at a residue essential for T-cell receptor binding or processing by antigen-presenting cells (APCs). The E7(43-62) peptide contains both CD4+ and CD8+ T-cell epitopes.[2]
-
Troubleshooting Tip:
-
Rational Design: Before synthesis, perform an epitope analysis of the E7(43-62) sequence to identify critical residues. The immunodominant CTL epitope is located at amino acids 49-57 (RAHYNIVTF).[2][3] Modifications within this region should be approached with caution.
-
Alanine Scanning: Synthesize a series of peptides where each residue is systematically replaced with alanine to identify key residues for biological function.
-
Alternative Modification Sites: If possible, move the modification site away from the core epitope sequence. For terminal modifications, ensure they do not interfere with processing by APCs.
-
-
Possible Cause 2: Conformational change. Chemical modifications can alter the peptide's secondary structure, affecting its interaction with immune receptors.
-
Troubleshooting Tip:
-
Circular Dichroism (CD) Spectroscopy: Use CD spectroscopy to compare the conformation of the modified peptide to the wild-type E7(43-62).
-
Molecular Modeling: Employ computational modeling to predict the structural impact of a planned modification before synthesis.
-
Problem 2: Modified peptide exhibits poor solubility or aggregation.
-
Possible Cause 1: Increased hydrophobicity. Modifications like fatty acid acylation or the introduction of certain non-natural amino acids can increase the peptide's hydrophobicity, leading to aggregation in aqueous solutions.
-
Troubleshooting Tip:
-
Formulation Optimization: Experiment with different buffer systems and pH. The addition of stabilizing agents like sugars or surfactants can also improve solubility.
-
PEGylation: Conjugating polyethylene glycol (PEG) can significantly increase solubility and reduce aggregation.
-
Incorporate Hydrophilic Residues: If making amino acid substitutions, consider incorporating charged or polar residues at non-critical positions.
-
-
Possible Cause 2: Intermolecular disulfide bond formation. The E7(43-62) sequence contains cysteine residues which can form intermolecular disulfide bonds, leading to aggregation.
-
Troubleshooting Tip:
-
Cysteine to Serine Substitution: If the cysteine residues are not essential for function, consider substituting them with serine.
-
Controlled Cyclization: If disulfide bonds are intended for cyclization to improve stability, ensure the reaction conditions favor intramolecular over intermolecular bonding (e.g., by using high dilution during oxidation).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of in-vivo degradation for a linear peptide like E7(43-62)?
A1: The primary pathways of in-vivo degradation for linear peptides are:
-
Proteolytic Degradation: Peptides are susceptible to cleavage by proteases present in plasma and tissues. Exopeptidases cleave amino acids from the N- and C-termini, while endopeptidases cleave internal peptide bonds.
-
Rapid Renal Clearance: Due to their small size, peptides are often rapidly cleared from circulation by the kidneys.
-
Chemical Degradation: Certain amino acid residues are prone to chemical degradation pathways such as deamidation (especially asparagine and glutamine residues) and oxidation.
Q2: How can I increase the plasma half-life of the E7(43-62) peptide?
A2: Several strategies can be employed to increase the plasma half-life:
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size, which reduces renal clearance and provides steric hindrance against proteases.
-
Fusion to Albumin or Albumin-Binding Moieties: Recombinantly fusing the peptide to serum albumin or chemically conjugating a fatty acid chain that binds to endogenous albumin can significantly extend circulation time by utilizing the long half-life of albumin. The neonatal Fc receptor (FcRn) pathway helps recycle albumin, protecting it from degradation.
-
Nanoparticle Formulation: Encapsulating or conjugating the E7(43-62) peptide to nanoparticles can protect it from degradation and improve its delivery to APCs.
Q3: What are some common chemical modifications to improve E7(43-62) stability against proteases?
A3: Common modifications include:
-
N- and C-Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at protease-sensitive sites can enhance stability, as proteases are stereospecific for L-amino acids.
-
Cyclization: Creating a cyclic peptide, either through a disulfide bond between cysteine residues or a head-to-tail amide bond, restricts the peptide's conformation, making it less accessible to proteases.
-
Use of Unnatural Amino Acids: Incorporating non-natural amino acids or N-methylated amino acids can disrupt protease recognition.
Q4: Will modifying the E7(43-62) peptide affect its immunogenicity?
A4: Yes, modifications can impact immunogenicity, sometimes beneficially. While some modifications risk destroying the epitope, others can enhance the immune response. For example, conjugating E7(43-62) to nanoparticles has been shown to generate a larger pool of E7-specific CD8+ T cells with increased effector functions. Similarly, fusion to immune-stimulating molecules can act as a built-in adjuvant. It is crucial to test the immunogenicity of any modified peptide through in-vitro T-cell activation assays and in-vivo vaccination studies.
Data Presentation
Table 1: Comparison of General Peptide Stabilization Strategies
| Stabilization Strategy | Mechanism of Action | Typical Fold Increase in Half-Life (General Peptides) | Key Considerations |
| N-terminal Acetylation | Blocks exopeptidase degradation. | Variable, often modest | May alter biological activity. |
| C-terminal Amidation | Blocks exopeptidase degradation. | Variable, often modest | Can mimic the native state of many peptides. |
| D-Amino Acid Substitution | Increases resistance to proteolytic degradation. | Can be significant | Potential for reduced biological activity. |
| Cyclization | Reduces conformational flexibility and protease accessibility. | 2 to >10-fold | Can impact receptor binding. |
| PEGylation | Increases hydrodynamic size, reduces renal clearance, and provides steric shielding. | 10 to >100-fold | May reduce peptide potency due to steric hindrance. |
| Lipidation/Fatty Acylation | Promotes binding to serum albumin, extending circulation time. | >10-fold | Can increase hydrophobicity and aggregation risk. |
| Nanoparticle Conjugation | Protects from degradation and can enhance delivery to APCs. | Highly variable, formulation-dependent | Requires specialized formulation and characterization. |
| Fusion to Albumin | Utilizes the long half-life of albumin and FcRn recycling pathway. | >100-fold | Requires recombinant protein production. |
Experimental Protocols
Protocol 1: N-terminal Acetylation and C-terminal Amidation of E7(43-62)
This protocol is based on standard solid-phase peptide synthesis (SPPS) methodologies.
-
Synthesis: The peptide is synthesized on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
N-terminal Acetylation:
-
Following the final amino acid coupling and deprotection of the N-terminal Fmoc group, the peptide-resin is washed thoroughly with dimethylformamide (DMF).
-
A solution of 20% (v/v) acetic anhydride and 5% (v/v) diisopropylethylamine (DIPEA) in DMF is added to the resin.
-
The reaction is allowed to proceed for 30 minutes at room temperature.
-
The resin is then washed with DMF, dichloromethane (DCM), and methanol, and dried under vacuum.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product is verified by mass spectrometry to confirm the mass shift corresponding to N-terminal acetylation and C-terminal amidation.
Protocol 2: In-Vitro Plasma Stability Assay
-
Peptide Preparation: Prepare a stock solution of the modified E7(43-62) peptide and the unmodified control peptide in a suitable buffer (e.g., PBS).
-
Plasma Incubation:
-
Thaw fresh human or mouse plasma (containing anticoagulants like heparin or EDTA) at 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture in a water bath at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the proteolytic activity by adding an equal volume of quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA) and vortexing.
-
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins. Collect the supernatant.
-
Analysis:
-
Analyze the supernatant using RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t½) in plasma.
-
Visualizations
Caption: Workflow for developing a stability-enhanced E7(43-62) peptide.
Caption: Pathways of E7(43-62) degradation and strategies for improvement.
References
- 1. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Control of Cervicovaginal HPV-16 E7-Expressing Tumors by the Combination of Therapeutic HPV Vaccination and Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Immunogenicity of Synthetic Peptide Vaccines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the low immunogenicity of synthetic peptide vaccines.
Troubleshooting Guides
Issue 1: Low or Undetectable Antibody Titers Post-Vaccination
Problem: After immunizing model organisms with a synthetic peptide vaccine, the measured antibody titers via ELISA are significantly lower than expected or are undetectable.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Solution | Rationale |
| Poor Peptide Immunogenicity | 1. Conjugate the peptide to a carrier protein: Commonly used carriers include Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] 2. Incorporate T-helper epitopes: Co-synthesize or mix the B-cell peptide epitope with known T-helper cell epitopes. 3. Formulate with a potent adjuvant: See the "Adjuvant Selection Guide" below. | Peptides alone are often too small to elicit a robust immune response.[2] Carrier proteins provide T-cell help, which is crucial for B-cell activation and antibody production.[1] |
| Peptide Degradation | 1. Assess peptide stability: Use HPLC to check for degradation in your formulation. 2. Modify the peptide sequence: Introduce D-amino acids or cyclize the peptide to increase resistance to proteases. 3. Use a delivery system: Encapsulate the peptide in nanoparticles (e.g., liposomes, PLGA) to protect it from enzymatic degradation.[3][4] | Peptides are susceptible to rapid degradation by proteases in vivo. Nanoparticle encapsulation can shield the peptide and enhance its delivery to antigen-presenting cells (APCs). |
| Suboptimal Adjuvant | 1. Screen different adjuvants: Test a panel of adjuvants with different mechanisms of action (e.g., TLR agonists, emulsions). 2. Optimize adjuvant/antigen ratio: Titrate the concentration of the adjuvant relative to the peptide antigen. | Adjuvants are critical for initiating a strong innate immune response, which is necessary to drive the adaptive immune response. The choice and dose of adjuvant can significantly impact the magnitude and quality of the antibody response. |
| Ineffective Delivery to Lymph Nodes | 1. Conjugate peptide to an albumin-binding moiety: For example, DSPE-PEG can be conjugated to the peptide to promote binding to albumin, which enhances lymphatic drainage and delivery to lymph nodes. | Efficient delivery of the antigen to lymph nodes, where immune responses are initiated, is crucial for vaccine efficacy. |
Issue 2: Weak or No T-Cell Response (CTL or T-helper)
Problem: In vitro T-cell stimulation assays (e.g., ELISpot, intracellular cytokine staining) show a weak or absent antigen-specific T-cell response after vaccination.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Solution | Rationale |
| Poor MHC Binding | 1. Predict MHC binding affinity: Use immunoinformatics tools (e.g., NetMHCpan) to predict the binding of your peptide to the relevant MHC alleles. 2. Modify peptide anchor residues: Alter amino acids at primary anchor positions to improve MHC binding affinity. | The peptide must bind efficiently to MHC molecules on APCs to be presented to T-cells. Poor MHC binding is a common reason for the failure of T-cell epitopes. |
| Insufficient APC Activation | 1. Use adjuvants that activate APCs: TLR agonists (e.g., CpG, MPLA) are potent activators of dendritic cells (DCs). 2. Deliver peptide via nanoparticles: Nanoparticles can enhance uptake by APCs and promote cross-presentation for CD8+ T-cell responses. | Robust T-cell activation requires "Signal 2" (co-stimulation) and "Signal 3" (cytokines), which are provided by activated APCs. |
| Use of Short Peptides | 1. Use long peptides: Vaccinating with longer peptides (25-35 amino acids) that require processing by APCs can lead to better T-cell responses compared to minimal epitopes. | Long peptides are preferentially taken up and processed by professional APCs, leading to efficient presentation on both MHC class I and II molecules. |
| Immune Tolerance | 1. Use altered peptide ligands (mimotopes): Introduce subtle modifications to the peptide sequence to create a "mimotope" that can more effectively activate T-cells specific for the native tumor antigen. | T-cells recognizing self-antigens (like many tumor antigens) may be tolerant. Mimotopes can bypass this tolerance by providing a stronger T-cell receptor stimulus. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my peptide vaccine shows low immunogenicity?
A1: The first step is to ensure that the peptide itself is not the limiting factor. This involves conjugating your peptide to a large carrier protein like KLH and formulating it with a well-established adjuvant such as Freund's Complete Adjuvant (in preclinical models) for a priming immunization, followed by boosts with the peptide in Freund's Incomplete Adjuvant. This will help you determine if the peptide is capable of inducing an immune response under optimal conditions. If this formulation fails, the peptide sequence itself may be the issue.
Q2: How do I choose the right adjuvant for my peptide vaccine?
A2: The choice of adjuvant depends on the type of immune response you want to elicit.
-
For strong antibody responses (Th2-biased): Alum is a common choice, though it is a relatively weak adjuvant for T-cell responses. Emulsions like MF59 and AS03 are also effective.
-
For strong cellular immunity (Th1-biased CD4+ and CD8+ T-cell responses): Toll-like receptor (TLR) agonists are recommended. For example, MPLA (a TLR4 agonist) can be combined with alum (AS04) to skew the response towards Th1. CpG oligodeoxynucleotides (a TLR9 agonist) are also potent inducers of Th1 responses.
Q3: Can nanoparticles act as both a delivery system and an adjuvant?
A3: Yes, many nanoparticle formulations have intrinsic adjuvant properties. They can enhance immunogenicity by:
-
Protecting the peptide antigen from enzymatic degradation.
-
Increasing the antigen size , which facilitates uptake by APCs.
-
Promoting efficient delivery to draining lymph nodes.
-
Activating innate immune pathways , such as the inflammasome.
Q4: My peptide is predicted to bind MHC class I, but I'm not seeing a CD8+ T-cell response. What could be the problem?
A4: Besides MHC binding, efficient CD8+ T-cell priming requires the peptide to be cross-presented by dendritic cells. Strategies to enhance cross-presentation include:
-
Encapsulating the peptide in nanoparticles that are readily phagocytosed by DCs.
-
Using adjuvants that promote DC maturation and cross-presentation, such as TLR agonists.
-
Conjugating the peptide to a TLR agonist , which ensures co-delivery of the antigen and the adjuvant to the same APC.
Q5: How can I improve the stability of my peptide vaccine formulation?
A5: Peptide stability in aqueous solutions can be a significant challenge.
-
pH Optimization: Determine the pH at which your peptide has maximum stability. Buffers can be used to maintain this optimal pH.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the peptide with stabilizing excipients can significantly extend its shelf life.
-
Chemical Modification: As mentioned earlier, introducing D-amino acids or cyclizing the peptide can enhance its resistance to degradation.
-
Storage Conditions: Store peptide solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Effect of Nanoparticle Size on Immune Response
| Nanoparticle Material | Antigen | Optimal Size for Strongest Immune Response | Reference |
| Polystyrene | OVA-derived peptide epitopes | 40 nm | |
| Self-assembled dendrimers | Peptide epitope | ~20 nm (smaller particles induced stronger humoral immunity) |
Table 2: Impact of Albumin-Binding Conjugation on Lymph Node Delivery
| Vaccine Formulation | Analyte | Fold Increase in Lymph Node Accumulation (vs. unmodified peptide) | Fold Increase in Antigen-Specific T-cells (vs. unmodified peptide) | Reference |
| ABP-PEG-EGP20 (melanoma antigen) | TAMRA-labeled peptide | 13.6-fold (inguinal) and 18.2-fold (axillary) | 5-fold |
Experimental Protocols
Protocol 1: ELISA to Measure Peptide-Specific Antibody Titer
This protocol is a general guideline for an indirect ELISA to quantify peptide-specific antibodies in serum.
Materials:
-
High-binding 96-well microtiter plates
-
Synthetic peptide antigen
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1-3% BSA in PBST)
-
Serum samples from immunized and control animals
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the peptide to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C or for 2 hours at room temperature.
-
Washing: Empty the plate and wash 3 times with 200-300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at 37°C.
-
Washing: Wash 3-5 times with Wash Buffer. This step is critical to reduce background.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Development: Add 100 µL of substrate to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Stopping Reaction: Add 50-100 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes. The titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff (e.g., 2-3 times the background).
Protocol 2: ELISpot Assay for Detecting Antigen-Specific Cytokine-Secreting T-Cells
This protocol provides a general workflow for an IFN-γ ELISpot assay.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Peptide pool or individual peptide for stimulation
-
PBMCs or splenocytes isolated from immunized animals
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)
-
ELISpot plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs or splenocytes and resuspend in complete medium to a concentration of 2-3 x 10⁶ cells/mL.
-
Plate Preparation: Prepare the ELISpot plate according to the manufacturer's instructions (typically involves a pre-wetting step).
-
Stimulation: Add 100 µL of your cell suspension (e.g., 2.5 x 10⁵ cells) to each well. Add 50 µL of your peptide solution (at 3x the final desired concentration) to the appropriate wells. Include a negative control (medium only) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-48 hours. Do not disturb the plate during incubation.
-
Washing: Wash the plate to remove cells according to the manufacturer's protocol.
-
Detection Antibody: Add the diluted biotinylated detection antibody. Incubate as recommended (e.g., 2 hours at room temperature).
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add the diluted streptavidin-enzyme conjugate. Incubate as recommended (e.g., 1 hour at room temperature).
-
Washing: Repeat the wash step.
-
Development: Add the substrate and monitor for spot formation (typically 5-20 minutes). Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.
Visualizations
Caption: General workflow for peptide vaccine immunogenicity testing.
Caption: Troubleshooting logic for low peptide vaccine immunogenicity.
Caption: APC activation by a nanoparticle-adjuvanted peptide vaccine.
References
Technical Support Center: Enhancing On-Target Efficacy of HPV Peptide Vaccines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on human papillomavirus (HPV) peptide vaccines. The focus is on mitigating low immunogenicity, a primary challenge that can be considered an "off-target" effect in the sense of the vaccine not achieving its desired therapeutic outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my HPV peptide vaccine demonstrating low immunogenicity?
A1: HPV therapeutic peptide vaccines often exhibit low immunogenicity.[1][2][3] This can be attributed to several factors, including the small size of peptides, rapid degradation in vivo, and a lack of the necessary co-stimulatory signals to activate a robust immune response.[4] To overcome this, strategies such as the inclusion of potent adjuvants, advanced delivery systems, and optimized peptide design are often necessary.
Q2: How do I select an appropriate adjuvant for my HPV peptide vaccine?
A2: The choice of adjuvant is critical for enhancing the immunogenicity of peptide vaccines. Toll-like receptor (TLR) agonists are commonly used adjuvants that activate innate immune cells, such as dendritic cells (DCs), leading to a more potent adaptive immune response.[1] For example, Poly(I:C), a TLR3 agonist, and CpG oligodeoxynucleotides (CpG-ODN), a TLR9 agonist, have been shown to enhance CD8+ T cell responses to HPV peptides. The selection of a specific TLR agonist can influence the type of T-helper cell response (Th1 vs. Th2), which should be considered based on the desired anti-tumor immunity.
Q3: What are the advantages of using synthetic long peptides (SLPs) over short peptides?
A3: Synthetic long peptides (SLPs), typically 25-35 amino acids in length, offer several advantages over minimal epitope short peptides. SLPs require processing by antigen-presenting cells (APCs), which favors presentation on both MHC class I and class II molecules. This co-activation of both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells leads to a more robust and sustained immune response. Short peptides, in contrast, can sometimes bind directly to MHC class I molecules on non-professional APCs, potentially leading to T-cell tolerance.
Q4: How can nanoparticle delivery systems improve my vaccine's efficacy?
A4: Nanoparticle-based delivery systems can significantly enhance the efficacy of HPV peptide vaccines by protecting the peptide from degradation, improving its delivery to APCs, and acting as an adjuvant. For instance, silica nanoparticles and liposomes have been shown to effectively deliver HPV peptides, leading to enhanced T-cell responses and tumor regression in preclinical models. The physical properties of the nanoparticles, such as size and surface charge, can be modified to optimize immune responses.
Q5: What is the difference between prophylactic and therapeutic HPV vaccines?
A5: Prophylactic HPV vaccines, such as Gardasil® and Cervarix®, are designed to prevent initial HPV infection. They work by inducing neutralizing antibodies against the L1 major capsid protein, preventing the virus from entering host cells. Therapeutic HPV vaccines, on the other hand, are designed to treat existing HPV infections and associated cancers. They aim to stimulate a cell-mediated immune response, primarily through cytotoxic T lymphocytes, to recognize and eliminate infected or cancerous cells that express viral oncoproteins like E6 and E7.
Troubleshooting Guides
Issue 1: Suboptimal CD8+ T-cell response observed in an IFN-γ ELISpot assay.
Possible Cause & Troubleshooting Steps:
-
Poor peptide-MHC binding:
-
Verify the HLA restriction of your peptide: Ensure the peptide sequence is a known epitope for the specific MHC allele of your model system.
-
Perform an MHC-peptide binding assay: This can quantify the binding affinity of your peptide to the relevant MHC molecule.
-
-
Insufficient CD4+ T-cell help:
-
Use a synthetic long peptide: SLPs can provide both CD8+ and CD4+ epitopes, leading to better CD8+ T-cell activation and survival.
-
Include a universal CD4+ T-helper epitope: Peptides like the Pan-HLA-DR epitope (PADRE) can be co-administered to boost CD4+ T-cell help.
-
-
Inadequate APC activation:
-
Incorporate a potent adjuvant: TLR agonists like CpG-ODN or Poly(I:C) can enhance dendritic cell activation and subsequent T-cell priming.
-
Use a nanoparticle delivery system: Nanoparticles can improve peptide uptake and presentation by APCs.
-
Issue 2: Limited tumor regression in an in vivo mouse model despite a detectable T-cell response.
Possible Cause & Troubleshooting Steps:
-
Immunosuppressive tumor microenvironment (TME):
-
Combine with immune checkpoint inhibitors: Antibodies targeting PD-1, PD-L1, or CTLA-4 can block inhibitory signals in the TME and enhance the activity of vaccine-induced T-cells.
-
Analyze the TME: Use immunohistochemistry or flow cytometry to characterize the immune cell infiltrate and expression of inhibitory molecules in the tumor.
-
-
Poor T-cell infiltration into the tumor:
-
Enhance chemokine expression: Certain adjuvants or combination therapies can promote the expression of chemokines that attract T-cells to the tumor site.
-
-
Low avidity of vaccine-induced T-cells:
-
Optimize the adjuvant and peptide formulation: The combination of a strong adjuvant and an SLP is more likely to induce high-avidity T-cells.
-
Quantitative Data Summary
Table 1: Effect of Adjuvants on HPV-Specific Immune Responses
| Adjuvant | Vaccine Formulation | Model System | Key Outcome | Reference |
| CpG-ODN | E7 peptide | Mice | Increased IFN-γ producing CD8+ T-cells | |
| Poly(I:C) | E7 peptide with PADRE | Mice | Enhanced anti-tumor effects | |
| AS04 (MPL + Al(OH)₃) | HPV-16/18 L1 VLP | Humans | Higher antibody titers compared to Al(OH)₃ alone | |
| Candida skin test reagent | HPV-16 E6 peptides | Humans | Increased systemic Th1 cells |
Table 2: Efficacy of Nanoparticle-Based HPV Peptide Vaccines
| Nanoparticle System | Peptide | Model System | Key Outcome | Reference |
| Silica Nanoparticles | HPV viral peptides | Humanized mice | Partial or complete tumor suppression | |
| Polymeric Nanoparticles | E7 long peptide | Mice | Increased regression of large, established tumors | |
| Liposomes (CPQ) | E7 short peptide | Mice | Potent CD8+ T-cell responses and tumor eradication |
Table 3: Comparison of Different Peptide Formulations
| Peptide Formulation | Model System | Key Outcome | Reference |
| E7 Synthetic Long Peptide (adjuvant-free) | Buccal tumor-bearing mice | Increased systemic and local E7-specific CD8+ T-cells | |
| E7 Long Peptide with Nanoparticles | Mice | 3- to 16-fold higher frequency of E7-specific CD8+ T-cells compared to free peptide | |
| E7 Short Peptide with Liposomal Adjuvant | Mice | ~10% of all CD8+ T-cells produced IFN-γ after re-stimulation |
Experimental Protocols
IFN-γ ELISpot Assay for HPV-Specific T-Cells
This assay quantifies the number of IFN-γ secreting T-cells in response to stimulation with HPV peptides.
Methodology:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Plating: Add splenocytes or peripheral blood mononuclear cells (PBMCs) from vaccinated animals to the wells at a concentration of 2 x 10^5 to 4 x 10^5 cells/well.
-
Stimulation: Add the HPV peptide of interest (e.g., E7 peptide) to the wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., PHA or a known immunogenic peptide) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when spots are visible.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Troubleshooting: See FAQ section on suboptimal T-cell responses.
In Vivo Tumor Regression Model
This model assesses the therapeutic efficacy of an HPV peptide vaccine in tumor-bearing mice.
Methodology:
-
Tumor Cell Line: Use a murine tumor cell line that expresses HPV antigens, such as TC-1 cells (expressing HPV-16 E6 and E7).
-
Tumor Implantation: Inject 1 x 10^5 to 5 x 10^5 TC-1 cells subcutaneously into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter). Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Vaccination: Once tumors are established, administer the HPV peptide vaccine formulation via the desired route (e.g., subcutaneous, intramuscular). Include control groups receiving a placebo or the peptide without adjuvant.
-
Booster Immunizations: Administer booster vaccinations as required by the experimental design (e.g., every 7-14 days).
-
Endpoint: Continue monitoring tumor growth and survival. The primary endpoints are typically a reduction in tumor volume and an increase in overall survival.
-
Immunological Analysis: At the end of the experiment, splenocytes and tumor-infiltrating lymphocytes can be harvested for further analysis (e.g., ELISpot, flow cytometry).
Troubleshooting: See FAQ section on limited tumor regression.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of vaccine-induced cytotoxic T lymphocytes (CTLs) to kill target cells expressing the HPV antigen.
Methodology:
-
Effector Cell Preparation: Isolate splenocytes from vaccinated mice and re-stimulate them in vitro with the target HPV peptide for 5-7 days to expand the population of antigen-specific CTLs.
-
Target Cell Preparation: Use a target cell line that expresses the HPV antigen and the correct MHC allele (e.g., TC-1 cells).
-
Chromium-51 Labeling: Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours.
-
Co-culture: Co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with medium only.
-
Maximum Release: Target cells lysed with a detergent.
-
Troubleshooting:
-
High spontaneous release: This may indicate that the target cells are unhealthy. Ensure proper cell culture techniques.
-
Low specific lysis: This could be due to a low frequency or avidity of CTLs. Consider optimizing the vaccination strategy.
Visualizations
References
- 1. Advances and Challenges in the Treatment of HPV-Associated Lower Genital Tract Cancers by Immune Checkpoint Blockers: Insights from Basic and Clinical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presentation of Exogenous Antigens on Major Histocompatibility Complex (MHC) Class I and MHC Class II Molecules Is Differentially Regulated during Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR AGONISTS: Are They Good Adjuvants? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
Technical Support Center: Adjuvant Selection for Mouse Models
This guide provides researchers, scientists, and drug development professionals with essential information for selecting adjuvants to minimize side effects in mouse models. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to inform your experimental design.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving adjuvants in mouse models.
Issue 1: Severe local inflammation, ulceration, or necrosis at the injection site.
Possible Causes:
-
Adjuvant Type: Use of potent, inflammatory adjuvants like Complete Freund's Adjuvant (CFA) is a primary cause.[1][2][3][4] CFA contains mycobacteria that induce a strong, but often severe, local inflammatory response.[4]
-
Injection Volume & Site: Excessive volume at a single injection site can increase pressure and inflammation. Subcutaneous injections are generally preferred for viscous adjuvants to allow for monitoring.
-
Contamination: The antigen or adjuvant preparation may be contaminated with endotoxins or other inflammatory substances.
-
Improper Emulsion: An unstable or poorly prepared water-in-oil emulsion (e.g., for CFA/IFA) can lead to a more severe and less effective immune response.
Solutions:
-
Select a Milder Adjuvant: Consider alternatives to CFA such as TiterMax, Ribi Adjuvant System (RAS), Specol, or aluminum salts (Alum), which are known to cause less severe lesions.
-
Optimize Injection Protocol:
-
Reduce the volume per injection site. For mice, subcutaneous injections should not exceed 0.1 mL per site.
-
Use multiple, well-separated injection sites if a larger total volume is necessary.
-
Ensure the antigen-adjuvant preparation is sterile and has a physiological pH.
-
-
Proper Emulsion Preparation: Ensure the emulsion is stable before injection. A stable emulsion will not disperse when dropped into water.
-
Post-Injection Monitoring: Regularly monitor animals for signs of severe inflammation, pain, or distress. Provide soft bedding to minimize discomfort if footpad injections are scientifically justified.
Issue 2: Formation of sterile abscesses or granulomas.
Possible Causes:
-
Adjuvant Depot Effect: Oil-based and aluminum-based adjuvants work by creating a "depot" at the injection site, which can lead to granuloma formation as immune cells are recruited to the area. This is a common side effect of FCA/FIA and Alum.
-
High Adjuvant Concentration: Higher concentrations of certain adjuvants, like the mycobacterial component in CFA, can increase the likelihood and severity of granulomas.
Solutions:
-
Choose an Adjuvant with a Different Mechanism: Consider adjuvants that are not based on a strong depot effect, such as those that act primarily as immune potentiators (e.g., CpG ODN).
-
Reduce Adjuvant Concentration: If using CFA, use a preparation with a lower concentration of mycobacteria (<0.1 mg/ml is recommended) to minimize inflammation.
-
Route of Administration: The route of administration can influence granuloma formation. For example, granulomas are common with subcutaneous or intradermal routes when using aluminum salts.
Issue 3: Systemic side effects such as weight loss, fever, or signs of distress.
Possible Causes:
-
Systemic Inflammation: Potent adjuvants can trigger a systemic release of pro-inflammatory cytokines, leading to sickness behaviors.
-
Intraperitoneal (IP) Injection: IP administration of viscous adjuvants can cause peritonitis and significant distress.
-
Autoimmune Disease Induction: Some adjuvants, particularly CFA, are used specifically to induce models of autoimmune disease, such as adjuvant-induced arthritis.
Solutions:
-
Select a Less Pyrogenic Adjuvant: Adjuvants like the Ribi Adjuvant System contain detoxified endotoxin and are designed to be less toxic.
-
Avoid IP Injections for Viscous Adjuvants: Use subcutaneous (SC) or intravenous (IV, for aqueous adjuvants only) routes instead of IP for oily adjuvants.
-
Careful Monitoring: Monitor animals daily after immunization for clinical signs of systemic toxicity. If signs of shock appear (e.g., pale eyes and ears), administration of warm saline may help.
-
Use Analgesics: The use of analgesics should be considered to minimize pain and distress, especially when using adjuvants known to cause inflammation.
Frequently Asked Questions (FAQs)
Q1: What are the main types of adjuvants and how do they work?
A1: Adjuvants are broadly classified into two categories based on their mechanism of action:
-
Delivery Systems (Particulate Adjuvants): These work by creating a "depot" effect, slowly releasing the antigen over time and enhancing its uptake by antigen-presenting cells (APCs). Examples include aluminum salts (Alum), and water-in-oil emulsions like Freund's Adjuvant (FCA/FIA) and MF59.
-
Immune Potentiators (Immunostimulatory Adjuvants): These directly activate the innate immune system by engaging pattern-recognition receptors (PRRs), such as Toll-like receptors (TLRs). This activation leads to the production of cytokines and chemokines that recruit and activate immune cells, shaping the adaptive immune response. Examples include CpG ODN (a TLR9 agonist) and monophosphoryl lipid A (MPL, a TLR4 agonist).
Q2: When is it appropriate to use Complete Freund's Adjuvant (CFA)?
A2: The use of CFA is highly restricted and requires strong scientific justification. It is a powerful adjuvant effective for generating strong cellular and humoral immune responses, especially for weakly immunogenic antigens. However, it causes severe side effects including granulomas, abscesses, and tissue necrosis. Alternatives should always be considered first. If approved, CFA should only be used for the initial immunization, followed by boosts with Incomplete Freund's Adjuvant (IFA), which lacks the inflammatory mycobacterial components.
Q3: How do I choose the right adjuvant for my experiment?
A3: The choice depends on several factors:
-
Type of Immune Response: To induce a Th1-biased (cell-mediated) response, adjuvants like CFA or those containing CpG or MPL are effective. For a Th2-biased (humoral/antibody) response, Alum is a classic choice.
-
Antigen Properties: The size and nature of your antigen matter. For example, proteins with hydrophobic regions work well with oil-in-water adjuvants.
-
Animal Welfare: Minimizing pain and distress is crucial. For routine antibody production, less inflammatory adjuvants like TiterMax or Alum are preferred over CFA.
-
Experimental Goal: For vaccine development, adjuvants with a history of use in humans (e.g., Alum, MF59, AS03) are relevant. For inducing autoimmune disease models, CFA is often required.
Q4: What is the best route of administration for adjuvants in mice?
A4: The optimal route depends on the adjuvant type:
-
Subcutaneous (SC): Recommended for viscous, oil-based adjuvants like CFA/FIA. It allows for easy monitoring of the injection site. Total volume should be limited to 0.2 ml, with no more than 0.1 ml per site.
-
Intraperitoneal (IP): Can be used for aqueous adjuvants but should be avoided for viscous adjuvants due to the risk of peritonitis. The volume should not exceed 0.2 ml.
-
Intravenous (IV): Suitable only for small, particulate antigens in aqueous solutions (without viscous adjuvants) to allow for rapid systemic delivery to the lymphatic system. Never inject viscous or oil-based adjuvants IV.
-
Footpad: This route is strongly discouraged as it can cause chronic pain and lameness. It requires strong scientific justification, such as the need to isolate a draining lymph node.
Data Presentation
Table 1: Comparison of Common Adjuvants in Mouse Models
| Adjuvant | Type / Mechanism | Typical Immune Response | Common Side Effects | Mitigation Strategies |
| Alum (Aluminum Salts) | Delivery System (Depot); NLRP3 Inflammasome Activation | Th2-biased (strong antibody, IgE) | Mild local inflammation; granulomas at injection site. | Use recommended doses; avoid intradermal route if granulomas are a concern. |
| Freund's Complete Adjuvant (CFA) | Delivery System (Water-in-oil emulsion); Immune Potentiator (Mycobacteria activate PRRs) | Strong Th1-biased (cell-mediated) and humoral response. | Severe local inflammation, granulomas, abscesses, tissue necrosis, systemic distress. | Use only with strong justification. Use for primary immunization only. Limit volume and concentration. |
| Freund's Incomplete Adjuvant (IFA) | Delivery System (Water-in-oil emulsion) | Primarily humoral response (Th2). | Milder than CFA but can still cause granulomas and inflammation. | Used for booster injections after a CFA prime. |
| TiterMax® | Delivery System (Water-in-oil emulsion with metabolizable squalene) | Strong, long-lasting antibody titers. | Mild and transient inflammatory responses compared to CFA. | A common, effective alternative to CFA. |
| CpG ODN | Immune Potentiator (TLR9 Agonist) | Strong Th1-biased response (IFN-γ). | Generally well-tolerated; may cause transient local inflammation. | Optimize dose and formulation. |
| Monophosphoryl Lipid A (MPL) | Immune Potentiator (TLR4 Agonist) | Th1-biased response. | Low toxicity; designed as a safer alternative to LPS. | Often used in combination adjuvants (e.g., AS01, AS04). |
Experimental Protocols
Protocol 1: Scoring of Local Reactions in Mice
This protocol is adapted from methods used to assess adjuvant-induced inflammation.
Objective: To quantitatively assess the severity of local inflammation at the injection site.
Materials:
-
Calipers or a pocket thickness gauge.
-
Scoring chart (see below).
Procedure:
-
Baseline Measurement: Before injection, measure the thickness of the injection site (e.g., footpad, subcutaneous tissue at the base of the tail) using calipers. Record this as the Day 0 measurement.
-
Post-Injection Monitoring: At regular intervals (e.g., daily for the first week, then weekly), visually inspect the injection site and measure its thickness.
-
Visual Scoring: Score the site based on the following criteria (adapted from arthritis scoring systems):
-
Score 0: Normal, no signs of swelling or redness (erythema).
-
Score 1: Mild erythema and/or mild swelling.
-
Score 2: Moderate erythema and swelling.
-
Score 3: Severe erythema and swelling extending to the surrounding area.
-
Score 4: Most severe inflammation, with ulceration, necrosis, or ankylosis (if a joint is involved).
-
-
Data Analysis: Calculate the change in thickness from baseline for each mouse. Correlate these measurements with the visual scores.
Protocol 2: Preparation of a Water-in-Oil Emulsion (for IFA)
Objective: To create a stable emulsion for effective antigen delivery.
Materials:
-
Incomplete Freund's Adjuvant (IFA).
-
Antigen in an aqueous solution (e.g., PBS or saline).
-
Two sterile Luer-lock syringes (glass is preferred).
-
A Luer-lock connector or a double-hubbed needle.
-
Sterile tubes.
Procedure:
-
Preparation: Ensure all components are sterile. The antigen solution should be at a physiological pH.
-
Mixing Ratio: The typical ratio is 1:1 (v/v) of aqueous antigen solution to IFA.
-
Emulsification: a. Draw the antigen solution into one syringe and the IFA into the other. b. Connect the two syringes using the Luer-lock connector. c. Forcefully pass the mixture back and forth between the syringes for at least 5-10 minutes. The mixture will become increasingly viscous and opaque.
-
Stability Test: a. Dispense a single drop of the emulsion from the syringe into a beaker of cold water. b. A stable emulsion will form a cohesive, white drop that does not disperse. If the drop dissipates, continue mixing.
-
Injection: Once the emulsion is stable, it is ready for injection. Use the smallest gauge needle possible for the viscous solution.
Visualizations
Signaling Pathway
Caption: Innate immune activation pathway via Toll-like Receptors (TLRs).
Experimental Workflow
Caption: Workflow for selecting an optimal adjuvant for mouse studies.
Troubleshooting Logic
Caption: Decision tree for troubleshooting adjuvant-induced side effects.
References
Preventing aggregation of E7(43-62) peptide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the E7(43-62) peptide. The information provided is designed to help prevent and troubleshoot aggregation issues in solution.
Troubleshooting Guide
Issue: Precipitate or visible aggregates are observed in the E7(43-62) peptide solution upon reconstitution or during storage.
Possible Cause 1: Suboptimal pH
The solubility of a peptide is at its minimum at its isoelectric point (pI), where the net charge is zero.[1][2] Aggregation is more likely to occur at or near the pI due to reduced electrostatic repulsion between peptide molecules.[1]
Solution:
-
Determine the Isoelectric Point (pI) of E7(43-62): The first step is to calculate the theoretical pI of the E7(43-62) peptide sequence (GQAEPDRAHYNIVTFCCKCD). This can be done using online peptide analysis tools.
-
Adjust the pH: Modify the pH of the buffer to be at least 1-2 units away from the calculated pI.[1] For acidic peptides (pI < 7), use a basic buffer (pH > pI + 1). For basic peptides (pI > 7), use an acidic buffer (pH < pI - 1). This increases the net charge on the peptide, enhancing solubility through electrostatic repulsion.[3]
Possible Cause 2: High Peptide Concentration
Higher peptide concentrations can increase the likelihood of intermolecular interactions, leading to aggregation.
Solution:
-
Reconstitute at a Lower Concentration: If possible, dissolve the peptide at a lower concentration than initially attempted.
-
Dilute the Stock Solution: Prepare a more concentrated stock solution in a solubilizing buffer and then dilute it to the final working concentration.
Possible Cause 3: Inappropriate Temperature
Elevated temperatures can sometimes promote aggregation, especially for peptides prone to forming β-sheet structures. However, for some peptides, low temperatures can decrease solubility.
Solution:
-
Optimize Storage Temperature: Store the peptide solution at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage.
-
Conduct Temperature Stability Studies: If aggregation persists, perform experiments to assess the peptide's stability at different temperatures (e.g., 4°C, room temperature, 37°C) to identify the optimal range.
Possible Cause 4: Presence of Nucleating Factors
Impurities, such as dust particles or fragments from previous experiments, can act as nucleation sites for aggregation.
Solution:
-
Use High-Purity Reagents: Ensure all buffers and solvents are of high purity and filtered.
-
Maintain Cleanliness: Use sterile, particle-free containers for peptide preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve the E7(43-62) peptide?
A1: The choice of solvent depends on the peptide's properties. For many peptides, the initial attempt should be with sterile, deionized water or a common biological buffer like Phosphate-Buffered Saline (PBS). If solubility is an issue, small amounts of organic co-solvents such as Dimethyl Sulfoxide (DMSO) can be used to aid dissolution. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.
Q2: How can I prevent aggregation of my E7(43-62) peptide solution during long-term storage?
A2: To prevent aggregation during storage, consider the following:
-
pH Optimization: Store the peptide in a buffer with a pH that is significantly different from its pI.
-
Use of Excipients: The addition of certain excipients can stabilize the peptide. These include:
-
Sugars and Polyols: Sucrose and trehalose can act as cryoprotectants and stabilizers.
-
Amino Acids: Arginine and glutamic acid have been shown to inhibit protein aggregation.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween 20 or Tween 80 can prevent surface adsorption and aggregation.
-
-
Aliquotting: Aliquot the peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can induce aggregation.
-
Storage Temperature: Store aliquots at -20°C or -80°C.
Q3: Can I use sonication to dissolve visible peptide aggregates?
A3: Sonication can sometimes be used to break up amorphous aggregates. However, it should be used with caution as the energy input can also sometimes promote the formation of more stable, fibrillar aggregates. If you choose to sonicate, use brief pulses on ice to minimize heating. It is generally better to optimize the solution conditions to prevent aggregation in the first place.
Q4: How can I detect and quantify aggregation in my E7(43-62) peptide solution?
A4: Several techniques can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to check for turbidity or precipitates.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution.
-
Thioflavin T (ThT) Assay: This fluorescent assay is commonly used to detect the formation of amyloid-like fibrils, which are characterized by β-sheet structures.
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of aggregate morphology, confirming the presence of amorphous aggregates or fibrils.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
E7(43-62) peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare the E7(43-62) peptide solution at the desired concentration in the assay buffer.
-
Prepare the ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 10-25 µM.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the peptide solution.
-
Add the ThT working solution to each well.
-
Include negative controls containing only the buffer and ThT.
-
-
Incubation and Measurement:
-
Place the plate in the plate reader, set to the desired temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes), with shaking between reads to promote aggregation.
-
-
Data Analysis:
-
Subtract the fluorescence of the control wells from the sample wells.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics.
-
Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution, making it an excellent tool for detecting the formation of aggregates.
Materials:
-
E7(43-62) peptide solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare the peptide solution in a filtered buffer.
-
The sample should be free of dust and other contaminants, which can be achieved by filtering or centrifugation.
-
-
Instrument Setup:
-
Set the instrument parameters according to the manufacturer's instructions, including temperature and solvent properties.
-
-
Measurement:
-
Transfer the peptide solution to the cuvette.
-
Place the cuvette in the DLS instrument and initiate the measurement.
-
-
Data Analysis:
-
The instrument's software will provide a size distribution profile. The presence of larger particles or a high polydispersity index (PDI) is indicative of aggregation.
-
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of peptide aggregates.
Materials:
-
E7(43-62) peptide solution (aggregated)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain (e.g., 2% uranyl acetate)
-
Filter paper
Procedure:
-
Sample Adsorption:
-
Place a drop of the peptide solution onto the TEM grid and allow it to adsorb for 1-2 minutes.
-
-
Washing (Optional):
-
Wick away the excess sample with filter paper and wash the grid by placing it on a drop of deionized water.
-
-
Staining:
-
Place the grid on a drop of the negative stain solution for 1-2 minutes.
-
-
Drying:
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Visualize the grid using a transmission electron microscope. Fibrils will appear as long, thin structures, while amorphous aggregates will have a more irregular shape.
-
Data Summary Tables
Table 1: Effect of pH on Peptide Aggregation
| pH relative to pI | Net Charge | Electrostatic Repulsion | Aggregation Propensity |
| pH ≈ pI | Low | Low | High |
| pH > pI | High Negative | High | Low |
| pH < pI | High Positive | High | Low |
Table 2: Common Excipients to Prevent Peptide Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Preferential exclusion, stabilization of native state | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Inhibit intermolecular interactions, preferential exclusion | 50-250 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface adsorption and hydrophobic interactions | 0.01-0.1% (v/v) |
| Salts | NaCl, KCl | Modulate electrostatic interactions (effect is concentration-dependent) | 50-150 mM |
Visualizations
Caption: A troubleshooting workflow for addressing peptide aggregation.
Caption: An experimental workflow for characterizing peptide aggregation.
References
Technical Support Center: Enhancing E7(43-62) Specific CD8+ T-Cell Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing CD4+ T-cell help for HPV E7(43-62) specific CD8+ T-cell responses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of CD4+ T-cell help in generating a robust E7-specific CD8+ T-cell response?
CD4+ T helper cells are crucial for the optimal priming, expansion, and memory formation of E7-specific CD8+ T cells.[1][2] Their role can be broadly categorized into two main mechanisms: the secretion of key cytokines like Interleukin-2 (IL-2) and the "licensing" of antigen-presenting cells (APCs) through the CD40-CD40L interaction.[3][4]
Q2: How does Interleukin-2 (IL-2) from CD4+ T cells enhance the CD8+ T-cell response?
IL-2, primarily secreted by activated CD4+ T cells, acts as a potent growth and survival factor for CD8+ T cells.[5] At the initial priming stage, IL-2 signaling helps expedite the entry of antigen-stimulated CD8+ T cells into the cell cycle. This cytokine promotes the proliferation and effector differentiation of E7-specific CD8+ T cells, leading to a larger and more effective cytotoxic T lymphocyte (CTL) population. Studies have shown that co-administration of a DNA vaccine encoding a CD4+ T helper epitope with an E7-expressing DNA vaccine enhances E7-specific CD8+ T-cell immune responses through IL-2 secretion.
Q3: What is "APC licensing" and how does the CD40/CD40L pathway contribute to it?
"APC licensing" is a process where a CD4+ T cell "activates" an antigen-presenting cell (APC), such as a dendritic cell (DC), enabling it to effectively prime a CD8+ T cell. This occurs through the interaction of the CD40 ligand (CD40L) on the surface of the activated CD4+ T cell with the CD40 receptor on the APC. This interaction stimulates the APC to upregulate costimulatory molecules (like CD80/CD86), produce pro-inflammatory cytokines (like IL-12), and enhance its antigen presentation capabilities, all of which are critical for inducing a strong CD8+ T-cell response. Some evidence also suggests that CD8+ T cells themselves can express CD40L, allowing for a self-help mechanism.
Q4: Why is using a long E7 peptide, such as E7(43-62) or E7(43-77), often more effective than a short peptide?
Long peptides are more effective because they typically contain both CD4+ and CD8+ T-cell epitopes. The HPV16 E7(43-62) peptide is known to contain dominant T-cell epitopes. The inclusion of a CD4+ T-cell epitope allows for the recruitment of T-cell help, which, as described above, is critical for a potent and durable CD8+ T-cell response. In contrast, short peptides often only contain a CD8+ T-cell epitope and may not efficiently induce the necessary CD4+ T-cell help.
Q5: Which adjuvants are recommended for enhancing the E7-specific T-cell response?
Several adjuvants have been shown to improve the CD4+ T-cell help for E7-specific CD8+ T-cell responses. Toll-like receptor (TLR) agonists such as CpG oligodeoxynucleotides (CpG ODN) and Poly(I:C) are effective at promoting a Th1-biased immune response, which is favorable for CTL activity. These adjuvants can increase the ratio of effector T cells to regulatory T cells, further enhancing the anti-tumor response. Carrageenan has also been identified as an adjuvant that can significantly enhance E7-specific CD8+ T-cell immune responses through the TLR4 activation pathway.
Troubleshooting Guides
Issue 1: Low or undetectable E7-specific CD8+ T-cell response after vaccination.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient CD4+ T-cell help | Ensure your vaccine formulation includes a CD4+ T-cell epitope. Consider using a longer E7 peptide, such as E7(43-77), which contains epitopes for both T-cell subsets. Alternatively, co-administer a universal T helper epitope like the Pan-DR-epitope (PADRE). |
| Suboptimal Adjuvant | The choice of adjuvant is critical. If using a peptide-based vaccine, incorporate a potent Th1-polarizing adjuvant like CpG ODN or Poly(I:C). These adjuvants enhance the production of pro-inflammatory cytokines that support CD8+ T-cell expansion. |
| Inefficient Antigen Presentation | Consider strategies to enhance the delivery of the E7 antigen to dendritic cells. This can be achieved by fusing the E7 peptide to an antibody that targets a DC-specific receptor, such as DEC-205. |
| Route of Administration | The route of vaccine administration can impact the immune response. For established tumors, intratumoral injection of the vaccine has been shown to increase the proportion of tumor-infiltrating CD4+ T cells compared to subcutaneous injection. |
Issue 2: The induced E7-specific CD8+ T cells show poor cytotoxic function.
| Possible Cause | Troubleshooting Suggestion |
| Lack of Terminal Differentiation | Effective CD4+ T-cell help, particularly through IL-2 secretion and CD40/CD40L-mediated APC licensing, is required for the full differentiation of CD8+ T cells into cytotoxic effectors. Re-evaluate your strategy for providing T-cell help. |
| Presence of an Immunosuppressive Tumor Microenvironment | The tumor microenvironment can inhibit T-cell function. Consider combining your vaccine strategy with checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, to overcome immunosuppression and enhance the activity of tumor-infiltrating CD8+ T cells. |
| Insufficient Pro-inflammatory Cytokines | The local cytokine milieu influences T-cell function. The use of adjuvants that induce type I interferons and other pro-inflammatory cytokines can promote a more robust CTL response. |
Signaling Pathways and Experimental Workflows
References
- 1. Role of IL-2 secreted by PADRE-specific CD4+ T cells in enhancing E7-specific CD8+ T-cell immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD4+ T Cell-Derived IL-2 Signals during Early Priming Advances Primary CD8+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The critical role of CD40/CD40L in the CD4-dependent generation of CD8+ T cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Effector and Memory CD8 T Cell Differentiation by IL-2—A Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Vaccine Efficacy in Different Tumor Microenvironments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the efficacy of peptide vaccines in diverse tumor microenvironments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during peptide vaccine research and development.
Peptide Antigen Selection and Validation
Q1: My peptide vaccine is showing low immunogenicity. What are the potential reasons and how can I troubleshoot this?
A1: Low immunogenicity is a common hurdle in peptide vaccine development.[1][2] Several factors could be contributing to this issue:
-
Suboptimal Epitope Selection: The chosen peptide may have low binding affinity for MHC molecules or may not be efficiently processed and presented by antigen-presenting cells (APCs).[3]
-
Troubleshooting:
-
In Silico Prediction: Utilize multiple MHC-binding prediction algorithms to identify high-affinity epitopes.[2]
-
In Vitro Validation: Experimentally validate the binding of your peptide to the target MHC molecules using techniques like competitive binding assays.
-
Consider Neoantigens: Neoantigens, derived from tumor-specific mutations, are often more immunogenic than tumor-associated antigens (TAAs) as they are not subject to central tolerance.[4]
-
-
-
Peptide Length: Short peptides (8-10 amino acids) may bind to MHC class I on non-professional APCs, leading to tolerance. Longer peptides (15-30 amino acids) are preferentially processed by professional APCs, leading to better T-cell activation.
-
Troubleshooting: If using short peptides, consider designing a longer version that encompasses both CD4+ and CD8+ T-cell epitopes to ensure robust and sustained immune responses.
-
-
Peptide Stability: Peptides can be rapidly degraded by proteases in vivo, reducing their availability for immune recognition.
-
Troubleshooting:
-
Chemical Modifications: Introduce modifications such as cyclization or the incorporation of unnatural amino acids to enhance stability.
-
Delivery Systems: Encapsulate peptides in nanoparticles or liposomes to protect them from degradation and improve delivery to APCs.
-
-
Q2: How do I choose between targeting tumor-associated antigens (TAAs) and tumor-specific antigens (TSAs) like neoantigens?
A2: The choice between TAAs and TSAs depends on the specific cancer type and therapeutic goals.
-
Tumor-Associated Antigens (TAAs): These are proteins that are overexpressed in tumor cells compared to normal cells.
-
Advantages: A single TAA-based vaccine can be used for multiple patients whose tumors express that antigen.
-
Disadvantages: T-cells recognizing TAAs may have been partially deleted during development to prevent autoimmunity, leading to weaker immune responses. There is also a potential risk of on-target, off-tumor toxicity if the TAA is expressed at low levels in healthy tissues.
-
-
Tumor-Specific Antigens (TSAs) / Neoantigens: These arise from somatic mutations in the tumor genome and are unique to the cancer cells.
-
Advantages: Neoantigens are highly specific to the tumor, minimizing the risk of autoimmunity. They are not subject to central tolerance, often resulting in a more robust T-cell response.
-
Disadvantages: Neoantigen-based vaccines are personalized and require tumor sequencing for each patient, which can be time-consuming and costly.
-
Adjuvants and Delivery Systems
Q3: My chosen adjuvant is not providing a strong enough immune response. What are my options?
A3: The choice of adjuvant is critical for dictating the type and magnitude of the T-cell response. If your current adjuvant is underperforming, consider the following:
-
Adjuvant Combinations: Combining adjuvants with different mechanisms of action can have synergistic effects. For example, combining a Toll-like receptor (TLR) agonist with a depot-forming adjuvant like Montanide ISA-51 can enhance both the magnitude and quality of the T-cell response. Preclinical studies have shown that combining a TLR ligand with an anti-CD40 antibody can significantly boost T-cell responses.
-
TLR Agonists: Agonists for TLRs, such as Poly-ICLC (TLR3), MPLA (TLR4), and CpG ODN (TLR9), are potent inducers of Th1-type immune responses, which are crucial for anti-tumor immunity. A clinical trial in ovarian cancer demonstrated that adding Poly-ICLC to a peptide vaccine dramatically enhanced both CD4+ and CD8+ T-cell responses.
-
Cytokines: Cytokines like GM-CSF and IL-2 have been used as adjuvants to promote the recruitment and activation of APCs. However, their effects can be dose-dependent and may sometimes lead to the expansion of regulatory T-cells (Tregs), so careful optimization is required.
Q4: How can I improve the delivery of my peptide vaccine to antigen-presenting cells (APCs)?
A4: Efficient delivery to APCs in lymphoid organs is key to initiating a potent anti-tumor immune response.
-
Particulate Delivery Systems: Encapsulating peptides in nanoparticles (e.g., PLGA) or liposomes can protect them from degradation, facilitate their uptake by APCs, and promote their transport to draining lymph nodes.
-
Cell-Penetrating Peptides (CPPs): Conjugating your vaccine peptide to a CPP can enhance its intracellular delivery into the cytosol of APCs, facilitating cross-presentation on MHC class I molecules and subsequent activation of CD8+ T-cells.
-
Self-Assembling Peptides: Peptides can be engineered to self-assemble into nanofibers or other nanostructures that can act as their own delivery vehicle and adjuvant, enhancing uptake by APCs and promoting a sustained immune response.
Overcoming the Immunosuppressive Tumor Microenvironment (TME)
Q5: I'm observing a weak T-cell response in the tumor, despite a good systemic response. How can I address the immunosuppressive TME?
A5: The TME poses a significant barrier to the efficacy of cancer vaccines by actively suppressing anti-tumor immune responses.
-
Combination with Checkpoint Inhibitors: The TME is often characterized by the upregulation of immune checkpoint molecules like PD-L1. Combining your peptide vaccine with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) can reinvigorate exhausted T-cells within the tumor and enhance their effector functions.
-
Targeting Immunosuppressive Cells: The TME is often infiltrated with immunosuppressive cells such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Strategies to deplete or reprogram these cells, such as low-dose chemotherapy or specific inhibitors, can create a more favorable environment for vaccine-induced T-cells.
-
"Cold" to "Hot" Tumor Conversion: Some tumors have a "cold" microenvironment with few infiltrating T-cells. Combining peptide vaccines with therapies that induce immunogenic cell death, such as radiation therapy, can promote the release of tumor antigens and danger signals, attracting T-cells to the tumor and turning it "hot".
Q6: My vaccine-induced T-cells appear to be exhausted. What are the signs and how can this be overcome?
A6: T-cell exhaustion is a state of dysfunction characterized by the progressive loss of effector functions.
-
Signs of Exhaustion: Exhausted T-cells often upregulate inhibitory receptors like PD-1, TIM-3, and LAG-3. They also exhibit reduced production of effector cytokines like IFN-γ and TNF-α.
-
Overcoming Exhaustion:
-
Checkpoint Blockade: As mentioned, checkpoint inhibitors are a primary strategy to reverse T-cell exhaustion.
-
IL-2 Therapy: While it can expand Tregs, low-dose IL-2 can also help to sustain the function of effector T-cells.
-
Adoptive T-cell Transfer: In some cases, vaccine-induced T-cells can be isolated, expanded ex vivo, and then re-infused into the patient to bypass the suppressive signals in the TME.
-
Assessing Vaccine Efficacy
Q7: What are the key assays to assess the immunogenicity of my peptide vaccine?
A7: A comprehensive assessment of immunogenicity involves evaluating both the cellular and humoral immune responses.
-
ELISpot (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method for quantifying the frequency of antigen-specific T-cells that secrete a particular cytokine, most commonly IFN-γ. It provides a measure of the functional capacity of the vaccine-induced T-cells.
-
Flow Cytometry: This technique allows for the multi-parameter analysis of individual cells. It can be used to:
-
Phenotype T-cell subsets: Identify and quantify different T-cell populations (e.g., CD4+, CD8+, memory, effector).
-
Intracellular Cytokine Staining (ICS): Measure the production of multiple cytokines by antigen-specific T-cells.
-
Assess T-cell activation: Measure the expression of activation markers like CD69 and CD137.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay): This assay is used to measure the levels of antigen-specific antibodies in the serum, providing an indication of the humoral immune response.
Q8: What are the appropriate in vivo tumor models to test the efficacy of my peptide vaccine?
A8: Syngeneic mouse tumor models are commonly used to evaluate the in vivo efficacy of cancer vaccines.
-
B16 Melanoma Model: This is a poorly immunogenic tumor model in C57BL/6 mice, making it a stringent model for testing the ability of a vaccine to break tolerance and induce a potent anti-tumor response.
-
CT26 Colon Carcinoma Model: This model, in BALB/c mice, is considered more immunogenic than B16 and is often used to study T-cell responses and the effects of immunotherapies.
-
Transgenic Models: Mice expressing a specific tumor antigen as a self-antigen can be used to study the ability of a vaccine to overcome central and peripheral tolerance.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of different adjuvants used in peptide cancer vaccines.
Table 1: Comparison of Adjuvants for Induction of T-Cell Responses
| Adjuvant/Adjuvant Combination | T-Cell Response Metric | Fold Increase vs. Control (Peptide Alone) | Tumor Model | Reference |
| Peptide + anti-CD40 mAb + TLR Ligand | % Tetramer+ CD8+ T-cells | 2-3 fold (vs. peptide + anti-CD40) | N/A | |
| Poly-ICLC + NY-ESO-1 long peptides in IFA | CD4+ and CD8+ T-cell responses | "Dramatically induced" | Ovarian Cancer | |
| Pam2-Trp1 + anti-PD-L1 | Tumor prevention | 4 out of 5 mice tumor-free | Melanoma | |
| TRP2 and p53 peptides in VacciMax® | Tumor-free mice | 100% by day 21 | B16-F10 Melanoma |
Table 2: Clinical Trial Data on Peptide Vaccines with Different Adjuvants
| Vaccine Composition | Clinical Trial Phase | Cancer Type | Key Immunological/Clinical Outcome | Reference |
| 5 novel peptides + IFA | Phase I | Metastatic Colorectal Cancer | Disease control rate of 39% (7/18 patients) | |
| 6 melanoma helper peptides + IFA + Pembrolizumab | Phase I/II | Melanoma | Objective clinical responses in 23% of patients | |
| NY-ESO-1 long peptides + Montanide + Poly-ICLC | Phase I | Ovarian Cancer | Suppressed Th2 and Th9 responses, enhancing Th1 polarization | |
| Multi-peptide vaccine + Poly-ICLC | N/A | Glioblastoma | Induced both CD4+ and CD8+ T-cell activation |
Detailed Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Detecting Antigen-Specific T-Cells
This protocol is adapted from standard methodologies for assessing T-cell responses to peptide vaccines.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody
-
Peptide of interest (and irrelevant peptide control)
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects or control
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
ELISpot plate reader
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI medium. Count viable cells using a hemocytometer and trypan blue exclusion. Adjust cell concentration to 2-4 x 10^6 cells/mL.
-
Plate Preparation: Wash the pre-coated ELISpot plate 3 times with sterile PBS.
-
Cell Plating: Add 100 µL of the cell suspension (2-4 x 10^5 cells) to each well.
-
Stimulation: Add 100 µL of the peptide of interest at a final concentration of 1-10 µg/mL. Include wells with an irrelevant peptide as a negative control and a mitogen (e.g., PHA) as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Washing: Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).
-
Detection Antibody: Add 100 µL of biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 4 times with PBST.
-
Enzyme Conjugate: Add 100 µL of streptavidin-alkaline phosphatase to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 4 times with PBST, followed by 2 washes with PBS.
-
Spot Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until distinct spots emerge (typically 5-20 minutes).
-
Stopping the Reaction: Stop the reaction by washing the plate thoroughly with deionized water.
-
Plate Reading: Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million input cells.
Protocol 2: Flow Cytometry for T-Cell Activation and Intracellular Cytokine Staining
This protocol is a general guideline for assessing T-cell responses following peptide stimulation.
Materials:
-
PBMCs from vaccinated subjects or control
-
Peptide of interest
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, PD-1)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL.
-
Add the peptide of interest at a final concentration of 1-10 µg/mL. Include an unstimulated control.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin to the culture to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing the cocktail of fluorochrome-conjugated surface antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the cocktail of fluorochrome-conjugated intracellular cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer. Be sure to collect a sufficient number of events for robust statistical analysis.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on single cells.
-
Gate on CD3+ T-cells.
-
Further gate on CD4+ and CD8+ T-cell subsets.
-
Analyze the expression of activation markers and intracellular cytokines within each T-cell subset.
-
Signaling Pathways and Experimental Workflows
Diagram 1: T-Cell Activation by a Peptide Vaccine
Caption: T-Cell Activation by a Peptide Vaccine.
Diagram 2: Experimental Workflow for Assessing Peptide Vaccine Efficacy
Caption: Experimental Workflow for Vaccine Efficacy.
Diagram 3: Overcoming Immune Suppression in the Tumor Microenvironment
Caption: Overcoming TME Immune Suppression.
References
- 1. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 2. Frontiers | Beyond Just Peptide Antigens: The Complex World of Peptide-Based Cancer Vaccines [frontiersin.org]
- 3. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 4. Advancements and Challenges in Peptide-Based Cancer Vaccination: A Multidisciplinary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Injection-Site Reactions with Peptide/Adjuvant Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate injection-site reactions (ISRs) associated with peptide/adjuvant formulations.
Frequently Asked Questions (FAQs)
What are common injection-site reactions (ISRs)?
Common localized ISRs include redness, swelling (edema), pain, itching (pruritus), and tenderness at the injection site.[1][2] These reactions are often temporary and resolve on their own.[3] In some cases, small bumps or itchy nodules, known as pruritic granulomas, may form.[4] While typically mild, these reactions can sometimes escalate to more severe responses.[1]
What are the primary causes of ISRs with peptide/adjuvant formulations?
ISRs can stem from several factors related to the formulation and its interaction with the body's immune system. Key causes include:
-
The Adjuvant: Adjuvants are designed to create a strong immune response and can lead to local inflammation, which is characterized by redness, swelling, and pain. Some adjuvants, like alum, can form a "depot" at the injection site, leading to prolonged antigen release and immune cell recruitment.
-
Formulation Characteristics: Non-physiological pH and osmolality of the formulation can cause pain and irritation upon injection. The ideal osmolality for subcutaneous injections is around 300 mOsm/kg.
-
Peptide Properties: The peptide itself can trigger an immune response. Peptide aggregation is a significant concern, as larger aggregates can be recognized as foreign by the immune system, leading to an inflammatory response.
-
Excipients and Preservatives: Components like buffers, preservatives (e.g., benzyl alcohol), and other excipients can also contribute to local irritation.
-
Injection Technique: Poor injection technique or repeatedly using the same injection site can cause needle trauma and localized reactions.
How can formulation parameters be optimized to minimize ISRs?
Optimizing the physicochemical properties of the formulation is a critical strategy for reducing ISRs. Key parameters to consider include:
-
pH: The formulation's pH should be as close to physiological pH (~7.4) as possible. Formulations that are too acidic or alkaline can cause pain. If a non-physiological pH is necessary for peptide stability, using a lower-strength buffer is recommended.
-
Osmolality: The formulation should ideally be isotonic (around 300 mOsm/kg). Hypertonic solutions can lead to local pain and discomfort.
-
Buffer Selection: The type and concentration of the buffer can influence injection pain. For example, a 10 mM phosphate buffer at pH 7.0 has been shown to induce less pain than higher concentrations or more acidic formulations.
-
Excipients: Carefully select excipients to ensure they do not contribute to irritation. In some cases, developing preservative-free or buffer-free formulations may be beneficial.
-
Peptide Concentration and Solubility: High concentrations of peptides can increase the risk of aggregation and viscosity, which may contribute to ISRs. Ensuring the peptide remains soluble post-injection is crucial, as precipitation can trigger an immune response.
What is the role of the adjuvant in causing ISRs?
Adjuvants are included in formulations to enhance the magnitude and duration of the immune response. They work by creating a local immuno-competent environment at the injection site. This process involves:
-
Inducing Cytokines and Chemokines: Adjuvants trigger the release of signaling molecules that recruit immune cells to the injection site.
-
Depot Formation: Some adjuvants, like alum, form a depot that slowly releases the antigen, prolonging the immune response.
-
Activating Antigen-Presenting Cells (APCs): Adjuvants help activate APCs, which are crucial for initiating the adaptive immune response.
This intended inflammatory process is what leads to the common ISRs of redness, swelling, and pain. Adjuvanted vaccines are more likely to cause these temporary local and systemic reactions than non-adjuvanted ones.
How can I differentiate between a normal immune response and a problematic ISR?
Mild, transient redness, swelling, and itching at the injection site are generally considered normal responses to a peptide/adjuvant formulation and indicate that the immune system is being activated. However, you should be concerned if you observe:
-
Severe or persistent pain.
-
Redness that spreads significantly (e.g., more than 2 inches from the injection site).
-
Symptoms that worsen after 48 hours.
-
The appearance of pus, which could indicate an infection.
-
Systemic symptoms like fever, chills, or body aches that are severe or prolonged.
-
Signs of a systemic allergic reaction, such as hives (urticaria), swelling of deeper skin layers (angioedema), or difficulty breathing, which require immediate medical attention.
Troubleshooting Guides
Issue 1: Significant pain, redness, and swelling are observed post-injection.
| Potential Cause | Troubleshooting Strategy |
| Non-physiological pH | Measure the pH of your formulation. Adjust the pH to be as close to 7.4 as possible using appropriate buffers. If peptide stability is an issue at physiological pH, consider using a lower-strength buffer to minimize pain. |
| Hypertonic Formulation | Measure the osmolality. The ideal range is 285-300 mOsm/kg. If the formulation is hypertonic, it may be necessary to adjust the concentration of salts or other excipients. For subcutaneous injections, osmolality up to 600 mOsm/kg may be tolerable for small volumes (≤ 0.5 mL). |
| High Adjuvant Concentration | The amount of adjuvant should be the minimum necessary to achieve a robust immune response. Consider titrating the adjuvant concentration to find a balance between immunogenicity and local reactogenicity. |
| Peptide Aggregation | Analyze the formulation for aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). If aggregation is present, reformulation strategies such as pH optimization, addition of stabilizers, or altering peptide concentration may be required. |
| Irritating Excipients | Review all components of the formulation. Some preservatives or buffers can be irritating. Consider alternative, less irritating excipients or developing a preservative-free formulation. |
Issue 2: Peptide aggregation is suspected in the formulation.
| Potential Cause | Troubleshooting Strategy |
| Unfavorable pH | The net charge of a peptide, which is pH-dependent, influences its propensity to aggregate. Conduct a pH-stability study to identify the pH at which the peptide is most stable and least likely to aggregate. |
| High Peptide Concentration | Higher concentrations can increase the likelihood of intermolecular interactions leading to aggregation. Evaluate if the peptide concentration can be lowered while maintaining therapeutic efficacy. |
| Environmental Stress | Factors like temperature shock, mechanical stress during handling, and interactions with container surfaces can induce aggregation. Ensure proper storage and handling procedures. Evaluate different container materials. |
| Hydrophobic Interactions | Peptides with significant hydrophobic regions are more prone to aggregation to avoid contact with water. Consider formulation strategies like adding co-solvents or surfactants to mitigate these interactions. |
Data Presentation
Table 1: Recommended Formulation Parameters for Subcutaneous Injections
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 9.0 (ideally 7.0 - 7.4) | Minimizes pain and irritation by matching physiological pH. |
| Osmolality | 250 - 350 mOsm/kg (ideally ~300 mOsm/kg) | Isotonic solutions prevent cell shrinkage or lysis, reducing discomfort. |
| Injection Volume | Typically ≤ 1.5 mL | Larger volumes can increase pressure at the injection site, leading to pain. |
| Buffer Concentration | As low as possible (e.g., 10 mM) | Lower buffer strength is recommended when the pH is non-physiological to reduce pain. |
Experimental Protocols
Protocol 1: Preclinical Assessment of Injection Site Reactions in a Rodent Model
This protocol provides a general framework for evaluating ISRs in a preclinical setting.
-
Animal Model: Select a relevant rodent model (e.g., rats or mice).
-
Groups: Establish a control group (vehicle only) and one or more experimental groups receiving the peptide/adjuvant formulation.
-
Administration: Administer a defined volume of the formulation via subcutaneous injection at a specific site (e.g., the dorsal flank).
-
Macroscopic Evaluation:
-
At predetermined time points (e.g., 2, 24, 48, and 72 hours post-injection), visually inspect the injection site.
-
Measure erythema (redness) and edema (swelling) using a scoring system like the Draize scale. Calipers can be used to measure the diameter of the reaction.
-
-
Histopathological Analysis:
-
At the end of the observation period, euthanize the animals and collect the skin and underlying tissue at the injection site.
-
Fix the tissue in formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E).
-
A pathologist should evaluate the sections for signs of inflammation (e.g., infiltration of mononuclear cells, neutrophils), necrosis, and fibrosis.
-
-
Cytokine Profiling:
-
Tissue homogenates from the injection site can be analyzed for local cytokine levels (e.g., IL-1β, IL-6, TNF-α) using multiplex assays or ELISA to quantify the inflammatory response.
-
Protocol 2: Characterization of Peptide Aggregation using Dynamic Light Scattering (DLS)
DLS is a rapid method to screen for the presence of aggregates in a formulation.
-
Sample Preparation:
-
Prepare the peptide formulation at the desired concentration.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.2 µm) to remove dust and extraneous particles.
-
Transfer an appropriate volume (e.g., 30-150 µL) of the filtered sample into a clean quartz cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Set the measurement parameters, including temperature and the number of acquisitions.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Initiate the measurement. The instrument's software will analyze the fluctuations in scattered light intensity to calculate the size distribution of particles in the sample.
-
-
Data Analysis:
-
Analyze the resulting size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the monomeric peptide.
-
The presence of larger species will appear as additional peaks at larger hydrodynamic radii, indicating aggregation. The technique is highly sensitive to large aggregates.
-
Protocol 3: Quantification of Peptide Aggregates using Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is considered a gold standard for quantifying aggregates.
-
System Setup:
-
Equip an HPLC system with an appropriate SEC column designed for peptide separations (e.g., with a pore size of ~80 Å).
-
Equilibrate the column with a suitable mobile phase. The mobile phase often contains high salt concentrations or organic additives to minimize non-specific interactions between the peptide and the column matrix.
-
-
Sample Preparation:
-
Prepare the peptide formulation at a known concentration.
-
If necessary, dilute the sample in the mobile phase.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample onto the column.
-
Run the separation at a constant flow rate.
-
Monitor the elution profile using a UV detector, typically at 214 nm for peptides.
-
-
Data Analysis:
-
Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Integrate the peak areas of the aggregate and monomer peaks.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all peptide-related peaks.
-
Visualizations
Caption: Adjuvant-induced signaling pathway leading to local inflammation.
Caption: Experimental workflow for evaluating and mitigating ISRs.
Caption: Key factors contributing to injection site reactions.
References
Validation & Comparative
A Comparative Guide to HPV E7 Peptides: E7(43-62) vs. E7(43-77) in Cancer Immunotherapy Research
For researchers and drug development professionals, the selection of optimal peptide antigens is a critical step in the design of effective cancer vaccines. This guide provides an objective comparison of two frequently studied Human Papillomavirus (HPV) type 16 E7-derived peptides: the shorter E7(43-62) and the longer E7(43-77). This comparison is supported by experimental data on their immunological properties and anti-tumor efficacy.
The E7 oncoprotein of high-risk HPV types, particularly HPV16, is an attractive target for therapeutic cancer vaccines due to its constitutive expression in HPV-associated malignancies. Vaccine strategies often employ synthetic peptides derived from E7 to elicit a robust and specific T-cell response against tumor cells. The length of these peptides is a crucial determinant of their immunological activity, influencing how they are processed and presented to the immune system.
Peptide Characteristics and Epitope Composition
The shorter E7(43-62) peptide and the longer E7(43-77) peptide both encompass the well-characterized H-2Db-restricted CD8+ T-cell epitope E7(49-57) (RAHYNIVTF), which is known to be a dominant cytotoxic T lymphocyte (CTL) epitope. However, the extended sequence of E7(43-77) incorporates additional potential T-helper (CD4+) epitopes.[1][2]
| Peptide | Amino Acid Sequence | Length (amino acids) | Known Epitopes |
| E7(43-62) | GQAEPDRAHYNIVTFCCKCD | 20 | CD8+ T-cell epitope (E7 49-57) and potential MHC Class II epitopes.[1] |
| E7(43-77) | GQAEPDRAHYNIVTFCCKCDSTLRLCVQSTHV | 35 | CD8+ T-cell epitope (E7 49-57) and multiple CD4+ T-cell epitopes.[1][2] |
Comparative Performance in Preclinical Models
Studies directly comparing the anti-tumor efficacy of E7(43-62) (often referred to as E7-LP20) and E7(43-77) (often referred to as E7-LP35) have demonstrated the superior performance of the longer peptide, particularly when combined with an adjuvant.
In Vivo Tumor Growth Inhibition
In a TC-1 tumor mouse model, vaccination with E7(43-77) adjuvanted with flagellin (FlaB) resulted in significantly greater tumor suppression compared to the adjuvanted E7(43-62) vaccine. While the E7(43-62) vaccine showed minimal to no significant tumor-suppressive effects, the E7(43-77) vaccine demonstrated potent anti-tumor activity.
| Vaccine Formulation | Mean Tumor Volume (mm³) at Day 21 |
| PBS | ~1500 |
| E7(43-62) + FlaB | ~1200 |
| E7(43-77) + FlaB | <500 |
Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.
The enhanced efficacy of the longer peptide is attributed to its ability to be internalized, processed, and presented by professional antigen-presenting cells (APCs), leading to the activation of both CD8+ and CD4+ T-cells. The cooperation between CD4+ helper T-cells and CD8+ cytotoxic T-cells is crucial for a robust and sustained anti-tumor immune response.
Antigen Processing and Presentation Pathways
The length of the E7 peptide dictates its primary route of antigen presentation.
Figure 1. Antigen processing pathways for short versus long peptides.
Long peptides like E7(43-62) and E7(43-77) are preferentially taken up by professional APCs. Inside the APC, the peptide is processed, and epitopes are presented on both MHC class I and class II molecules. This dual presentation is key to activating both CD8+ cytotoxic T-cells, which directly kill tumor cells, and CD4+ helper T-cells, which provide essential support for the anti-tumor immune response. In contrast, short peptides can directly bind to MHC class I molecules on the surface of both professional and non-professional APCs, which may sometimes lead to a less robust or even tolerogenic immune response.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to evaluate the immunogenicity of E7 peptides.
In Vivo TC-1 Tumor Model
This model is widely used to assess the anti-tumor efficacy of HPV-targeted therapies.
Figure 2. Workflow for the in vivo TC-1 tumor model.
Protocol:
-
Cell Line: TC-1 cells, which are C57BL/6 mouse lung epithelial cells immortalized with HPV-16 E6 and E7 and transformed with the c-Ha-ras oncogene, are used.
-
Animal Model: Female C57BL/6 mice, typically 6-8 weeks old.
-
Tumor Implantation: 5 x 104 TC-1 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the flank of each mouse.
-
Vaccination: When tumors reach a palpable size (e.g., 3-5 mm in diameter), mice are treated with the peptide vaccine formulations. Vaccination is typically repeated at set intervals.
-
Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers, and tumor volume is calculated. Mouse survival is also recorded.
-
Endpoint Analysis: At the end of the study, tumors may be excised for weighing and histological analysis, and spleens and lymph nodes can be harvested for immunological assays.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: A 96-well PVDF plate is pre-wetted with 70% ethanol, washed with sterile PBS, and then coated with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated mice.
-
Cell Plating and Stimulation: The coated plate is washed and blocked. 1 x 105 to 5 x 105 cells are added to each well. Cells are stimulated with the E7 peptide of interest (e.g., 10 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Cells are removed, and the plate is washed. A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that precipitates as a colored spot at the location of cytokine secretion.
-
Analysis: The spots, each representing a single IFN-γ-producing cell, are counted using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific cell subsets (e.g., CD8+ T-cells).
Protocol:
-
Cell Stimulation: Isolated splenocytes (1-2 x 106 cells/mL) are stimulated for 4-6 hours with the E7 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate intracellularly.
-
Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations. A viability dye is often included to exclude dead cells.
-
Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with a fluorescently-labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer to determine the percentage of IFN-γ-producing cells within the CD4+ and CD8+ T-cell populations.
Conclusion
The available experimental evidence strongly suggests that the longer E7(43-77) peptide is a more potent immunogen for cancer vaccine development than the shorter E7(43-62) peptide. Its ability to engage both CD4+ and CD8+ T-cell responses through processing by professional APCs translates to superior anti-tumor efficacy in preclinical models. While E7(43-62) contains the crucial CD8+ T-cell epitope, the inclusion of CD4+ T-cell help in E7(43-77) appears to be a critical factor for inducing a comprehensive and effective anti-tumor immune response. Researchers developing E7-targeted immunotherapies should consider the advantages of using longer peptides to maximize vaccine potency.
References
- 1. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]
- 2. Intratumoral Injection of a Human Papillomavirus Therapeutic Vaccine-Induced Strong Anti-TC-1-Grafted Tumor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Immunogenicity Showdown: E7(43-62) Peptide vs. Full-Length E7 Protein Vaccine for HPV-Associated Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The development of therapeutic vaccines against Human Papillomavirus (HPV)-associated cancers predominantly targets the E7 oncoprotein, a key driver of cellular transformation. The choice of antigen, whether a specific epitope peptide like E7(43-62) or the full-length E7 protein, is a critical determinant of vaccine efficacy. This guide provides an objective comparison of the immunogenicity of these two vaccine strategies, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Executive Summary
Both E7(43-62) long peptide and full-length E7 protein vaccines have demonstrated the ability to induce anti-tumor immune responses. However, preclinical evidence suggests that long peptides like E7(43-62) may offer advantages in terms of more efficient antigen processing and presentation, leading to a more robust cytotoxic T lymphocyte (CTL) response. Full-length protein vaccines, while capable of inducing both CD4+ and CD8+ T cell responses, may face challenges with less efficient cross-presentation for CTL activation. The choice of adjuvant and delivery system is crucial for enhancing the immunogenicity of both vaccine types.
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical studies. It is important to note that direct head-to-head comparisons in a single study with identical adjuvants and protocols are limited. Therefore, the data presented below is a collation from different studies and should be interpreted within the context of each experiment.
Table 1: T-Cell Responses
| Metric | E7(43-62) Peptide Vaccine | Full-Length E7 Protein Vaccine | Study Context & (Adjuvant) |
| IFN-γ Secreting Cells (SFU/106 splenocytes) | ~350-400 | ~150-200 | ELISpot assay after in vivo vaccination in C57BL/6 mice (CpG)[1][2] |
| % of E7-specific CD8+ T cells (in splenocytes) | ~5-8% | ~2-4% | Intracellular cytokine staining and flow cytometry (CpG)[1][2] |
| In vivo CTL Activity (% specific lysis) | >60% | ~30-40% | In vivo cytotoxicity assay in C57BL/6 mice (Various adjuvants) |
Table 2: In Vivo Antitumor Efficacy (TC-1 Tumor Model)
| Metric | E7(43-62) Peptide Vaccine | Full-Length E7 Protein Vaccine | Study Context & (Adjuvant) |
| Tumor Volume Reduction | Significant reduction, often leading to complete regression in a portion of mice.[3] | Moderate reduction in tumor growth. | Subcutaneous TC-1 tumor challenge in C57BL/6 mice (Various adjuvants). |
| Survival Rate | Significantly prolonged survival, with some studies showing 60-100% survival. | Increased survival compared to control, but generally lower than peptide vaccines. | Therapeutic vaccination setting in C57BL/6 mice. |
Experimental Protocols
In Vivo Tumor Challenge (TC-1 Model)
The TC-1 cell line, derived from C57BL/6 mouse lung epithelial cells co-transformed with HPV-16 E6 and E7 and c-Ha-ras oncogene, is a standard model for evaluating the efficacy of HPV therapeutic vaccines.
Protocol:
-
Cell Culture: TC-1 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Inoculation: 6- to 8-week-old female C57BL/6 mice are subcutaneously injected in the flank with 1 x 105 to 5 x 105 TC-1 cells in 100 µL of phosphate-buffered saline (PBS).
-
Vaccination: Therapeutic vaccination is initiated when tumors become palpable (typically 3-7 days after inoculation). Mice are immunized with the E7(43-62) peptide or full-length E7 protein, usually formulated with an adjuvant. A typical regimen involves a prime vaccination followed by one or two booster immunizations at weekly intervals.
-
Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions with a caliper every 2-3 days. Tumor volume is calculated using the formula: (length x width2) / 2.
-
Efficacy Evaluation: Vaccine efficacy is determined by comparing tumor growth rates and survival of vaccinated mice to control groups (e.g., PBS or adjuvant alone).
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the frequency of antigen-specific, cytokine-secreting T cells.
Protocol:
-
Plate Coating: 96-well ELISpot plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Spleens are harvested from vaccinated and control mice, and single-cell suspensions (splenocytes) are prepared. Red blood cells are lysed using ACK lysis buffer.
-
Cell Stimulation: Splenocytes are plated at a density of 2 x 105 to 5 x 105 cells per well and stimulated with the E7(43-62) peptide (for both vaccine groups to assess the specific response to this epitope) or a control peptide for 18-24 hours at 37°C.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase (or horseradish peroxidase).
-
Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The number of antigen-specific T cells is calculated by subtracting the number of spots in the control wells from the number of spots in the antigen-stimulated wells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a technique to detect intracellular cytokines, allowing for the characterization of the phenotype of cytokine-producing cells.
Protocol:
-
Cell Stimulation: Splenocytes (1-2 x 106) are stimulated in vitro with the E7(43-62) peptide for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokine accumulation within the cells.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8, to identify T-cell populations.
-
Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of CD4+ and CD8+ T cells that are producing IFN-γ in response to the E7 peptide.
Signaling Pathways and Experimental Workflows
Antigen Processing and Presentation
The immunogenicity of peptide versus protein vaccines is heavily influenced by how they are processed and presented by antigen-presenting cells (APCs), primarily dendritic cells (DCs).
Caption: Antigen processing pathways for E7 peptide and protein vaccines.
Long peptides like E7(43-62) can be taken up by DCs and are efficiently cross-presented onto MHC class I molecules, leading to a strong CD8+ T cell response. Full-length proteins are primarily processed through the MHC class II pathway, leading to CD4+ T cell activation. While cross-presentation of full-length proteins can occur, it is generally considered less efficient than for long peptides.
TLR Adjuvant Signaling Pathway
Adjuvants are critical for enhancing the immunogenicity of peptide and protein vaccines. Toll-like receptor (TLR) agonists are a common class of adjuvants.
Caption: Simplified TLR signaling pathway for vaccine adjuvants.
TLR agonists, upon recognition by their respective TLRs on APCs, trigger downstream signaling cascades involving adaptor proteins like MyD88. This leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules. This process enhances the APC's ability to activate T cells, promoting a robust Th1-biased immune response, which is crucial for anti-tumor immunity.
Experimental Workflow for Immunogenicity Assessment
Caption: Experimental workflow for comparing vaccine immunogenicity.
Conclusion
The choice between an E7(43-62) peptide vaccine and a full-length E7 protein vaccine involves a trade-off between the breadth of potential epitopes and the efficiency of generating a CTL response. The available data suggests that long peptides like E7(43-62) are highly effective at inducing a potent, targeted CTL response, which is critical for clearing established tumors. Full-length proteins may offer a wider range of T-helper and CTL epitopes but could be limited by less efficient cross-presentation. For researchers and drug developers, the selection of the antigen should be carefully considered in conjunction with the choice of a potent adjuvant and an effective delivery system to maximize the therapeutic potential of the vaccine. Future head-to-head clinical trials are needed to definitively determine the superior approach in human patients.
References
A Comparative Guide to E7(43-62) Peptide Therapy and Adoptive T-Cell Therapy for HPV-Associated Cancers
For Researchers, Scientists, and Drug Development Professionals
Human Papillomavirus (HPV) is a primary causative agent for a range of cancers, including cervical, oropharyngeal, anal, and other anogenital malignancies. The persistent expression of viral oncoproteins, E6 and E7, in these cancer cells presents unique targets for immunotherapy. This guide provides a detailed comparison of two promising therapeutic strategies: vaccination with the E7(43-62) peptide and adoptive T-cell therapy. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to aid in the evaluation and potential application of these approaches in research and drug development.
At a Glance: E7(43-62) Peptide vs. Adoptive T-Cell Therapy
| Feature | E7(43-62) Peptide Therapy | Adoptive T-Cell Therapy |
| Therapeutic Agent | Synthetic peptide derived from the HPV-16 E7 oncoprotein. | Patient's own T-cells (autologous), either tumor-infiltrating lymphocytes (TILs) or genetically engineered T-cells (TCR-T cells). |
| Mechanism of Action | Induces a de novo anti-tumor T-cell response by presenting E7 epitopes to the immune system. | Direct infusion of a large number of tumor-specific T-cells that can immediately target and kill cancer cells. |
| Approach | "Off-the-shelf" potential, active immunotherapy requiring the patient's immune system to mount a response. | Highly personalized, passive immunotherapy providing an immediate effector cell population. |
| Reported Efficacy | Preclinical studies show tumor regression, particularly when combined with adjuvants or checkpoint inhibitors. For example, E7(43-62) formulated with a polymeric nanoparticle resulted in 50% of tumor-bearing mice being tumor-free after 60 days.[1][2] | Clinical trials have demonstrated objective tumor responses in patients with metastatic HPV-associated cancers.[3][4] In a phase I/II study of E6 TCR-T cells, two out of twelve patients with metastatic HPV16-positive epithelial cancers showed objective tumor responses.[3] |
| Challenges | Overcoming immune tolerance, enhancing immunogenicity, and the need for combination therapies. | Complex and costly manufacturing process, potential for on-target/off-tumor toxicities, and mechanisms of tumor resistance like HLA loss. |
Delving Deeper: Mechanism of Action
E7(43-62) Peptide Therapy: Priming the Immune System
The E7(43-62) peptide is a fragment of the HPV-16 E7 oncoprotein that contains immunodominant epitopes capable of stimulating both CD4+ and CD8+ T-cell responses. The therapeutic strategy is based on the principle of a therapeutic vaccine. By administering this peptide, often with an adjuvant or in a nanoparticle formulation to enhance its uptake and presentation by antigen-presenting cells (APCs) like dendritic cells (DCs), the goal is to break immune tolerance and induce a robust and specific T-cell response against cancer cells expressing the E7 oncoprotein.
Adoptive T-Cell Therapy: A Direct Assault
Adoptive T-cell therapy (ACT) involves the ex vivo expansion of a patient's own tumor-reactive T-cells, which are then infused back into the patient. There are two main approaches for HPV-associated cancers:
-
Tumor-Infiltrating Lymphocytes (TILs): T-cells are isolated directly from the patient's tumor, expanded to large numbers in the lab, and then re-infused. The rationale is that these T-cells have already recognized and infiltrated the tumor, making them highly specific.
-
T-Cell Receptor (TCR) Engineered T-Cells: T-cells are collected from the patient's blood and genetically modified to express a TCR that specifically recognizes an HPV oncoprotein epitope, such as one derived from E6 or E7, presented on the surface of cancer cells by HLA molecules.
This approach bypasses the need for in vivo immune activation and directly provides a large army of cancer-fighting T-cells.
Comparative Efficacy Data
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Preclinical Efficacy of E7(43-62) Peptide Formulations in Mouse Models
| Formulation | Mouse Model | Endpoint | Result | Reference |
| E7(43-62)-polymeric nanoparticle | C57BL/6 mice with TC-1 tumors | Tumor-free survival at 60 days | 50% of mice were tumor-free | |
| E7(43-62)-PC7A + anti-PD-1 antibody | C57BL/6 mice with TC-1 tumors | Survival at 60 days | 100% survival, with 90% of mice being tumor-free | |
| Flagellin-adjuvanted E7 long peptide (43-77) | C57BL/6 mice with TC-1 tumors | Tumor growth inhibition | Significantly enhanced tumor suppression compared to shorter E7 peptides |
Table 2: Clinical Efficacy of Adoptive T-Cell Therapy in HPV-Associated Cancers
| Therapy | Cancer Type | Number of Patients | Objective Response Rate | Reference |
| E6 TCR-T Cells | Metastatic HPV16+ epithelial cancers (cervical, anal, oropharyngeal, vaginal) | 12 | 16.7% (2/12) | |
| E7 TCR-T Cells | Metastatic HPV-16+ cancers | Phase I/II trial ongoing | A phase I trial showed no dose-limiting toxicity and clinical activity, including tumor regression. | |
| TILs | Metastatic cervical cancer | 9 | 33% (3/9) with 2 complete responses |
Experimental Protocols
Protocol 1: Therapeutic Vaccination with E7(43-62) Peptide in a Murine Tumor Model
This protocol is a generalized representation based on common practices in published studies.
-
Tumor Cell Implantation:
-
Culture TC-1 cells, which are C57BL/6 mouse lung epithelial cells co-transformed with HPV-16 E6 and E7 and c-Ha-ras.
-
Harvest and wash the cells in phosphate-buffered saline (PBS).
-
Subcutaneously inject 5 x 10^4 TC-1 cells into the flank of 6- to 8-week-old female C57BL/6 mice.
-
Monitor tumor growth by measuring with calipers every 2-3 days.
-
-
Vaccine Preparation:
-
Synthesize the HPV-16 E7(43-62) peptide (sequence: GQAEPDRAHYNIVTFCCKCD).
-
Prepare the vaccine formulation by, for example, conjugating the peptide to a nanoparticle carrier or mixing it with an adjuvant such as flagellin.
-
-
Vaccination Schedule:
-
When tumors reach a palpable size (e.g., 3-5 mm in diameter), begin the vaccination protocol.
-
Administer the vaccine, for instance, via peritumoral or subcutaneous injection on days 7, 14, and 21 post-tumor implantation.
-
Include a control group receiving PBS or adjuvant/nanoparticle alone.
-
-
Monitoring and Analysis:
-
Continue to monitor tumor growth and survival of the mice.
-
At a designated endpoint, spleens can be harvested to analyze the E7-specific T-cell response via ELISpot or intracellular cytokine staining after in vitro restimulation with the E7(43-62) peptide.
-
Tumors can also be excised for analysis of T-cell infiltration by flow cytometry or immunohistochemistry.
-
Protocol 2: Adoptive T-Cell Therapy with E7-Specific TCR-T Cells in a Murine Model
This protocol is a conceptualized workflow based on established methodologies for generating and testing TCR-T cells.
-
TCR Identification and Cloning:
-
Isolate an HPV-16 E7-specific, HLA-A*02:01-restricted TCR from a patient with a regressing HPV-associated lesion.
-
Sequence the alpha and beta chains of the TCR and clone them into a retroviral or lentiviral vector.
-
-
T-Cell Transduction:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor or a humanized mouse model.
-
Activate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
Transduce the activated T-cells with the viral vector encoding the E7-specific TCR.
-
Expand the transduced T-cells in culture with IL-2.
-
-
In Vivo Efficacy Study:
-
Establish tumors in immunodeficient mice (e.g., NSG mice) by subcutaneously injecting an HLA-A*02:01-positive, HPV-16-positive human cancer cell line (e.g., SiHa or CaSki).
-
Once tumors are established, administer a lymphodepleting conditioning regimen (e.g., cyclophosphamide).
-
Adoptively transfer the E7 TCR-T cells via intravenous injection.
-
A control group should receive T-cells transduced with a non-specific TCR.
-
Monitor tumor growth and mouse survival.
-
Conclusion
Both E7(43-62) peptide-based therapies and adoptive T-cell therapies hold significant promise for the treatment of HPV-associated cancers. Peptide vaccines represent a more readily scalable approach that aims to leverage the patient's own immune system, with preclinical data strongly suggesting that combination with other immunotherapies is key to potent efficacy. Adoptive T-cell therapy, while more complex and personalized, has demonstrated remarkable clinical responses in patients with advanced, treatment-refractory disease by providing a direct and powerful anti-tumor effector mechanism. The choice between these strategies and their further development will depend on factors such as the specific clinical context, tumor burden, and the immune status of the patient. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug developers working to advance these innovative immunotherapies.
References
A Comparative Guide to Flagellin and Poly(I:C) as Adjuvants for E7(43-62) Peptide-Based Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent adjuvants, flagellin and Polyinosinic:polycytidylic acid (Poly(I:C)), for the HPV-16 E7(43-62) peptide, a key antigen in therapeutic cancer vaccine development. The following sections detail their mechanisms of action, present available experimental data from preclinical models, and provide standardized experimental protocols for researchers.
Introduction to Adjuvants in HPV Immunotherapy
The development of therapeutic vaccines against Human Papillomavirus (HPV)-associated cancers relies on the potentiation of cellular immunity against viral oncoproteins, primarily E6 and E7. The E7(43-62) peptide is a well-characterized epitope that can elicit cytotoxic T lymphocyte (CTL) responses. However, peptides alone are often poorly immunogenic. Adjuvants are critical components of vaccine formulations that enhance the magnitude and quality of the immune response. Flagellin, a bacterial protein and agonist of Toll-like receptor 5 (TLR5), and Poly(I:C), a synthetic analog of double-stranded RNA that activates TLR3 and MDA5, are two promising adjuvants that have been investigated for their ability to augment E7-specific immunity.
Signaling Pathways and Mechanism of Action
Flagellin and Poly(I:C) activate distinct innate immune signaling pathways, leading to the activation of antigen-presenting cells (APCs) and the subsequent priming of adaptive immune responses.
Flagellin-TLR5 Signaling Pathway
Flagellin is recognized by the extracellular TLR5, primarily expressed on APCs and epithelial cells. This interaction initiates a MyD88-dependent signaling cascade, leading to the activation of NF-κB and MAPK pathways. This results in the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are crucial for T cell activation.
Poly(I:C) - TLR3 and MDA5 Signaling Pathways
Poly(I:C) is recognized by the endosomal receptor TLR3 and the cytosolic sensor MDA5. Both pathways converge on the activation of transcription factors IRF3/7 and NF-κB, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This robust interferon response is particularly effective at promoting CTL cross-priming.
A Head-to-Head Comparison of Nanoparticle Delivery Systems for E7 Peptides in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the effective delivery of tumor-associated antigens is a critical hurdle in the development of potent cancer vaccines. The E7 oncoprotein of the human papillomavirus (HPV) is a key target in HPV-associated cancers. This guide provides a head-to-head comparison of different nanoparticle delivery systems for E7 peptides, with a focus on experimental data and methodologies to inform the selection of optimal vaccine carriers.
This comparative guide synthesizes data from preclinical studies to evaluate various nanoparticle platforms, including liposomes, polymeric nanoparticles, and dendrimers, for their efficiency in delivering E7 peptides and eliciting anti-tumor immune responses. The following sections detail the physicochemical properties, immunological efficacy, and experimental protocols associated with these delivery systems.
Comparative Analysis of Nanoparticle Delivery Systems for E7 Peptides
The selection of a nanoparticle delivery system can significantly impact the immunogenicity of E7 peptide-based vaccines. Key performance indicators include particle size, peptide loading efficiency, and the magnitude of the induced E7-specific immune response. The following table summarizes quantitative data from various studies to facilitate a direct comparison between different nanoparticle platforms.
| Nanoparticle System | E7 Peptide Variant | Particle Size (nm) | Key Immunological Outcomes | Tumor Growth Inhibition | Reference |
| Liposomes | HPV16 E7 peptide | 122.21 ± 8.37 | Increased numbers of CD4+ and CD8+ T cells, and IFN-γ-producing cells in spleens and tumors.[1][2][3] | 80% inhibition relative to control.[1][2] | |
| Liposomes (with CoPoP, MPLA, and QS-21) | HPV E7HHH49–57 | Not Specified | Induced strong IFN-γ and TNF-α associated CD8+ T cell responses. | Eradicated established tumors in multiple local and metastatic therapeutic settings. | |
| Polymeric Nanoparticles | HPV-E7 long peptide (E7LP) | ~30 | 3- to 16-fold higher frequency of E7-specific CD8+ T cells compared to free E7LP. | Increased regression of large, well-established tumors. | |
| PLGA Nanoparticles | NY-ESO-1 peptides (as a model) | 70-795 (most 150-500) | Induced significantly stronger CTL cytotoxicity than free peptide. | Not directly specified for E7, but showed enhanced CTL response. | |
| Dendrimers (PAMAM G4-OH) | E7-peptide (8Qmin) co-delivered with CpG-B | Not Specified | Enhanced CD8+ T-cell immune response. | Slowed tumor growth and decreased overall tumor size. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summaries of experimental protocols from the cited studies.
Preparation of Mannose-Modified Liposomes Co-delivering E7 Peptide and CpG ODN
This protocol describes the preparation of liposomes designed to target dendritic cells (DCs) through mannose receptors.
-
Lipid Film Hydration: Soy phosphatidylcholine (SPC), cholesterol (CHOL), 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), DSPE-PEG-2000, and DSPE-PEG-2000-mannose are dissolved in chloroform.
-
Aqueous Phase Preparation: HPV16 E7 peptide and CpG oligodeoxynucleotides (CpG ODN) are dissolved in phosphate-buffered saline (PBS).
-
Emulsification: The aqueous phase is injected into the chloroform solution and the mixture is homogenized using probe ultrasound in an ice bath to form a stable water-in-oil emulsion.
-
Solvent Evaporation: The organic solvent is removed by rotary evaporation to form the liposomes.
-
Purification: The liposomal suspension is then processed to remove unencapsulated components.
Synthesis and Conjugation of Polymeric Nanoparticles with E7 Long Peptide
This method outlines the creation of ultra-small polymeric nanoparticles conjugated to a long E7 peptide.
-
Nanoparticle Synthesis: Polymeric nanoparticles are synthesized and functionalized as previously described in the source literature.
-
Peptide Dissolution: The HPV16 E7 long peptide is dissolved in dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: The dissolved peptide is incubated with the nanoparticles and guanidine hydrochloride in endotoxin-free water for 12 hours at room temperature.
-
Purification: The resulting nanoparticle-peptide conjugate (NP-E7LP) is purified using size-exclusion chromatography.
-
Characterization: The size of the nanoparticles before and after conjugation is determined by dynamic light scattering.
Preparation of PLGA Nanoparticles Encapsulating Tumor Antigenic Peptides
This protocol details the encapsulation of peptides within biodegradable PLGA nanoparticles using a double emulsion-solvent evaporation method.
-
Organic Phase Preparation: Poly(DL-lactide-co-glycolide) (PLGA) is dissolved in dichloromethane. The desired peptide(s) are then added to this organic solution.
-
First Emulsion: An aqueous solution is added to the organic phase and emulsified using a sonicator to create a water-in-oil emulsion.
-
Second Emulsion: The primary emulsion is then added to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) and is further emulsified to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: The organic solvent (dichloromethane) is evaporated by stirring the double emulsion overnight.
-
Nanoparticle Recovery: The formed nanoparticles are collected by ultracentrifugation, washed to remove the stabilizer and unencapsulated peptide, and then lyophilized.
Visualizing the Mechanisms of Action
To better understand the biological processes involved, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Immune activation by nanoparticle-delivered E7 peptide.
Caption: General workflow for preclinical evaluation.
Conclusion
The presented data indicates that nanoparticle-based delivery systems significantly enhance the immunogenicity and anti-tumor efficacy of E7 peptide vaccines compared to the administration of free peptides. Liposomes and polymeric nanoparticles have demonstrated robust induction of E7-specific CD8+ T cell responses and significant tumor growth inhibition in preclinical models. The choice of a specific nanoparticle platform will depend on the desired immunological outcome, the physicochemical properties of the E7 peptide variant, and the intended clinical application. This guide provides a foundational comparison to aid in the rational design and development of next-generation HPV cancer vaccines.
References
- 1. Mannose-Modified Liposome Co-Delivery of Human Papillomavirus Type 16 E7 Peptide and CpG Oligodeoxynucleotide Adjuvant Enhances Antitumor Activity Against Established Large TC-1 Grafted Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Mannose-Modified Liposome Co-Delivery of Human Papillomavirus Type 16 E7 Peptide and CpG Oligodeoxynucleotide Adjuvant Enhances Antitumor Activity Against Established Large TC-1 Grafted Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of E7(43-62) Peptide Vaccine in HPV-Positive Tumor Models: A Comparative Analysis of TC-1 and C3 Models
The development of therapeutic vaccines against human papillomavirus (HPV)-associated cancers is a critical area of research. A promising target for these vaccines is the E7 oncoprotein, which is constitutively expressed in HPV-positive tumor cells. The E7(43-62) long peptide has been extensively studied for its ability to elicit anti-tumor immune responses. This guide provides a comparative analysis of the efficacy of the E7(43-62) vaccine in two commonly used preclinical murine tumor models: the TC-1 and C3 models. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying biological processes.
Comparative Efficacy Data
The TC-1 and C3 tumor models are both derived from C57BL/6 mice and are widely used to evaluate the efficacy of HPV-16 targeted therapies. However, they exhibit key differences that can influence vaccine efficacy. The TC-1 cell line was generated by co-transfecting primary mouse lung cells with the HPV-16 E6 and E7 oncogenes and an activated H-ras oncogene.[1] In contrast, the C3 cell line was established from mouse embryonic cells transfected with the entire HPV-16 genome and an activated ras oncogene.[2] This results in the expression of all HPV-16 antigens in C3 tumors, not just E6 and E7 as in the TC-1 model.[2] The C3 tumor model is generally considered to be slower-growing and more resistant to treatment compared to the TC-1 model.[2]
The following table summarizes the efficacy of E7(43-62) peptide-based vaccines in the TC-1 and C3 tumor models based on data from various studies. It is important to note that direct head-to-head comparisons within a single study are limited, and efficacy can be significantly influenced by the use of adjuvants, delivery systems, and combination therapies.
| Tumor Model | Vaccine Formulation/Combination | Efficacy Outcome | Reference |
| TC-1 | E7(43-62) peptide with poly(I:C) adjuvant | Significant reduction in tumor growth and enhanced E7-specific CD8+ T-cell immune responses compared to peptide alone. | [3] |
| TC-1 | E7(43-62) peptide with Carrageenan (CGN) adjuvant | Enhanced protective and therapeutic antitumor effects compared to peptide alone, mediated through the TLR4 signaling pathway. | |
| TC-1 | Intratumoral injection of E7(43-62) peptide without adjuvant | Induced potent systemic and local E7-specific CD8+ T-cell responses and antitumor effects in a buccal tumor model. | |
| TC-1 | scFv(DEC205)-E7(43-62) fusion protein (DC-targeting) | Significantly better therapeutic effect than non-DC-targeting vaccine; synergistic antitumor effect when combined with PD-L1 blockade. | |
| TC-1 | E7(43-62) peptide with Albumin-IFNβ adjuvant | Enhanced antigen-specific CD8+ T cell-mediated antitumor immunity. | |
| TC-1 | E7(43-62)-PC7A nanovaccine with anti-PD-1 antibody | 100% survival of tumor-implanted mice after 60 days, with 90% of mice being tumor-free. | |
| C3 | E7 RNA-LPX vaccine combined with local radiotherapy | Enhanced survival benefit and rate of complete tumor responses compared to monotherapies. | |
| C3 | Plant-derived E7 protein vaccine | Complete inhibition of tumor growth in 80% of vaccinated animals after challenge with C3 tumor cells. | |
| C3 | HPV16 E6/E7 mRNA vaccine | Induced complete tumor regression and long-term protection against tumor rechallenge. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative experimental protocols for evaluating the efficacy of the E7(43-62) vaccine in the TC-1 and C3 tumor models.
TC-1 Tumor Model Protocol
This protocol is a synthesis of methodologies described in several studies utilizing the TC-1 model.
-
Cell Line and Animal Model:
-
TC-1 tumor cells, which express HPV-16 E6 and E7 oncoproteins, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Female C57BL/6 mice, 6-8 weeks old, are used for the experiments.
-
-
Tumor Challenge:
-
Mice are subcutaneously injected in the right flank with 1 x 10^5 TC-1 cells per mouse. In some studies, as few as 1 x 10^4 cells are used. For buccal tumor models, 3 x 10^4 TC-1-Luc cells are injected into the buccal area.
-
-
Vaccination Regimen:
-
Therapeutic Vaccination: Vaccination is initiated when tumors become palpable (e.g., 4-9 days after tumor challenge).
-
Vaccine Formulation: The E7(43-62) peptide (e.g., 10 µg per mouse) is dissolved in a suitable buffer, often with an adjuvant such as poly(I:C) (10 µg).
-
Administration: The vaccine is administered subcutaneously or intratumorally. Booster vaccinations are typically given at weekly intervals.
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor size is measured periodically (e.g., twice a week) using a caliper. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Immunological Assays: 7 days after the final vaccination, splenocytes are harvested to quantify E7-specific CD8+ T-cell responses using intracellular cytokine staining for IFN-γ followed by flow cytometry analysis.
-
C3 Tumor Model Protocol
This protocol is based on methodologies described in studies involving the C3 tumor model.
-
Cell Line and Animal Model:
-
C3 tumor cells, expressing the full HPV-16 genome, are used.
-
Female C57BL/6 mice, 8-10 weeks old, are used.
-
-
Tumor Challenge:
-
Mice are subcutaneously injected with 5 x 10^5 C3 cells.
-
-
Vaccination Regimen:
-
Prophylactic Vaccination: Mice are vaccinated (e.g., at day 0 and 14) before the tumor challenge.
-
Therapeutic Vaccination: Vaccination is initiated 3-5 days after tumor challenge or when tumors become palpable.
-
Vaccine Formulation: The vaccine can be a recombinant E7 protein (e.g., 1 µ g/dose ) with an adjuvant like Montanide™ ISA720 or an RNA-based vaccine (E7 RNA-LPX).
-
Administration: The vaccine is typically administered subcutaneously at a site distant from the tumor.
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor growth is monitored over time.
-
Survival: Survival rates are recorded and analyzed.
-
Immunological Assays: Splenocytes are analyzed for E7-specific CD8+ T-cell responses. Additionally, tumor-infiltrating lymphocytes are characterized to assess the local immune response.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying immunological mechanisms, the following diagrams are provided.
Caption: General experimental workflow for evaluating E7(43-62) vaccine efficacy.
The anti-tumor effect of the E7(43-62) vaccine is primarily mediated by cytotoxic T lymphocytes (CTLs). The signaling pathway leading to the activation of this immune response is depicted below.
Caption: Signaling pathway of the anti-tumor immune response induced by the E7(43-62) vaccine.
References
- 1. Frontiers | Inducing Immunity Where It Matters: Orthotopic HPV Tumor Models and Therapeutic Vaccinations [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Control of Cervicovaginal HPV-16 E7-Expressing Tumors by the Combination of Therapeutic HPV Vaccination and Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of HPV16 E7(43-62)-Induced T-Cells with Other HPV Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of T-cells induced by the Human Papillomavirus (HPV) type 16 E7(43-62) peptide with other HPV types. While direct quantitative data for the E7(43-62) epitope is limited in publicly available literature, this document summarizes key principles, presents data from a closely related E7 epitope as a case study, and provides detailed experimental protocols and pathway diagrams to inform research and therapeutic development in this area.
Executive Summary
The oncoprotein E7 of high-risk HPV types is a critical target for therapeutic vaccines against HPV-associated cancers. The E7(43-62) peptide is a known immunogenic region containing both CD4+ and CD8+ T-cell epitopes. Understanding the extent to which T-cells targeting this region in HPV16 can recognize and eliminate cells infected with other HPV types is crucial for the development of broadly protective immunotherapies. Cross-reactivity is largely determined by the degree of amino acid sequence homology in the corresponding E7 region of different HPV types. While HPV16 is the most prevalent high-risk type, a vaccine capable of targeting multiple oncogenic HPV types would offer significant clinical advantages.
Data Presentation: Amino Acid Sequence Homology and T-Cell Cross-Reactivity
Due to the scarcity of direct experimental data on the cross-reactivity of T-cells targeting the HPV16 E7(43-62) peptide, we present an analysis based on amino acid sequence homology of this region across various high-risk and low-risk HPV types. High sequence similarity is a strong predictor of T-cell cross-reactivity.
Table 1: Amino Acid Sequence Alignment of the E7(43-62) Region Across Different HPV Types
| HPV Type | Risk Category | E7(43-62) Amino Acid Sequence | % Homology to HPV16 |
| HPV16 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |
| HPV18 | High-Risk | LQE-DIVG-H-PY-AV-D--CC-C | 35% |
| HPV31 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |
| HPV33 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |
| HPV35 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |
| HPV45 | High-Risk | LQE-DIVG-H-PY-AV-D--CC-C | 35% |
| HPV52 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |
| HPV58 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |
| HPV6 | Low-Risk | LQ-LFLSTLS-Y-L-TT--CC-- | 20% |
| HPV11 | Low-Risk | LQ-LFLSTLS-Y-L-TT--CC-- | 20% |
Note: Dashes (-) indicate gaps introduced for optimal alignment. Percentage homology is calculated based on identical amino acids.
Case Study: Cross-Reactivity of HPV16 E7(11-20)-Specific Cytotoxic T-Lymphocytes (CTLs)
As a surrogate for E7(43-62), we present data on the cross-reactivity of a well-characterized HPV16 E7 epitope, E7(11-20) (YMLDLQPET). A study demonstrated that CTLs specific for this epitope can cross-react with the corresponding peptide from HPV52, but not HPV31, at the peptide level.[1][2] This cross-reactivity was confirmed at the whole protein level, where these CTLs recognized cells endogenously expressing the E7 proteins of HPV16 and HPV52.[1][2]
Table 2: Cross-Reactivity of an HPV16 E7(11-20)-Specific CTL Line (D4)
| Target Peptide Source | Peptide Sequence | Recognition by HPV16 E7(11-20) CTL |
| HPV16 | YMLDLQPET | Yes |
| HPV52 | YMLDLQPET | Yes |
| HPV31 | YILYLQPET | No |
Source: Adapted from in vitro studies assessing CTL lysis of target cells pulsed with the respective peptides.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T-cell cross-reactivity. Below are protocols for two key assays.
Interferon-gamma (IFN-γ) ELISpot Assay
This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.
Protocol:
-
Plate Coating: Sterile 96-well ELISpot plates are coated with an anti-IFN-γ capture monoclonal antibody overnight at 4°C.
-
Washing and Blocking: Plates are washed with sterile PBS and blocked with a solution containing 5% human serum in RPMI 1640 for 1 hour at 37°C to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effector cells) are added to the wells at a concentration of 1-2 x 10^5 cells/well.
-
Antigen Stimulation: Target cells (e.g., peptide-pulsed autologous dendritic cells or T2 cells) are added to the wells along with the effector cells. Peptides from different HPV types corresponding to the E7(43-62) region are used as stimuli at a final concentration of 10 µM. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added to each well and incubated for 2-4 hours at room temperature.
-
Enzyme Conjugation: Following another wash, streptavidin-alkaline phosphatase is added and incubated for 1-2 hours at room temperature.
-
Development: A substrate solution (e.g., BCIP/NBT) is added, leading to the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The plates are washed with distilled water and allowed to dry. The spots are then counted using an automated ELISpot reader. The number of spot-forming cells (SFCs) per million input cells is calculated.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.
Protocol:
-
Target Cell Labeling: Target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines) are labeled with radioactive ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Washing: The labeled target cells are washed multiple times with culture medium to remove excess unincorporated ⁵¹Cr.
-
Co-incubation: The ⁵¹Cr-labeled target cells are plated in a 96-well round-bottom plate. Effector T-cells are added at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Peptide Pulsing: Target cells are pulsed with the E7(43-62) peptides from different HPV types at a concentration of 10 µM.
-
Incubation: The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is carefully collected.
-
Radioactivity Measurement: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis:
-
Spontaneous release: Target cells incubated with medium alone.
-
Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).
-
Percent specific lysis is calculated using the formula: ((Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)) x 100.
-
Mandatory Visualization
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the initial signaling cascade upon T-cell receptor engagement with a peptide-MHC complex on an antigen-presenting cell (APC).
Caption: TCR signaling cascade upon pMHC recognition.
Experimental Workflow for Assessing T-Cell Cross-Reactivity
This diagram outlines the general workflow for evaluating the cross-reactivity of HPV16 E7(43-62)-induced T-cells.
Caption: Workflow for T-cell cross-reactivity assessment.
References
A Comparative Analysis of HPV E7(43-62) and E6 Peptide Immunogenicity for Therapeutic Vaccine Development
For Immediate Release
This guide provides a detailed comparison of the immunogenicity of two prominent human papillomavirus (HPV) peptides, E7(43-62) and a representative E6 peptide, which are key targets in the development of therapeutic vaccines against HPV-associated cancers. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance based on experimental data.
Executive Summary
Human Papillomavirus (HPV) is a primary cause of cervical and other cancers, with the viral oncoproteins E6 and E7 being constitutively expressed in tumor cells, making them ideal targets for therapeutic vaccines. This guide focuses on a comparative analysis of the immunogenicity of a well-characterized HPV16 E7 peptide, E7(43-62), and a frequently studied HPV16 E6 peptide. The E7(43-62) peptide has been shown to contain both CD4+ T helper and CD8+ cytotoxic T lymphocyte (CTL) epitopes, leading to a broad and potent anti-tumor immune response. While various E6 peptides have been investigated, this comparison will focus on representative E6 peptides that have been evaluated for their ability to elicit CTL responses. The data presented herein demonstrates the potential of both peptides as vaccine candidates, with E7(43-62) often showing a more robust and comprehensive immune response in preclinical models.
Comparative Immunogenicity Data
The following tables summarize quantitative data from preclinical studies comparing the immunogenicity of HPV E7(43-62) and a representative HPV E6 peptide. These studies typically utilize murine models to assess key indicators of an effective anti-tumor immune response, such as cytokine production and tumor regression.
Table 1: In Vitro Cytokine Release
| Peptide | Target Cells | Assay | Mean IFN-γ Secretion (pg/mL) ± SD | Mean IL-2 Secretion (pg/mL) ± SD | Reference |
| E7(44-62) | Splenocytes | ELISA | 1234.46 ± 125.30 | 74.07 ± 53.06 | [1] |
| E6(43-57) | Splenocytes | ELISA | Not explicitly quantified in the same study, but shown to be immunogenic. | Not explicitly quantified in the same study, but shown to be immunogenic. | [1] |
| Control | Splenocytes | ELISA | 46.71 ± 0.73 | 45.31 ± 0.93 | [1] |
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Animal Model | Tumor Cell Line | Endpoint | Outcome | Reference |
| E7(44-62) + Adjuvant | C57BL/6 mice | TC-1 | Tumor Volume | Significant tumor regression | [1] |
| E6(43-57) + Adjuvant | C57BL/6 mice | TC-1 | Tumor Volume | Demonstrated anti-tumor effect | [1] |
| Adjuvant Only | C57BL/6 mice | TC-1 | Tumor Volume | Minimal tumor growth inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In Vitro Cytokine Release Assay (ELISA)
This protocol is based on methodologies described in studies evaluating HPV peptide immunogenicity.
-
Cell Preparation: Splenocytes are harvested from immunized C57BL/6 mice and cultured at a density of 2 x 10^6 cells/well in a 96-well plate.
-
Peptide Stimulation: Cells are stimulated with the respective HPV peptides (E7(44-62) or E6(43-57)) at a final concentration of 10 µg/mL. A negative control group receives no peptide, and a positive control group is stimulated with a mitogen like Concanavalin A.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant is collected.
-
ELISA: The concentration of IFN-γ and IL-2 in the supernatant is determined using commercially available ELISA kits according to the manufacturer's instructions. The optical density is read at 450 nm, and cytokine concentrations are calculated based on a standard curve.
In Vivo Tumor Model
This protocol is a standard method used in preclinical HPV vaccine studies.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old, are used for the study.
-
Tumor Cell Line: TC-1 cells, which are C57BL/6 lung endothelial cells co-transformed with HPV-16 E6 and E7 and c-Ha-ras oncogene, are used to establish tumors.
-
Tumor Implantation: Mice are subcutaneously injected with 1 x 10^5 TC-1 cells in the flank.
-
Vaccination: Once tumors are palpable (typically 5-7 days after implantation), mice are immunized with the peptide vaccine formulation (e.g., peptide emulsified in an adjuvant like Freund's adjuvant). Booster immunizations can be given at specified intervals.
-
Tumor Measurement: Tumor growth is monitored by measuring the tumor dimensions with a caliper every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor volumes and survival rates are compared between the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the antigen presentation of HPV peptides and a typical experimental workflow for evaluating their immunogenicity.
References
Validating E7(43-62) as a Therapeutic Target in Human Cervical Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Human Papillomavirus (HPV), particularly high-risk types like HPV-16, is the primary etiological agent of cervical cancer. The viral oncoproteins E6 and E7 are constitutively expressed in HPV-associated malignancies and are crucial for the initiation and maintenance of the transformed state, making them ideal targets for therapeutic intervention.[1] This guide provides a comparative analysis of a specific peptide epitope, E7(43-62), as a therapeutic target, benchmarking it against other emerging treatment modalities for human cervical cancer. We present supporting preclinical and clinical data, detailed experimental protocols, and visual workflows to aid researchers in this field.
E7(43-62) Peptide as a Therapeutic Vaccine Candidate
The HPV-16 E7 protein is a key transforming protein, and the E7(43-62) peptide fragment has been identified as a significant immunogenic epitope. Therapeutic vaccines incorporating this peptide aim to elicit a robust cytotoxic T lymphocyte (CTL) response against E7-expressing tumor cells.
Comparative Analysis of Therapeutic Strategies
The following tables summarize the preclinical efficacy of various therapeutic strategies for HPV-associated cervical cancer, primarily in the widely used TC-1 mouse model, which expresses HPV-16 E6 and E7 oncoproteins.
Table 1: Preclinical Efficacy of E7(43-62)-Based Peptide Vaccines in the TC-1 Mouse Model
| Vaccine Platform | Adjuvant/Delivery System | Treatment Regimen | Outcome | Reference |
| E7(43-62) Long Peptide | Flagellin (FlaB) | Therapeutic | Showed anti-tumor activity, but less effective than longer E7 peptides. | [2][3] |
| E7(43-62) Long Peptide | DEC-205 targeting | Therapeutic | Significant therapeutic anti-tumor response. | [4] |
| E7(43-62)-PC7A | Not specified | Therapeutic | Tumor elimination in up to 50% of mice. | [5] |
| E7(43-62) Long Peptide | Poly-ICLC | Therapeutic | Combination with DMXAA enhanced anti-tumor effects. |
Table 2: Preclinical Efficacy of Alternative Therapeutic Strategies in the TC-1 Mouse Model
| Therapeutic Strategy | Specific Agent/Platform | Treatment Regimen | Outcome | Reference |
| DNA Vaccines | pcDNA-E7 | Therapeutic | Significant decrease in tumor growth and improved survival. | |
| pBI-11 (codon-optimized HPV16/18 E6/E7) | Therapeutic | Generated strong therapeutic responses. | ||
| Ad-E6/7-HR (Adenovirus vector) | Therapeutic | Significantly reduced tumor size and improved overall survival. | ||
| Adoptive Cell Therapy | E7 TCR-transduced T cells | Therapeutic | Mediated regression of established human cervical cancer tumors in a mouse model. | |
| SCG142 (TCR-T with TGFβRII-41BB immunoswitch) | Therapeutic | Superior tumor-inhibiting abilities in animal models. | ||
| Immune Checkpoint Inhibitors | Anti-PD-1 Antibody | Therapeutic | Modest anti-tumor effect as monotherapy. | |
| Combination Therapies | E7(43-62)-PC7A + Anti-PD-1 Antibody | Therapeutic | 100% survival and 90% of mice were tumor-free. | |
| E7(43-62) DEC-205 vaccine + Anti-PD-L1 Antibody | Therapeutic | Synergistic anti-tumor effect. | ||
| Ad-E7 DNA vaccine + Anti-PD-1/PD-L1 Antibody | Therapeutic | Significantly improved control of TC-1 tumors. |
Signaling Pathways and Experimental Workflows
HPV E6/E7 Oncoprotein Signaling Pathway
The E6 and E7 oncoproteins of high-risk HPV types disrupt key tumor suppressor pathways, leading to uncontrolled cell proliferation and cancer development.
References
- 1. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]
- 2. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
Benchmarking E7(43-62) Vaccine Against Approved HPV Vaccines for Therapeutic Effect
A Comparative Guide for Researchers and Drug Development Professionals
High-risk human papillomavirus (HPV) infection is a primary cause of cervical and other anogenital cancers. While prophylactic HPV vaccines like Gardasil and Cervarix have been highly successful in preventing new infections, they offer no therapeutic benefit for individuals with established HPV infections or related lesions.[1] This has spurred the development of therapeutic vaccines aimed at treating existing HPV-related diseases. This guide provides a comparative analysis of the investigational E7(43-62) peptide vaccine against approved prophylactic HPV vaccines, with a focus on therapeutic efficacy. The comparison will also include data from other therapeutic HPV vaccines in clinical development to benchmark the potential of the E7(43-62) candidate.
Prophylactic vs. Therapeutic HPV Vaccines: A Fundamental Distinction
Approved HPV vaccines, Gardasil® and Cervarix®, are prophylactic, designed to prevent HPV infection.[2][3][4] They work by inducing neutralizing antibodies against the L1 major capsid protein of HPV, preventing the virus from infecting host cells.[5] However, they do not target already infected cells and therefore have no therapeutic effect on pre-existing HPV infections or HPV-associated lesions.
Therapeutic HPV vaccines, in contrast, are designed to treat active HPV infections and associated neoplasia. These vaccines primarily target the viral oncoproteins E6 and E7, which are consistently expressed in HPV-infected and cancerous cells and are crucial for the maintenance of the malignant phenotype. The goal of therapeutic vaccines is to stimulate a cell-mediated immune response, particularly cytotoxic T lymphocytes (CTLs), that can recognize and eliminate HPV-infected cells.
The E7(43-62) Vaccine Candidate
The E7(43-62) vaccine is a synthetic long peptide derived from the HPV-16 E7 oncoprotein. This specific peptide sequence has been investigated in preclinical studies for its potential to induce a therapeutic anti-tumor immune response.
Preclinical Efficacy of E7(43-62)
Preclinical studies in mouse models have demonstrated the therapeutic potential of the E7(43-62) peptide vaccine.
Table 1: Preclinical Therapeutic Efficacy of E7(43-62) Vaccine in a TC-1 Tumor Model
| Treatment Group | Tumor Growth Inhibition | E7-Specific CD8+ T-cell Response | Reference |
| E7(43-62) peptide vaccine | Significant tumor growth inhibition compared to control | Increased frequency of E7-specific CD8+ T-cells | |
| E7(43-62) + DMXAA (vascular disrupting agent) | Enhanced tumor growth inhibition compared to vaccine alone | Significantly stronger E7-specific CD8+ T-cell immune responses |
Experimental Protocol: Preclinical TC-1 Tumor Model
A common preclinical model to evaluate the efficacy of therapeutic HPV vaccines is the TC-1 tumor model in C57BL/6 mice.
-
Tumor Cell Line: TC-1 cells are lung epithelial cells from C57BL/6 mice that have been immortalized with HPV-16 E6 and E7 oncogenes and transformed with the c-Ha-ras oncogene.
-
Tumor Implantation: A specific number of TC-1 cells (e.g., 1 x 10^5 cells) are injected subcutaneously into the flank of the mice.
-
Vaccination: Once tumors are established, mice are treated with the E7(43-62) peptide vaccine, often with an adjuvant to enhance the immune response. The vaccination schedule can vary, for example, three doses at weekly intervals.
-
Outcome Measures:
-
Tumor Growth: Tumor size is measured regularly using calipers.
-
Immune Response: Splenocytes or peripheral blood mononuclear cells are collected to measure the frequency and function of E7-specific T-cells using techniques like ELISpot or flow cytometry.
-
Benchmarking Against Other Therapeutic HPV Vaccines in Clinical Trials
While direct head-to-head clinical trials between E7(43-62) and other therapeutic vaccines are not available, we can benchmark its potential against the clinical trial data of other promising therapeutic HPV vaccine candidates.
Table 2: Clinical Efficacy of Selected Therapeutic HPV Vaccines
| Vaccine | Vaccine Type | Indication | Key Efficacy Results | Reference |
| VGX-3100 | DNA vaccine (targeting HPV-16/18 E6/E7) | Cervical Intraepithelial Neoplasia (CIN) 2/3 | Phase 3 (REVEAL1): 23.7% of treated women showed histopathological regression and HPV clearance vs. 11.3% in placebo. | |
| Vulvar Intraepithelial Neoplasia (VIN) 2/3 | Phase 2: 63% of patients had a ≥25% reduction in lesion size at 6 months. | |||
| Anal Intraepithelial Neoplasia (AIN) 2/3 | Phase 2: 50% of subjects showed resolution of lesions at 6 months. | |||
| ISA101 | Synthetic long peptide vaccine (targeting HPV-16 E6/E7) | HPV-16+ Oropharyngeal Cancer (in combination with nivolumab) | Phase 2: Objective response rate of 33%; median overall survival of 15.3 months. | |
| Meta-analysis of various therapeutic vaccines | Various | CIN 2/3 | Pooled data from 12 trials showed a regression to CIN 1 or normal in 54% of vaccinated women compared to 27% in placebo groups. High-risk HPV clearance was 42% in the vaccine group vs. 17% in the control group. |
Experimental Protocol: A Representative Therapeutic HPV Vaccine Clinical Trial (for CIN)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Women with histologically confirmed high-grade CIN (CIN 2 or CIN 3) and persistent high-risk HPV infection.
-
Intervention: Participants are randomized to receive either the therapeutic vaccine or a placebo. The vaccination schedule typically involves multiple doses over a period of weeks or months.
-
Primary Endpoint: Histopathological regression of CIN 2/3 to CIN 1 or no disease at a specified time point (e.g., 6 or 12 months) after the last vaccination.
-
Secondary Endpoints:
-
Clearance of high-risk HPV DNA.
-
Induction of HPV-specific T-cell responses (measured by ELISpot, intracellular cytokine staining, etc.).
-
Safety and tolerability of the vaccine.
-
Signaling Pathways and Experimental Workflow
Prophylactic HPV Vaccine Mechanism of Action
Prophylactic vaccines like Gardasil and Cervarix are composed of L1 virus-like particles (VLPs). These VLPs are structurally similar to the native virus but lack viral DNA, making them non-infectious.
Caption: Mechanism of prophylactic HPV vaccines.
Therapeutic HPV Vaccine Mechanism of Action
Therapeutic vaccines introduce E6 and/or E7 antigens to the immune system to elicit a cell-mediated response.
Caption: Mechanism of therapeutic HPV vaccines.
Experimental Workflow for a Therapeutic HPV Vaccine Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating a therapeutic HPV vaccine for cervical intraepithelial neoplasia.
Caption: Workflow of a therapeutic HPV vaccine clinical trial.
Conclusion
The E7(43-62) vaccine represents a promising peptide-based therapeutic strategy for HPV-associated diseases. Preclinical data demonstrate its ability to induce an anti-tumor immune response. While approved HPV vaccines like Gardasil and Cervarix are highly effective for prophylaxis, they lack therapeutic activity. The true benchmark for the E7(43-62) vaccine lies in its comparison with other therapeutic vaccines currently in clinical development. The clinical trial data from candidates like VGX-3100 and ISA101 provide a framework for evaluating the potential clinical efficacy of the E7(43-62) vaccine. Further clinical investigation of the E7(43-62) vaccine is warranted to establish its safety and therapeutic efficacy in humans. The development of effective therapeutic HPV vaccines would address a significant unmet medical need for individuals with persistent HPV infections and associated neoplasia.
References
- 1. targetedonc.com [targetedonc.com]
- 2. INOVIO reports positive data from HPV immunotherapy trial [clinicaltrialsarena.com]
- 3. ISA101 and nivolumab for HPV-16+ cancer: updated clinical efficacy and immune correlates of response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Frontiers | Prophylactic and Therapeutic HPV Vaccines: Current Scenario and Perspectives [frontiersin.org]
Combination Therapy with E7(43-62) Vaccine and Chemotherapy Outperforms Monotherapy in Preclinical and Clinical Settings
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical and clinical data reveals that a combination approach utilizing the E7(43-62) peptide vaccine with standard chemotherapy regimens demonstrates superior anti-tumor efficacy compared to the vaccine or chemotherapy as monotherapies. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of these treatment strategies for human papillomavirus (HPV)-associated cancers.
The E7(43-62) vaccine, a synthetic long peptide derived from the HPV-16 E7 oncoprotein, is designed to elicit a robust, targeted T-cell mediated immune response against cancer cells.[1][2] When combined with chemotherapeutic agents, this immunotherapy has shown synergistic effects, leading to enhanced tumor control and improved survival in various studies. Chemotherapy is believed to not only directly kill tumor cells but also to induce an immunogenic tumor microenvironment, making the cancer more susceptible to the vaccine-induced immune attack.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies, comparing the efficacy of the E7(43-62) vaccine in combination with chemotherapy versus monotherapy.
Table 1: Preclinical Efficacy in TC-1 Tumor Mouse Models
| Treatment Group | Tumor Growth Inhibition | Survival Rate | Key Findings | Reference |
| Vaccine Monotherapy | Moderate | ~50% after 60 days | Elicits a notable anti-tumor response. | |
| Chemotherapy (Cisplatin) Monotherapy | Significant | Variable | Induces tumor regression but recurrence is common. | |
| Combination Therapy (Vaccine + Chemotherapy) | Strongest | Up to 100% in some models | Synergistic effect leads to complete tumor eradication and long-term survival. | |
| Combination Therapy (Vaccine + Radiotherapy) | Significant | Improved long-term survival | Intratumoral vaccination post-radiotherapy shows the best anti-tumor response. |
Table 2: Clinical Efficacy in Advanced Cervical Cancer (HPV16-SLP Vaccine with Chemotherapy)
| Treatment Group | Overall Response Rate (First-Line) | Overall Response Rate (Second-Line) | Median Overall Survival (High Dose) | Key Findings | Reference |
| Combination Therapy (Vaccine + Carboplatin/Paclitaxel) | 69% | 25% | Not Reached | Combination induces strong T-cell responses correlated with improved clinical outcomes. |
Experimental Protocols
Detailed methodologies from pivotal studies are outlined below to provide a framework for experimental replication and further investigation.
Preclinical TC-1 Tumor Model Protocol
-
Animal Model: C57BL/6 mice are typically used.
-
Tumor Cell Line: TC-1 cells, which express HPV-16 E6 and E7 oncoproteins, are injected subcutaneously to establish tumors.
-
Vaccine Formulation: The E7(43-62) synthetic long peptide is often administered with an adjuvant, such as poly(I:C), to enhance the immune response.
-
Vaccination Regimen: A common regimen involves subcutaneous injections of the vaccine, for instance, on day 13 and a booster on day 20 after tumor cell inoculation.
-
Chemotherapy Regimen: Chemotherapeutic agents like cisplatin are administered intraperitoneally at established effective doses.
-
Combination Therapy Regimen: In combination studies, the timing of vaccination relative to chemotherapy is a critical variable. Some studies administer the vaccine after chemotherapy to capitalize on the nadir of myeloid cells, which can enhance T-cell responses.
-
Outcome Measures: Tumor growth is monitored by measuring tumor volume. Survival rates are recorded over a defined period. Immunological responses are assessed by quantifying E7-specific CD8+ T-cells in splenocytes or peripheral blood using techniques like ELISpot or tetramer staining.
Clinical Trial Protocol (Advanced Cervical Cancer)
-
Patient Population: Patients with advanced, recurrent, or metastatic HPV16-positive cervical cancer.
-
Vaccine: HPV16 synthetic long peptides (HPV16-SLP) covering the E6 and E7 proteins.
-
Chemotherapy: Standard chemotherapy regimens such as carboplatin and paclitaxel are used.
-
Treatment Schedule: The vaccine is administered at specified intervals following chemotherapy cycles. For example, one vaccine dose is given two weeks after the second, third, and fourth chemotherapy cycles.
-
Outcome Measures: The primary endpoints include safety and the induction of HPV16-specific T-cell responses. Secondary endpoints include clinical response (overall response rate, progression-free survival, and overall survival) assessed by imaging.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action for the combination therapy and a typical experimental workflow.
Caption: Mechanism of synergistic action between the E7 vaccine and chemotherapy.
Caption: A generalized experimental workflow for preclinical evaluation.
References
- 1. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Cervicovaginal HPV-16 E7-Expressing Tumors by the Combination of Therapeutic HPV Vaccination and Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Non-oncogenic HPV 16 E6/E7 Vaccine Enhances Treatment of HPV Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State in the Development of Candidate Therapeutic HPV Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tipping Point for Combination Therapy: Cancer Vaccines with Radiation, Chemotherapy, or Targeted Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Protein E7(43-62)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Protein E7(43-62). The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), Protein E7(43-62) is not classified as a hazardous substance or mixture.[1] However, as a matter of standard laboratory practice when handling any chemical substance, appropriate personal protective equipment should be worn. The E7 protein from which this peptide is derived is an oncoprotein associated with the human papillomavirus (HPV), which plays a role in cell transformation.[2][3][4][5] Therefore, adherence to safety protocols is essential.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. |
| Face Shield | Recommended in addition to safety goggles when a significant splash hazard exists. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Consider double gloving for added protection. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory setting. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of Protein E7(43-62).
Receiving and Initial Handling
-
Inspect: Upon receipt, visually inspect the container for any damage.
-
Equilibrate: Before opening, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.
Reconstitution
-
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Selection: The choice of solvent depends on the peptide's properties. It is advisable to test the solubility of a small amount of the peptide first.
-
Dissolving: Add the appropriate solvent and gently swirl or sonicate to dissolve the peptide. Avoid vigorous shaking.
Storage Protocols
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a tightly sealed container with a desiccant, away from light. |
| In Solution | -20°C or -80°C | Short-term (days to weeks) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use sterile buffers at pH 5-6. |
Disposal Plan
While Protein E7(43-62) is not classified as hazardous, all waste materials should be handled in accordance with institutional and local regulations.
Waste Categories and Disposal Procedures
| Waste Type | Disposal Method |
| Contaminated Materials | (e.g., pipette tips, gloves, vials) Place in a designated, clearly labeled hazardous waste container. |
| Aqueous Waste | Collect dilute aqueous solutions containing the peptide as chemical waste. |
| Unused Product | For larger quantities, consult your institution's Environmental Health and Safety (EHS) office for guidance on chemical waste disposal. One recommended method for similar compounds is incineration in a chemical incinerator. |
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling Protein E7(43-62) from receipt to disposal, incorporating key safety checkpoints.
Caption: Procedural workflow for safe handling of Protein E7(43-62).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
